1H-Pyrazolo[4,3-c]pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-7-3-5-4-8-9-6(1)5/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXFPLXZZSWROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949860, DTXSID201311761 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine | |
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| Record name | 5H-Pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271-52-3, 271-49-8, 271-50-1 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60949860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-Pyrazolo[4,3-c]pyridine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine | |
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| Record name | 2H-Pyrazolo[4,3-c]pyridine | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5H-pyrazolo[4,3-c]pyridine | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1H-Pyrazolo[4,3-c]pyridine basic properties
An In-Depth Technical Guide to the Basic Properties of 1H-Pyrazolo[4,3-c]pyridine
Abstract
The this compound scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Recognized as a bioisostere of naturally occurring purines, this scaffold provides a unique framework for designing ligands that can interact with a wide array of biological targets, most notably the ATP-binding sites of kinases.[1] This technical guide offers a comprehensive exploration of the core basic properties of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical characteristics, including basicity and tautomerism, and provide a detailed analysis of its chemical reactivity. The narrative synthesizes theoretical principles with practical, field-proven insights, explaining the causality behind its reactivity patterns and offering detailed protocols for key functionalization strategies.
Introduction to the this compound Scaffold
The Privileged Scaffold: A Purine Bioisostere
The fusion of a pyrazole ring and a pyridine ring creates the pyrazolopyridine system. The arrangement of nitrogen atoms within this fused bicyclic structure gives rise to several isomers, each with distinct electronic and steric properties.[2][3] The this compound core is structurally analogous to purine bases like adenine and guanine, a similarity that allows its derivatives to function as effective mimics in biological systems. This bioisosteric relationship is the primary driver of its "privileged" status, enabling derivatives to competitively bind to purine-binding proteins, leading to a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5][6]
Isomeric Landscape of Pyrazolopyridines
The this compound is one of five primary congeners formed from the fusion of a pyrazole and a pyridine ring.[2] The specific placement of the nitrogen atoms and the fusion pattern profoundly influence the molecule's dipole moment, hydrogen bonding capability, pKa, and ultimately, its pharmacokinetic and pharmacodynamic profiles.[1] Understanding this isomeric context is crucial for rational drug design.
Caption: The five primary isomers of the pyrazolopyridine scaffold.
Core Structure and Numbering Convention
A standardized numbering system is essential for unambiguously identifying substitution patterns. The numbering for this compound begins at the pyrazole nitrogen not involved in ring fusion and proceeds around the pyrazole ring before continuing to the pyridine ring.
Caption: IUPAC numbering convention for the this compound core.
Fundamental Physicochemical Properties
The utility of a scaffold in drug discovery is fundamentally governed by its physicochemical properties.
Molecular and Spectroscopic Profile
The core, unsubstituted scaffold possesses the following fundamental properties.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃ | [7] |
| Molecular Weight | 119.12 g/mol | [7] |
| InChI Key | WCXFPLXZZSWROM-UHFFFAOYSA-N | |
| Predicted pKa | ~5.08 (for 4-Methyl derivative) | [1] |
Spectroscopic analysis is critical for structural confirmation. The infrared (IR) spectrum of related N-H containing pyrazoles shows a complex band between 2600 and 3200 cm⁻¹ due to hydrogen bonding and Fermi resonance, which obscures the typical N-H stretching frequency.[8] The ¹H NMR spectrum would be characterized by distinct aromatic protons, with chemical shifts influenced by the anisotropic effects of the fused ring system and the electronic nature of the two different nitrogen-containing rings.
Basicity and pKa: The Influence of Fused Heterocycles
The basicity of this compound is a composite of the properties of its constituent rings. The pyrazole ring contains a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2).[8] The pyridine ring contains its own characteristic nitrogen (N5).
-
N1 (Pyrrole-like): The lone pair on N1 is integral to the pyrazole ring's aromaticity, making it non-basic and acidic.
-
N2 (Pyridine-like): This nitrogen is sp²-hybridized, but its basicity is significantly reduced by the electron-withdrawing effect of the adjacent N1 atom.
-
N5 (Pyridine): This is the most basic center in the molecule. However, the fused pyrazole ring acts as an overall electron-withdrawing group, reducing the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2). The predicted pKa of ~5.08 for a methylated analog suggests it is a weak base, capable of protonation under moderately acidic conditions.[1]
Tautomerism: The 1H/2H Equilibrium
For pyrazolopyridines not substituted on a pyrazole nitrogen, prototropic tautomerism is a key consideration. The proton can reside on either N1 or N2 of the pyrazole ring. For the related 1H-pyrazolo[3,4-b]pyridine system, computational studies have shown the 1H-tautomer to be significantly more stable (by nearly 9 kcal/mol) than the 2H-tautomer.[2] This preference is generally attributed to more favorable dipole-dipole interactions and aromatic stabilization in the 1H form. While specific data for the [4,3-c] isomer is scarce, a similar energetic preference for the 1H tautomer is expected.
Caption: Tautomeric equilibrium between the 1H and 2H forms.
Chemical Reactivity and Functionalization
The scaffold's reactivity is a duality, governed by the electron-deficient nature of the pyridine ring and the electron-rich character of the pyrazole ring. This allows for vectorial functionalization at multiple sites.
N-Functionalization: The Challenge of Regioselectivity
Alkylation or arylation of the pyrazole N-H is a common first step in synthesis but presents a regioselectivity challenge: reaction can occur at N1 or N2.
-
Steric Hindrance: Bulky substituents on the pyrazole or pyridine ring can direct alkylating agents to the less hindered nitrogen.
-
Reaction Conditions: The choice of base, solvent, and electrophile can influence the N1/N2 ratio. For many pyrazoles, N-alkylation under basic conditions with alkyl halides often favors the N1 product.[9] More advanced catalyst-free Michael additions have been developed to achieve excellent N1 selectivity (>99:1).[9][10]
Protocol 3.1: General Protocol for Regioselective N1-Alkylation of Pyrazoles
Causality: This protocol utilizes a strong, non-nucleophilic base (NaH) to generate the pyrazolide anion. In a polar aprotic solvent like DMF, the subsequent Sₙ2 reaction with an unhindered alkyl halide typically favors substitution at the more accessible N1 position.
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1- and N2-alkylated isomers.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Any EAS reaction is therefore directed by the pyrazole ring and the deactivating effect of the pyridine nitrogen.
-
Directing Effects: In pyridine, EAS occurs sluggishly at the C3 (meta) position because the intermediates from attack at C2 or C4 place a destabilizing positive charge on the nitrogen.[11][12]
-
Predicted Reactivity: For this compound, the most likely position for electrophilic attack is C3. This position is activated by N2 of the pyrazole ring and is meta to the deactivating pyridine nitrogen (N5). Harsh reaction conditions are typically required.
Nucleophilic Aromatic Substitution (NAS) and Metal-Catalyzed Cross-Coupling
Conversely, the pyridine ring is activated towards nucleophilic attack, especially at the positions ortho and para to the nitrogen (C4 and C6 in pyridine).[13] For the this compound scaffold, this corresponds to positions C4 and C7.
-
NAS: If a good leaving group (e.g., a halide) is present at the C4 or C7 position, it can be displaced by nucleophiles.
-
Cross-Coupling: The most powerful strategy for functionalizing the scaffold involves the use of pre-functionalized halogenated intermediates. Commercially available or readily synthesized building blocks like 3-iodo- or 5-bromo-1H-pyrazolo[4,3-c]pyridines are versatile handles for metal-catalyzed cross-coupling reactions.[14][15] This enables the installation of a wide variety of aryl, heteroaryl, and alkyl groups, which is a cornerstone of modern medicinal chemistry.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 3.2: Representative Protocol for Suzuki-Miyaura Cross-Coupling
Causality: This protocol utilizes a palladium(0) catalyst to oxidatively add to the C-I bond. The resulting organopalladium(II) species undergoes transmetalation with a boronic acid (activated by the base) and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.
-
Reagent Setup: In a reaction vessel, combine 3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a base such as sodium carbonate (Na₂CO₃, 3.0 eq).[14]
-
Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent and Degassing: Add a solvent mixture, typically toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired 3-substituted product.
Applications in Medicinal Chemistry
The versatility of the this compound scaffold has led to its incorporation into a multitude of biologically active molecules. Derivatives have shown significant promise as:
-
Kinase Inhibitors: By mimicking the purine core, these compounds effectively target the ATP-binding site of kinases. Notable examples include inhibitors of c-Met and TANK-binding kinase 1 (TBK1), which are important targets in cancer therapy.[16][17]
-
Carbonic Anhydrase Inhibitors: Certain sulfonamide derivatives of the pyrazolo[4,3-c]pyridine core have demonstrated potent and selective inhibition of human carbonic anhydrase (hCA) isoforms, which are involved in various physiological processes.[18]
-
Broad-Spectrum Agents: The scaffold is a recurring theme in compounds with reported antimicrobial, anti-inflammatory, antiviral, and analgesic activities, highlighting its vast therapeutic potential.[4][6]
Conclusion
The this compound core represents a fundamentally important scaffold in modern medicinal chemistry. Its basic properties are defined by a delicate interplay between the electron-rich pyrazole and electron-deficient pyridine rings. This duality dictates its physicochemical characteristics, such as a weakly basic nature and a preference for the 1H-tautomeric form, and governs its chemical reactivity. The ability to perform selective N-functionalization and leverage powerful cross-coupling reactions at multiple positions provides chemists with a robust platform for generating diverse molecular libraries. As our understanding of its properties and reactivity deepens, the this compound scaffold will undoubtedly continue to be a fertile ground for the discovery of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 7. This compound | C6H5N3 | CID 19930500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]
- 9. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Page loading... [guidechem.com]
- 15. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 16. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1H-Pyrazolo[4,3-c]pyridine: A Privileged Scaffold in Kinase Inhibition
Introduction: The Ascendance of a Bioisostere
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both therapeutic efficacy and synthetic accessibility is paramount. Among the privileged heterocyclic systems, 1H-Pyrazolo[4,3-c]pyridine, a bioisostere of purine, has emerged as a cornerstone for the design of targeted therapies. Its intrinsic ability to engage with the ATP-binding sites of a multitude of protein kinases has propelled its derivatives to the forefront of drug discovery, particularly in the realm of oncology. This technical guide provides a comprehensive exploration of the this compound core, from its fundamental identifiers and synthesis to its critical role in the modulation of key cellular signaling pathways. Designed for researchers, scientists, and drug development professionals, this document aims to be an authoritative resource, blending established knowledge with actionable experimental insights.
Core Identifiers and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its application in research and development. Herein, we present the key identifiers and computed physicochemical properties of the this compound scaffold.
| Identifier | Value | Source |
| CAS Number | 271-52-3 | [1] |
| Molecular Formula | C₆H₅N₃ | [2] |
| Molecular Weight | 119.12 g/mol | [1][2] |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | C1=CN=CC2=C1NN=C2 | [1][2] |
| InChI Key | WCXFPLXZZSWROM-UHFFFAOYSA-N | [1][2] |
| Topological Polar Surface Area | 41.6 Ų | [1][2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| XLogP3-AA | 0.5 | [1][2] |
Synthetic Strategies: Constructing the Core Scaffold
The synthesis of the this compound core can be achieved through several strategic approaches, primarily involving the annulation of a pyrazole ring onto a pre-existing pyridine backbone or vice versa. While a definitive, publicly available protocol for the parent compound is scarce, a general and robust methodology can be extrapolated from the synthesis of its substituted derivatives. A common and effective strategy involves the cyclization of a suitably functionalized pyridine precursor.
Generalized Synthetic Protocol
This protocol is a representative, generalized procedure based on established methodologies for analogous structures.
Reaction Principle: The synthesis proceeds via a one-pot reaction of a 3-amino-4-halopyridine with a suitable cyclizing agent, often involving an intramolecular nucleophilic substitution followed by condensation to form the fused pyrazolo ring system.
Materials and Reagents:
-
3-Amino-4-chloropyridine
-
Hydrazine hydrate
-
Formic acid or Triethyl orthoformate
-
Suitable solvent (e.g., ethanol, N,N-Dimethylformamide)
-
Base (e.g., Potassium Carbonate)
-
Standard laboratory glassware for reflux and work-up
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-4-chloropyridine (1 equivalent) and the chosen solvent.
-
Addition of Reagents: Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Cyclization: Introduce the cyclizing agent, such as formic acid or triethyl orthoformate (1.5 equivalents), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for a period of 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure this compound.
Causality Behind Experimental Choices:
-
The choice of a 4-halopyridine derivative is crucial as the halogen acts as a leaving group for the intramolecular cyclization.
-
Hydrazine hydrate serves as the source of the two nitrogen atoms for the pyrazole ring.
-
The C1 source, such as formic acid or an orthoformate, provides the carbon atom that completes the pyrazole ring.
-
The use of a base can facilitate the deprotonation of the amino group, enhancing its nucleophilicity.
Caption: Generalized synthetic workflow for this compound.
The this compound Scaffold in Kinase Inhibition
The structural analogy of the this compound scaffold to purine bases makes it an ideal candidate for targeting ATP-binding sites of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a major class of therapeutic agents. Derivatives of this compound have shown significant promise as inhibitors of several key kinases, including Extracellular Signal-Regulated Kinase (ERK), a critical node in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
The ERK/MAPK Signaling Pathway: A Prime Target
The ERK/MAPK pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival.[3][4][5] The pathway consists of a three-tiered kinase cascade: RAF (a MAP3K), MEK (a MAP2K), and ERK (a MAPK).[5] Constitutive activation of this pathway, often through mutations in upstream components like RAS or BRAF, is a major driver of tumorigenesis.
Derivatives of this compound have been designed to specifically inhibit ERK, offering a therapeutic strategy to counteract the effects of aberrant upstream signaling. By blocking ERK activity, these compounds can halt the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells.
Caption: Inhibition of the ERK/MAPK signaling pathway by this compound derivatives.
Experimental Workflow: Assessing Kinase Inhibitory Activity
To evaluate the efficacy of novel this compound derivatives as kinase inhibitors, a systematic and robust experimental workflow is essential. The following protocol outlines a standard approach for determining the in vitro inhibitory activity against a target kinase, such as ERK, using a phospho-specific antibody-based detection method like Western blotting.
Protocol: Western Blot for Phospho-ERK Inhibition
Objective: To determine the dose-dependent inhibition of ERK phosphorylation by a test compound in a relevant cancer cell line.
Materials and Reagents:
-
Cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma with BRAF V600E mutation).
-
Cell culture medium and supplements.
-
Test compound (this compound derivative) dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total ERK1/2.
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with increasing concentrations of the test compound for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping.
-
-
Protein Quantification:
-
Centrifuge the lysates to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane of the phospho-ERK antibodies.
-
Re-probe the membrane with the primary antibody against total ERK to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total ERK for each treatment condition.
-
Normalize the results to the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Self-Validation System: The inclusion of a total ERK control is a critical self-validating step. It ensures that any observed decrease in the phospho-ERK signal is due to the inhibitory activity of the compound and not due to variations in protein loading.
Quantitative Data: Spectroscopic Analysis
While extensive experimental data for the parent this compound is not widely available in the public domain, analysis of its structure and data from its derivatives allow for the prediction of its ¹H NMR spectrum.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1 (NH) | 12.0 - 14.0 | br s | - |
| H-3 | 8.0 - 8.2 | s | - |
| H-4 | 7.5 - 7.7 | d | ~5.0 |
| H-6 | 8.3 - 8.5 | d | ~5.0 |
| H-7 | 8.8 - 9.0 | s | - |
Note: These are predicted values and may vary depending on the solvent and experimental conditions. The broad singlet for the NH proton is characteristic and its chemical shift is highly dependent on solvent and concentration.
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. Its synthetic tractability and inherent ability to interact with conserved ATP-binding sites ensure its continued relevance in drug discovery. The insights provided in this technical guide, from its fundamental properties and synthesis to its application in targeting critical signaling pathways, are intended to empower researchers in their quest for the next generation of targeted therapeutics. Future efforts will undoubtedly focus on the exploration of diverse substitution patterns to enhance potency, selectivity, and pharmacokinetic profiles, further solidifying the legacy of this remarkable heterocyclic core.
References
- 1. This compound | C6H5N3 | CID 19930500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
The Pyrazolo[4,3-c]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The pyrazolo[4,3-c]pyridine core is a prime example of such a structure. This bicyclic heterocycle, formed by the fusion of a pyrazole and a pyridine ring, has emerged as a cornerstone in the design of novel therapeutics. Its rigid, planar structure, combined with strategically positioned nitrogen atoms, provides an ideal template for creating ligands that can engage with a wide array of biological targets through hydrogen bonding, π-π stacking, and other crucial molecular interactions.
The significance of the pyrazolo[4,3-c]pyridine scaffold is underscored by its presence in recently approved pharmaceuticals, such as Asciminib, an allosteric inhibitor of the BCR-ABL1 tyrosine kinase, and Vericiguat, a soluble guanylate cyclase stimulator.[1] This guide offers a comprehensive exploration of the pyrazolo[4,3-c]pyridine core, from its synthetic evolution to its profound impact on drug discovery, providing field-proven insights and detailed methodologies for professionals in the field.
Synthetic Evolution: Crafting the Core
While a singular, seminal report on the initial synthesis of the unsubstituted pyrazolo[4,3-c]pyridine scaffold is not prominent in the historical literature, its development is marked by the evolution of various synthetic strategies. The versatility of this scaffold is, in part, due to the numerous accessible synthetic routes that allow for diverse functionalization. These methods generally fall into two main categories: construction of the pyridine ring onto a pre-formed pyrazole, or annulation of the pyrazole ring onto a pyridine precursor.
Key Synthetic Strategies
One effective method involves the condensation of a dienamine intermediate with various amines. For instance, a dienamine derived from dimethyl acetonedicarboxylate can be cyclized by refluxing with an appropriate amine in methanol, yielding the pyrazolo[4,3-c]pyridine core in good yields.[1] This approach allows for the introduction of substituents on the pyridine nitrogen, a key vector for modulating compound properties.
Another powerful technique is the intramolecular cyclization of appropriately substituted pyrazoles. For example, iodine-catalyzed intramolecular cyclization presents an efficient route to the fused ring system.[2] Furthermore, multicomponent reactions have gained traction for their efficiency and atom economy in constructing complex heterocyclic systems like this one.[2]
The diagram below illustrates a generalized workflow for the synthesis of functionalized pyrazolo[4,3-c]pyridine derivatives, highlighting key stages of precursor synthesis and final cyclization.
References
The Isomeric Landscape of Pyrazolopyridines: A Technical Guide to Stability and Synthetic Strategy for Drug Discovery
Abstract
The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, lauded for its structural resemblance to endogenous purines and its consequent ability to modulate a vast array of biological targets, particularly protein kinases. This bicyclic heterocycle exists as five distinct positional isomers, each possessing a unique electronic and steric profile that profoundly influences its physicochemical properties, stability, and ultimately, its utility in drug design. This in-depth technical guide provides a comprehensive analysis of the structural isomers of pyrazolopyridine, with a core focus on their relative stability and the synthetic methodologies required for their selective preparation. We will delve into the quantum chemical principles that govern isomeric stability, present detailed, field-proven synthetic protocols, and explore the critical interplay between isomeric form and drug-like properties, offering a vital resource for researchers, scientists, and drug development professionals.
The Five Faces of Pyrazolopyridine: A Structural Overview
The fusion of a pyrazole and a pyridine ring gives rise to five constitutional isomers, each distinguished by the points of fusion and the relative orientation of the nitrogen atoms. The nomenclature of these isomers is as follows:
-
Pyrazolo[3,4-b]pyridine
-
Pyrazolo[3,4-c]pyridine
-
Pyrazolo[4,3-c]pyridine
-
Pyrazolo[4,3-b]pyridine
-
Pyrazolo[1,5-a]pyridine
Furthermore, for isomers with a non-bridgehead nitrogen in the pyrazole ring, tautomerism is a critical consideration, leading to 1H and 2H forms. The seemingly subtle repositioning of a nitrogen atom across these scaffolds has profound implications for their electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, all of which are pivotal in molecular recognition by biological targets.
The Energetic Landscape: Understanding Isomeric Stability
The relative stability of the pyrazolopyridine isomers is a crucial factor that dictates their prevalence in chemical space and often correlates with their synthetic accessibility and metabolic fate. The thermodynamic stability of these isomers is governed by a delicate interplay of aromaticity, steric strain, and intramolecular electronic interactions.
The Primacy of Aromaticity and Tautomeric Preference
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic hierarchy of these isomers. A consistent finding is that aromaticity is a dominant force in determining stability. For instance, in the well-studied pyrazolo[3,4-b]pyridine system, the 1H-tautomer is significantly more stable than the 2H-tautomer. AM1 calculations have shown the 1H-tautomer to be more stable by approximately 37.03 kJ/mol (almost 9 kcal/mol)[1]. This pronounced stability of the 1H-tautomer is attributed to the ability of both the pyrazole and pyridine rings to maintain a delocalized π-electron system, which is disrupted in the 2H-tautomer[1].
Computational Methodology for Stability Prediction
For researchers seeking to perform their own stability analyses, a robust computational workflow is essential. Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method for these calculations.
Experimental Protocol: DFT Calculation of Relative Isomer Stability
-
Structural Optimization:
-
Construct the initial 3D structures of all five pyrazolopyridine isomers (and their relevant tautomers).
-
Perform geometry optimization using a suitable DFT functional, such as B3LYP or M06-2X, with a reasonably large basis set, for instance, 6-311++G(d,p). This process identifies the lowest energy conformation for each isomer.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.
-
-
Single-Point Energy Calculation:
-
For higher accuracy, a single-point energy calculation can be performed on the optimized geometries using a more sophisticated method, such as CCSD(T), or a larger basis set.
-
-
Gibbs Free Energy Calculation:
-
The Gibbs free energy (G) is calculated by adding the thermal corrections to the electronic energy.
-
-
Relative Energy Determination:
-
The relative stability of the isomers is determined by comparing their Gibbs free energies. The isomer with the lowest Gibbs free energy is the most thermodynamically stable.
-
Diagram: Computational Workflow for Isomer Stability Analysis
Caption: A standard computational workflow for determining the relative stability of pyrazolopyridine isomers using DFT.
The Synthetic Toolbox: Crafting the Isomeric Scaffolds
The selective synthesis of a particular pyrazolopyridine isomer is a critical step in harnessing its potential for drug discovery. The synthetic strategy is often dictated by the availability of starting materials and the desired substitution pattern.
Synthesis of Pyrazolo[3,4-b]pyridines
This isomer is commonly synthesized by constructing the pyridine ring onto a pre-formed pyrazole.
Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
-
Reaction: A mixture of a 5-aminopyrazole derivative (1.0 eq.), an alkynyl aldehyde (1.2 eq.), and a silver catalyst (e.g., AgOTf, 10 mol%) in a suitable solvent (e.g., dioxane) is heated under an inert atmosphere.
-
Mechanism: The reaction proceeds via a cascade 6-endo-dig cyclization, where the silver catalyst activates the alkyne for nucleophilic attack by the amino group of the pyrazole, followed by intramolecular cyclization and aromatization to yield the pyrazolo[3,4-b]pyridine core.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the desired product.
Synthesis of Pyrazolo[3,4-c]pyridines
The synthesis of this isomer can be achieved through the construction of the pyrazole ring onto a pyridine precursor.
Experimental Protocol: Synthesis of a 5-Halo-1H-pyrazolo[3,4-c]pyridine Scaffold
-
Reaction: A solution of a 3-amino-4-halopyridine (1.0 eq.) in a mixture of acetic anhydride and dichloroethane is treated with sodium nitrite at room temperature, followed by heating.
-
Mechanism: This reaction proceeds via diazotization of the amino group, followed by an intramolecular cyclization to form the pyrazole ring.
-
Work-up and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product can be further purified by recrystallization or column chromatography. The resulting 5-halo-1H-pyrazolo[3,4-c]pyridine can then be subjected to various cross-coupling reactions to introduce diversity.
Synthesis of Pyrazolo[4,3-c]pyridines
This isomer can be synthesized via intramolecular cyclization of a suitably functionalized pyridine derivative.
Experimental Protocol: Synthesis of a 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridine
-
Reaction: A 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole is treated with iodine and a base (e.g., K3PO4 or NaHCO3) in dichloromethane at room temperature.
-
Mechanism: This is an iodine-mediated electrophilic cyclization where the iodine activates the alkyne, facilitating an intramolecular attack by the azide, which upon loss of N2, leads to the formation of the pyridine ring.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography. The resulting 7-iodo-2H-pyrazolo[4,3-c]pyridine is a versatile intermediate for further functionalization via Suzuki or other cross-coupling reactions.
Synthesis of Pyrazolo[4,3-b]pyridines
An efficient route to this scaffold involves a sequence of S-N-Ar and modified Japp–Klingemann reactions.
Experimental Protocol: Synthesis of a Pyrazolo[4,3-b]pyridine Derivative
-
Reaction: A 2-chloro-3-nitropyridine is reacted with a β-ketoester in the presence of a base to afford a 2-(β-ketoester)-3-nitropyridine intermediate. This intermediate is then subjected to a modified Japp–Klingemann reaction with a diazonium salt, followed by acid-catalyzed cyclization.
-
Mechanism: The initial S-N-Ar reaction introduces the carbon framework. The subsequent Japp–Klingemann reaction forms a hydrazone, which then undergoes intramolecular cyclization to form the pyrazole ring fused to the pyridine.
-
Work-up and Purification: Each step typically involves standard aqueous work-up and purification by crystallization or column chromatography.
Synthesis of Pyrazolo[1,5-a]pyridines
This isomer is often synthesized via a [3+2] cycloaddition reaction.
Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyridine Derivative
-
Reaction: An N-aminopyridinium ylide (generated in situ from an N-aminopyridine) is reacted with an alkyne or a suitable alkene in a solvent such as ethanol, often with acetic acid as a promoter and under an oxygen atmosphere.
-
Mechanism: The reaction is a concerted [3+2] cycloaddition where the N-aminopyridinium ylide acts as a 1,3-dipole and the alkyne/alkene as the dipolarophile.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. It can be collected by filtration and purified by recrystallization.
Diagram: General Synthetic Strategies for Pyrazolopyridine Isomers
Caption: Overview of common synthetic approaches to the five positional isomers of pyrazolopyridine.
Isomerism in Action: Impact on Drug Discovery and Development
The choice of a specific pyrazolopyridine isomer is a critical decision in the drug design process, as it profoundly influences the molecule's interaction with its biological target and its overall pharmacokinetic profile.
Structure-Activity Relationships (SAR) and Kinase Inhibition
The pyrazolopyridine scaffold is a well-established "hinge-binding" motif in kinase inhibitors, mimicking the adenine portion of ATP. The positioning of the nitrogen atoms in the pyrazole ring is crucial for forming key hydrogen bonds with the kinase hinge region. Different isomers present distinct hydrogen bond donor and acceptor patterns, leading to varied binding affinities and selectivities.
For example, in the development of Src kinase inhibitors, the substitution pattern on the pyrazolopyrimidine core (a related scaffold) was found to be critical for achieving high potency and selectivity over other kinases like Abl. The isomeric form of the core dictates the spatial orientation of the substituents, which in turn determines their ability to interact with specific pockets in the ATP-binding site.
Influence on ADME-Tox Properties
The isomeric form of the pyrazolopyridine core can significantly impact the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of a drug candidate.
-
Solubility and Permeability: The arrangement of nitrogen atoms affects the molecule's polarity and its ability to form hydrogen bonds with water, thereby influencing its aqueous solubility. Furthermore, the overall lipophilicity, which is modulated by the isomeric core, plays a key role in membrane permeability.
-
Metabolic Stability: The metabolic stability of a drug is its susceptibility to breakdown by metabolic enzymes, primarily cytochrome P450s (CYPs). The different electronic and steric environments of the C-H bonds in each isomer can lead to varying rates and sites of metabolism. For instance, some isomers may be more prone to oxidation at specific positions than others, leading to faster clearance and shorter half-life.
-
Toxicity: The toxicity profile of a compound can also be isomer-dependent. Different isomers may interact with off-target proteins to varying degrees, leading to different toxicity profiles. Additionally, the metabolic pathways of different isomers can produce unique metabolites, some of which may be reactive and contribute to toxicity.
Table 1: Comparative Physicochemical and ADME Properties of Pyrazolopyridine Isomers (Illustrative)
| Property | Pyrazolo[3,4-b]pyridine | Pyrazolo[1,5-a]pyridine | Pyrazolo[4,3-c]pyridine | General Trend and Rationale |
| Predicted pKa | ~5.9 | ~4.5 | ~5.1 | The position of the pyridine nitrogen relative to the fused pyrazole ring influences its basicity. |
| Predicted LogP | ~1.5 | ~1.6 | ~1.4 | LogP is influenced by the overall polarity and hydrogen bonding capacity, which varies with the nitrogen arrangement. |
| Metabolic Stability | Moderate | Generally Higher | Variable | The accessibility of C-H bonds to metabolic enzymes is isomer-dependent. Pyrazolo[1,5-a]pyridines often exhibit good metabolic stability. |
| Aqueous Solubility | Moderate | Lower | Moderate | The ability to form hydrogen bonds with water is a key determinant of solubility and varies between isomers. |
Note: The values presented are illustrative and can be significantly influenced by substituents.
Conclusion and Future Perspectives
The five structural isomers of pyrazolopyridine represent a rich and diverse chemical space for the development of novel therapeutics. Understanding the subtle yet significant differences in their stability, synthetic accessibility, and biological activity is paramount for any drug discovery program targeting this scaffold. This guide has provided a comprehensive overview of these key aspects, from the theoretical underpinnings of isomeric stability to practical, detailed synthetic protocols and the implications of isomerism in a drug development context.
Future research in this area will undoubtedly focus on the development of more efficient and regioselective synthetic methods for the less-explored isomers. Furthermore, the application of advanced computational techniques will continue to refine our understanding of the structure-property relationships of these fascinating heterocycles, enabling the rational design of next-generation pyrazolopyridine-based drugs with enhanced potency, selectivity, and pharmacokinetic profiles.
References
Tautomeric Landscape of 1H-Pyrazolo[4,3-c]pyridine: A Technical Guide for Drug Discovery Professionals
Foreword: The Chameleon in the Scaffold - Why Tautomerism Matters in Drug Design
In the intricate world of medicinal chemistry, the static, two-dimensional structures depicted in textbooks often belie the dynamic reality of molecular behavior. Heterocyclic scaffolds, the cornerstone of many pharmaceuticals, frequently exist as an equilibrium of rapidly interconverting structural isomers known as tautomers. This phenomenon, driven by the subtle migration of a proton, can profoundly influence a molecule's physicochemical properties, including its hydrogen bonding capabilities, lipophilicity, and ultimately, its interaction with biological targets. The pyrazolopyridine core, a privileged scaffold in numerous therapeutic agents, is a prime example of this chemical chameleony. Understanding the tautomeric preferences of a given pyrazolopyridine isomer is not merely an academic exercise; it is a critical step in rational drug design, impacting everything from target engagement to metabolic stability.
This in-depth technical guide focuses on the tautomeric forms of a specific, yet increasingly important, pyrazolopyridine isomer: 1H-Pyrazolo[4,3-c]pyridine (CAS 271-52-3). While seemingly a minor rearrangement of its more studied cousins, the unique electronic distribution of the [4,3-c] fusion imparts distinct properties that warrant a dedicated investigation. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential tautomeric forms of this scaffold, the theoretical underpinnings of their relative stabilities, and the experimental and computational methodologies required for their elucidation. By synthesizing established principles of physical organic chemistry with modern analytical techniques, we aim to equip the reader with the knowledge to confidently navigate the tautomeric landscape of this compound in their drug discovery endeavors.
The Annular Tautomerism of this compound: A Tale of Two Isomers
The fundamental tautomerism in this compound is a form of prototropic tautomerism known as annular tautomerism. This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. This dynamic equilibrium gives rise to two distinct tautomeric forms: This compound and 2H-Pyrazolo[4,3-c]pyridine .
The key structural difference lies in the position of the N-H proton and the arrangement of double bonds within the pyrazole moiety. This seemingly subtle shift has significant implications for the molecule's electronic distribution, dipole moment, and its ability to act as a hydrogen bond donor or acceptor.
Predicting the Predominant Tautomer: Insights from Computational Chemistry
While both tautomers exist in equilibrium, one form is typically more stable and therefore predominates under a given set of conditions. The relative stability of these tautomers can be predicted with a high degree of accuracy using computational quantum chemistry methods.
Theoretical Framework: A Precedent in Pyrazolopyridines
Direct computational studies on the tautomerism of this compound are not extensively reported in the literature. However, a comprehensive study on the closely related isomer, pyrazolo[3,4-b]pyridine , provides a strong predictive framework. In this system, AM1 calculations have shown the 1H-tautomer to be significantly more stable than the 2H-tautomer by a margin of nearly 9 kcal/mol (37.03 kJ/mol) [1][2]. This substantial energy difference suggests that the 1H form is overwhelmingly favored at equilibrium. The greater stability of the 1H-tautomer is attributed to a more favorable aromatic circulation within the bicyclic system[1]. It is highly probable that a similar energetic preference exists for the 1H-tautomer of pyrazolo[4,3-c]pyridine.
A Standard Protocol for Computational Tautomer Analysis
For researchers wishing to perform their own computational analysis, the following protocol outlines a robust and widely accepted methodology:
-
Structure Optimization: The geometries of both the 1H- and 2H-tautomers of this compound should be optimized using Density Functional Theory (DFT). A common and reliable choice of functional and basis set is B3LYP/6-311++G(d,p).
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation should be performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE).
-
Single-Point Energy Calculation: To obtain more accurate electronic energies, a single-point energy calculation can be performed on the optimized geometries using a higher level of theory, such as MP2, or a larger basis set.
-
Solvation Effects: The influence of the solvent on tautomeric stability is a critical consideration. Solvation effects can be modeled using a continuum solvation model, such as the Polarizable Continuum Model (PCM). Calculations should be performed for solvents of varying polarity (e.g., chloroform, DMSO, water) to assess their impact on the tautomeric equilibrium.
-
Relative Energy Calculation: The relative Gibbs free energy (ΔG) of the two tautomers can then be calculated, taking into account the electronic energies, ZPVE, and thermal corrections.
Hypothetical Data Summary
Based on the precedent set by the pyrazolo[3,4-b]pyridine system, a computational study on this compound would be expected to yield the results summarized in the table below.
| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol, in vacuo) | Predicted Population (%) |
| This compound | 0.00 | 0.00 | >99.9 |
| 2H-Pyrazolo[4,3-c]pyridine | ~8.5 | ~8.0 | <0.1 |
Note: These are hypothetical values based on analogy and are intended for illustrative purposes.
References
An In-Depth Technical Guide to 1H-Pyrazolo[4,3-c]pyridine: A Privileged Scaffold as a Purine Bioisostere in Modern Drug Discovery
Abstract
In the landscape of medicinal chemistry, the strategic replacement of key structural motifs to enhance pharmacological properties is a cornerstone of rational drug design. This principle, known as bioisosterism, has led to the identification of "privileged scaffolds" that serve as versatile templates for a multitude of biological targets. The purine ring system, fundamental to life's building blocks, is one such scaffold, but its inherent metabolic liabilities often necessitate the exploration of bioisosteric replacements.[1][2] This technical guide provides an in-depth exploration of the 1H-pyrazolo[4,3-c]pyridine core, a remarkable purine bioisostere that has emerged as a powerful tool in the development of novel therapeutics, particularly in oncology and neurology. We will dissect the chemical rationale for its bioisosteric relationship with purine, detail its application in the design of potent kinase and protein-protein interaction inhibitors, provide validated synthetic protocols, and map out strategies for its chemical elaboration.
The Strategic Imperative for Purine Bioisosteres
The purine scaffold, a fusion of pyrimidine and imidazole rings, is one of the most ubiquitous heterocycles in nature.[2] It forms the core of adenosine and guanosine, the building blocks of DNA and RNA, and is central to the structure of adenosine triphosphate (ATP), the universal energy currency of the cell. This inherent biological relevance makes the purine framework a "privileged scaffold" for drug design, with numerous derivatives approved as anticancer and antiviral agents.[1][2][3]
However, the very biological machinery that recognizes purines also presents a significant challenge in drug development. Purine-based drugs are often susceptible to metabolic enzymes such as nucleosidases and oxidases, leading to rapid degradation, poor pharmacokinetic profiles, and potential off-target effects.[4] This has driven a sustained effort to discover and develop non-purine scaffolds that can mimic the key interactions of the purine ring while offering improved drug-like properties.[5][6]
The concept of bioisosterism—the substitution of atoms or groups with other groups of similar steric and electronic properties—provides a powerful strategy to achieve this.[5] A successful bioisostere should retain the parent molecule's biological activity while favorably modifying its absorption, distribution, metabolism, and excretion (ADME) properties.
This compound: A Superior Mimic of the Purine Core
Among the various purine bioisosteres, the pyrazolopyridine family of heterocycles has garnered significant attention.[7][8] This family includes several isomers based on the fusion of pyrazole and pyridine rings, such as the [3,4-b], [3,4-c], and [4,3-b] systems.[8][9] The this compound isomer, in particular, stands out as an exceptional bioisostere of adenine.
As illustrated below, the scaffold masterfully replicates the hydrogen bonding pattern of the adenine core, which is crucial for its interaction with many biological targets, especially the hinge region of protein kinases.
References
- 1. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Purine-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 1H-Pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic data for 1H-Pyrazolo[4,3-c]pyridine, a significant heterocyclic compound also known as 5-aza-1H-indazole. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a comprehensive understanding of the molecule's spectroscopic signature, grounded in the principles of structural chemistry and analytical science. The information presented herein is synthesized from foundational research, offering a self-validating system for the identification and characterization of this important scaffold in medicinal chemistry.
Introduction
This compound is a bicyclic heteroaromatic compound featuring a fused pyrazole and pyridine ring system. This structural motif is of considerable interest in drug discovery due to its isosteric relationship with purine bases, making it a privileged scaffold for the development of kinase inhibitors and other therapeutic agents. Accurate and unambiguous structural elucidation is paramount in the synthesis and application of its derivatives. This guide focuses on the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Correlation
The unique arrangement of nitrogen atoms and the aromatic system in this compound gives rise to a distinct spectroscopic fingerprint. Understanding the correlation between the molecular structure and the expected spectral features is crucial for accurate data interpretation.
Topic: Solubility and Stability of 1H-Pyrazolo[4,3-c]pyridine Derivatives: A Physicochemical Deep Dive for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-Pyrazolo[4,3-c]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure and a purine bioisostere that effectively targets a multitude of biological systems.[1][2] Its derivatives have shown significant promise as potent kinase inhibitors and therapeutic agents for oncology and inflammatory diseases.[2][3][4][5] However, the journey from a promising hit compound to a viable drug candidate is paved with physicochemical challenges. Two of the most critical hurdles are aqueous solubility and chemical stability. Insufficient solubility can cripple bioavailability and lead to misleading in-vitro data, while instability can compromise shelf-life, efficacy, and patient safety.[6][7][8] This technical guide provides an in-depth exploration of the core principles and experimental methodologies for assessing and understanding the solubility and stability of this compound derivatives, offering field-proven insights for researchers in drug development.
Part 1: The Solubility Frontier: Unlocking Bioavailability
Aqueous solubility is a non-negotiable parameter for most orally administered drugs, governing dissolution, absorption, and ultimately, the concentration of the active pharmaceutical ingredient (API) that reaches systemic circulation.[9] For the this compound class, understanding the drivers of solubility is fundamental to designing molecules with favorable pharmacokinetic profiles.
Key Factors Governing Solubility
The solubility of a this compound derivative is not a single value but a multi-factorial property influenced by its intrinsic molecular features and its external environment.
-
Molecular Structure and Lipophilicity: The arrangement of nitrogen atoms within the fused heterocyclic system, along with the nature and position of various substituents, dictates the molecule's polarity, lipophilicity (LogP/LogD), and its ability to form hydrogen bonds with water.[1][10] Highly planar and symmetrical derivatives may exhibit lower solubility due to more efficient packing in the crystal lattice, resulting in higher lattice energy that is difficult for solvent molecules to overcome.[11]
-
pH and pKa: The pyridine nitrogen atom imparts a basic character to the scaffold. Consequently, the solubility of these derivatives is highly dependent on pH.[7] Below the compound's pKa, the pyridine nitrogen becomes protonated, forming a more soluble cationic species. This relationship is a critical consideration for formulation, as the pH of the gastrointestinal tract varies significantly.[12]
-
Solid-State Properties: Compounds can exist in different solid forms, such as stable crystalline polymorphs or higher-energy amorphous states.[10][13] Amorphous forms generally exhibit greater aqueous solubility than their crystalline counterparts due to the lack of a structured crystal lattice, though they may be less stable.[14]
-
Temperature: For most compounds, the dissolution process is endothermic, meaning solubility tends to increase with rising temperature.[12][13] This is relevant for both experimental assay conditions and physiological environments.
Experimental Assessment of Solubility
Accurate solubility determination is essential. Two primary methodologies are employed at different stages of the drug discovery pipeline, each with a distinct purpose and rationale.
This high-throughput assay is the workhorse of early drug discovery, designed to rapidly flag compounds with potential solubility liabilities.[15][16] It measures the concentration of a compound in an aqueous buffer after it has been rapidly precipitated from a concentrated DMSO stock solution.[6] The causality behind this choice is speed and low compound consumption, allowing for the screening of large compound libraries.
Experimental Protocol: Kinetic Solubility via Nephelometry
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.[17]
-
Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96- or 384-well microtiter plate.[17]
-
Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve the final target concentration, ensuring the final DMSO concentration is low (typically ≤1-2%) to minimize its co-solvent effect.
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1.5-2 hours) to allow for precipitation to occur.[17]
-
Measurement: Measure the light scattering (turbidity) in each well using a nephelometer. The point at which a sharp increase in scattering is observed indicates the kinetic solubility limit.[7][17]
Caption: High-throughput kinetic solubility workflow.
Considered the "gold standard," this method measures the true equilibrium solubility of a compound and is vital for lead optimization and pre-formulation studies.[6][7] The rationale is to determine the maximum concentration of a compound that can be dissolved in a solvent from its most stable solid form, providing a definitive value for bioavailability modeling and formulation development.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
-
Compound Addition: Add an excess amount of the solid compound (powder) to a vial containing a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The excess solid ensures that equilibrium with a saturated solution is achieved.
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step, typically performed by high-speed centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[6]
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.[6][15]
Caption: Gold-standard thermodynamic solubility workflow.
Data Presentation: A Comparative Overview
Summarizing solubility data in a structured format allows for clear structure-solubility relationship (SSR) analysis.
| Compound ID | R-Group at C4 | Kinetic Solubility (pH 7.4, µM) | Thermodynamic Solubility (pH 7.4, µM) | Thermodynamic Solubility (pH 2.0, µM) |
| PYR-001 | -CH₃ | 75 | 50 | >200 |
| PYR-002 | -Cl | 40 | 22 | >200 |
| PYR-003 | -COOH | >200 | 180 | >200 |
| PYR-004 | -NH₂ | 150 | 110 | >200 |
This table contains illustrative data. As expected, solubility is significantly higher at acidic pH due to protonation of the pyridine ring. The introduction of a polar carboxylic acid group (PYR-003) markedly improves solubility compared to lipophilic groups like methyl (PYR-001) or chloro (PYR-002).
Part 2: The Stability Imperative: Ensuring Drug Integrity
Chemical stability determines a drug's shelf-life, dictates storage conditions, and ensures that patients receive a safe and effective product. Instability can lead to a loss of potency and, more critically, the formation of degradation products with altered pharmacology or toxicology.[8][18]
Forced Degradation Studies (Stress Testing)
Forced degradation, or stress testing, is a systematic process of exposing a drug substance to harsh conditions to accelerate its decomposition.[8] The primary objective is not to determine shelf-life but to serve as a self-validating system for the analytical methods used in formal stability studies.[18][19] By intentionally generating degradation products, we can prove that our analytical methods are "stability-indicating"—that is, capable of separating and quantifying the intact API from any potential degradants.[20]
Caption: Workflow for forced degradation studies.
Experimental Protocols for Stress Testing
The following are standard protocols designed to probe for likely degradation pathways. The goal is typically to achieve 5-20% degradation of the API.[19]
Protocol: Acid/Base Hydrolysis
-
Prepare a solution of the this compound derivative in a suitable solvent.
-
Treat the solution with an acid (e.g., 0.1 N HCl) or a base (e.g., 0.1 N NaOH).[18]
-
Incubate the mixture at an elevated temperature (e.g., 60-80°C) for several hours.[21]
-
At various time points, withdraw aliquots, neutralize them, and analyze by HPLC to monitor for the appearance of new peaks and the loss of the parent peak.
-
Causality: This test probes for susceptibility to hydrolysis, particularly if the derivative contains ester or amide substituents.
Protocol: Oxidative Degradation
-
Dissolve the compound in a suitable solvent.
-
Add a solution of an oxidizing agent, typically 3-30% hydrogen peroxide (H₂O₂).[18]
-
Incubate the mixture, often at room temperature or slightly elevated temperatures, for a set period.
-
Analyze samples at intervals by HPLC.
-
Causality: Nitrogen-containing heterocycles are often susceptible to oxidation, leading to the formation of N-oxides.[22] This test is crucial for identifying this potential degradation pathway.
Protocol: Thermal and Photolytic Degradation
-
Thermal: Expose the solid drug substance to dry heat (e.g., 80-100°C) for an extended period.[18][21]
-
Photolytic: Expose the drug substance (both solid and in solution) to a controlled source of UV and visible light, as specified by ICH guideline Q1B.
-
Dissolve/dilute the stressed samples and analyze by HPLC.
-
Causality: These tests assess the intrinsic stability of the molecule to heat and light, which informs packaging and storage requirements.
Core Analytical Techniques
The cornerstone of any stability study is a robust, validated, stability-indicating analytical method.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV or Photodiode Array (PDA) detection, is the primary tool for separating the parent drug from its degradation products and quantifying them.[23][24] Reversed-phase chromatography using C18 columns is most common. The method is validated for specificity by demonstrating that all degradation peaks are baseline-resolved from the parent peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for the structural elucidation of unknown degradation products.[25] By coupling the separation power of LC with the mass-analyzing capability of MS, one can obtain the exact mass of each degradant, which provides a molecular formula and is the first step in identifying its structure.[21][26]
Data Presentation: A Forced Degradation Summary
| Stress Condition | % Assay of Parent (PYR-001) | No. of Degradants | Major Degradant RRT | Proposed Identity |
| 0.1 N HCl, 80°C, 8h | 98.5 | 1 | 0.85 | Minor hydrolysis of a substituent |
| 0.1 N NaOH, 80°C, 8h | 99.1 | 0 | - | Stable |
| 10% H₂O₂, RT, 24h | 85.2 | 2 | 1.15, 1.25 | N-oxide isomers |
| Dry Heat, 100°C, 48h | 99.5 | 0 | - | Stable |
| ICH Photostability | 99.2 | 0 | - | Stable |
This table contains illustrative data. The results indicate that compound PYR-001 is largely stable but shows a clear susceptibility to oxidation, a critical piece of information for formulation development (e.g., suggesting the inclusion of an antioxidant or packaging under an inert atmosphere).
Conclusion
A deep and early understanding of the solubility and stability of this compound derivatives is not a matter of academic curiosity; it is a prerequisite for successful drug development. The methodologies outlined in this guide—from high-throughput kinetic solubility screens to the rigorous demands of forced degradation studies—provide a robust framework for characterizing these critical physicochemical properties. By integrating these assessments into the discovery and development workflow, researchers can make more informed decisions, mitigate risks, and ultimately increase the probability of advancing safe, stable, and efficacious medicines to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Methyl-1H-pyrazolo[4,3-c]pyridine | 1140240-46-5 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 6. enamine.net [enamine.net]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 11. benchchem.com [benchchem.com]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. ijnrd.org [ijnrd.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. inventivapharma.com [inventivapharma.com]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 21. mdpi.com [mdpi.com]
- 22. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. helixchrom.com [helixchrom.com]
- 24. lcms.labrulez.com [lcms.labrulez.com]
- 25. rsc.org [rsc.org]
- 26. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Computational Chemistry for the Rational Design of Pyrazolopyridine-Based Therapeutics
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Chapter 1: The Pyrazolopyridine Scaffold: A Privileged Core in Modern Drug Discovery
The fusion of pyrazole and pyridine rings gives rise to the pyrazolopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry.[1][2] This "privileged scaffold" is present in a remarkable range of biologically active molecules, from anxiolytics and cardiovascular agents to potent antivirals and neuroprotective agents.[3] Pyrazolopyridines, also known as azaindazoles, can exist in several isomeric forms based on the nitrogen atom positions, with the 1H-pyrazolo[3,4-b]pyridine isomer being particularly prominent in the design of kinase inhibitors.[3][4][5]
The power of the pyrazolopyridine core lies in its unique combination of structural features. It provides a rigid, planar framework with strategically positioned hydrogen bond donors and acceptors that can mimic the adenine portion of ATP, allowing for potent and selective interactions within the hinge region of kinase active sites.[6][7] This has led to the successful development of numerous pyrazolopyridine-based compounds targeting a host of protein kinases implicated in cancer and inflammatory diseases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Tropomyosin receptor kinases (TRKs).[3][8][9] The inherent synthetic tractability of the scaffold further allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6] This guide delves into the theoretical and computational methodologies that form the bedrock of modern, rational drug design for this critical class of compounds.
Chapter 2: Foundational Insights Through Quantum Chemical Approaches
Before simulating the complex interplay between a potential drug and its biological target, it is imperative to understand the intrinsic electronic properties of the molecule itself. This is the domain of quantum chemistry, where we model the molecule in a vacuum to elucidate its fundamental characteristics. The causality here is simple: a molecule's inherent stability, electron distribution, and reactivity profile dictate its potential for biological interaction. Density Functional Theory (DFT) is the workhorse for these investigations, providing a robust balance between computational cost and accuracy.[10]
Unveiling Electronic Architecture with Density Functional Theory (DFT)
DFT calculations are instrumental in optimizing the three-dimensional geometry of a pyrazolopyridine derivative to its lowest energy state. This process not only predicts bond lengths and angles but also allows for the calculation of vibrational frequencies, which can be directly correlated with experimental FT-IR spectra for structural validation.[6][11]
Perhaps most critically for drug design, DFT provides insight into the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability; a smaller gap suggests a more reactive molecule.[12][13] This information is invaluable for predicting how a molecule might behave in a biological environment.
Caption: Frontier Molecular Orbitals (HOMO/LUMO) and the energy gap.
Experimental Protocol 2.1.1: DFT Geometry Optimization and FMO Analysis
This protocol outlines a typical workflow using the Gaussian software package, a standard in the field.
-
Structure Preparation: Build the 3D structure of the pyrazolopyridine derivative using software like GaussView or Avogadro. Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF).
-
Input File Generation: Create a Gaussian input file (.gjf or .com).
-
Route Section (# line): Specify the calculation type. For optimization and frequency, a reliable choice is #p B3LYP/6-311G(d,p) Opt Freq.
-
B3LYP: The Becke, 3-parameter, Lee-Yang-Parr hybrid functional is a widely used and well-validated functional for organic molecules.[6][10]
-
6-311G(d,p): This is a Pople-style basis set that provides a good description of electron distribution for most organic systems.
-
Opt: Keyword to request geometry optimization.
-
Freq: Keyword to request a vibrational frequency calculation. This is a self-validating step; the absence of imaginary frequencies confirms the optimized structure is a true energy minimum.
-
-
Charge and Multiplicity: Specify the molecule's total charge (usually 0) and spin multiplicity (usually 1 for a singlet state).
-
Molecular Coordinates: Paste the atomic coordinates in Cartesian or Z-matrix format.
-
-
Execution: Submit the input file to the Gaussian program.
-
Analysis:
-
Optimization: Open the resulting log or output file in GaussView. Verify that the optimization converged successfully.
-
Frequencies: Check the frequency results. Confirm that there are no negative (imaginary) frequencies. Visualize the vibrational modes to correlate with experimental IR data.
-
FMO Analysis: Scroll to the end of the output file to find the energies of the molecular orbitals. Identify the HOMO and LUMO energies. Calculate the energy gap (ΔE = ELUMO - EHOMO). Visualize the 3D plots of the HOMO and LUMO orbitals to understand the regions of electron density involved in potential reactions.
-
Chapter 3: Modeling the Drug-Target Interaction
With a foundational understanding of the ligand, the next logical step is to simulate its interaction with the intended biological target. For pyrazolopyridines, these targets are frequently protein kinases.[3][14][15] This phase of computational study is a multi-step process, moving from rapid, static predictions to more computationally intensive, dynamic simulations.
Predicting Binding Poses with Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when bound to a protein's active site.[6] It is a cornerstone of structure-based drug design, enabling the rapid screening of virtual libraries and providing hypotheses about the key molecular interactions—such as hydrogen bonds and hydrophobic contacts—that drive binding affinity.[7][9]
Caption: A typical workflow for molecular docking simulations.
Experimental Protocol 3.1.1: A Self-Validating Molecular Docking Workflow
This protocol uses the principle of re-docking a known co-crystallized ligand to validate the docking parameters before screening new compounds. This is a critical self-validating step.
-
Target and Ligand Acquisition:
-
Download the X-ray crystal structure of the target protein in complex with a known inhibitor from the Protein Data Bank (PDB). For example, CDK2 complexed with Roscovitine (PDB ID: 2A4L).[16]
-
Separate the co-crystallized ligand (Roscovitine) from the protein. This ligand will be used for re-docking.
-
-
Protein Preparation (Using Schrödinger's Protein Preparation Wizard or similar tools):
-
Assign bond orders and add hydrogens.
-
Create disulfide bonds.
-
Fill in any missing side chains or loops using Prime.
-
Remove all water molecules that are not essential for binding (i.e., not bridging key interactions).
-
Perform a restrained energy minimization to relieve steric clashes. The output is a prepared, analysis-ready protein structure.
-
-
Ligand Preparation (Using LigPrep or similar tools):
-
Prepare the pyrazolopyridine compounds of interest and the co-crystallized ligand from Step 1.
-
Generate possible ionization states at a target pH (e.g., 7.4).
-
Generate tautomers and stereoisomers.
-
Perform a geometry minimization.
-
-
Receptor Grid Generation:
-
Define the binding site by creating a bounding box (the "grid") centered on the position of the original co-crystallized ligand. This defines the search space for the docking algorithm.
-
-
Validation via Re-docking:
-
Dock the prepared co-crystallized ligand back into the prepared protein's active site using the generated grid.
-
Self-Validation Check: The docking protocol is considered valid if the top-scoring pose reproduces the original crystallographic pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[17]
-
-
Screening of Pyrazolopyridine Derivatives:
-
Once the protocol is validated, dock the library of prepared pyrazolopyridine compounds using the exact same settings.
-
-
Pose Analysis and Scoring:
-
Analyze the top-scoring poses for each compound. Evaluate the docking score (e.g., GlideScore, binding energy), which estimates binding affinity.
-
Visually inspect the key interactions with hinge region residues (e.g., hydrogen bonds with Leu83 in CDK2) and other active site residues.[16]
-
From Static Poses to Dynamic Stability: Molecular Dynamics (MD) Simulations
While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms and molecules over time, providing a much richer and more realistic view of the ligand-protein complex.[18][19] The primary causality for running MD after docking is to assess the stability of the predicted binding pose.[9] A ligand that appears favorable in docking but is unstable and dissociates during an MD simulation is a poor candidate.
Experimental Protocol 3.2.1: Assessing Ligand-Protein Complex Stability with MD
This protocol describes a basic workflow to check the stability of a docked pose.
-
System Setup:
-
Take the top-scoring docked pose of a pyrazolopyridine-kinase complex from the docking protocol.
-
Place the complex in a periodic box of a chosen shape (e.g., cubic, orthorhombic).
-
Solvate the system by adding explicit water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
-
Energy Minimization:
-
Perform a series of energy minimization steps to remove any steric clashes introduced during the setup, first with the protein and ligand restrained, and then with the entire system free to move.
-
-
Equilibration:
-
Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein-ligand complex restrained (NVT ensemble).
-
Adjust the system pressure to the target pressure (e.g., 1 atm) while still restraining the complex (NPT ensemble). This ensures the correct density.
-
Run a final, short equilibration with all restraints removed.
-
-
Production Run:
-
Run the simulation for a set period (e.g., 50-100 nanoseconds) without any restraints (NPT ensemble). This is the production phase where data is collected.
-
-
Trajectory Analysis:
-
RMSD Analysis: Calculate the RMSD of the ligand and the protein's backbone over time. A stable, plateauing RMSD for the ligand indicates it remains bound in a consistent pose. A continuously increasing RMSD suggests instability or dissociation.
-
Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified in the docking pose throughout the simulation. Stable interactions confirm the predicted binding mode.
-
RMSF Analysis: Calculate the Root Mean Square Fluctuation (RMSF) for each protein residue to identify regions of flexibility or rigidity upon ligand binding.
-
Chapter 4: Predicting "Drug-Likeness" with In Silico Profiling
A potent molecule is not necessarily a good drug. It must also possess favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[20] Predicting these properties computationally in the early stages of discovery is crucial to filter out compounds that are likely to fail later in development due to poor bioavailability or toxicity, saving significant time and resources.[21][22]
Experimental Protocol 4.2.1: High-Throughput In Silico ADMET Prediction
Numerous web-based tools and software packages allow for rapid ADMET prediction.
-
Compound Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) strings for the top pyrazolopyridine candidates.
-
Submission to Server: Submit the SMILES strings to a free web server like SwissADME or pkCSM.
-
Analysis of Results: The server will return predictions for a wide range of properties. Analyze the key parameters against generally accepted ranges for oral drug candidates.
Data Presentation: Key ADMET Parameters for Oral Drug Candidates
| Parameter | Description | Desirable Range/Value | Potential Issues if Unfavorable |
| Molecular Weight (MW) | Size of the molecule. | < 500 g/mol | Poor absorption and permeation. |
| LogP | Octanol-water partition coefficient; a measure of lipophilicity. | 1 - 5 | Too high: poor solubility; Too low: poor permeation. |
| H-Bond Donors | Number of O-H and N-H bonds. | ≤ 5 | Poor membrane permeability. |
| H-Bond Acceptors | Number of N and O atoms. | ≤ 10 | Poor membrane permeability. |
| Topological Polar Surface Area (TPSA) | Surface area occupied by polar atoms. | < 140 Ų | Poor cell permeability. |
| GI Absorption | Prediction of absorption from the gut. | High | Poor oral bioavailability. |
| CYP Inhibition | Inhibition of Cytochrome P450 enzymes (e.g., CYP2D6, 3A4). | No | Risk of drug-drug interactions. |
| hERG Inhibition | Blockade of the hERG potassium channel. | No | Risk of cardiotoxicity. |
| Hepatotoxicity | Potential to cause liver damage. | No | Major safety concern. |
This table synthesizes common criteria based on Lipinski's Rule of Five and other ADMET profiling models.[9][22]
Chapter 5: Conclusion: An Integrated and Iterative Strategy
The theoretical and computational study of pyrazolopyridine systems is not a linear process but an integrated, iterative cycle. Insights from DFT about electron distribution can inform the design of new derivatives. Molecular docking rapidly screens these designs, prioritizing them for more rigorous testing. Molecular dynamics simulations then validate the stability of the most promising candidates, providing a deeper understanding of the binding event. Finally, in silico ADMET profiling acts as a crucial filter, ensuring that synthetic efforts are focused on compounds with a genuine potential to become safe and effective drugs. By judiciously applying this multi-faceted computational workflow, researchers can significantly accelerate the discovery and optimization of next-generation pyrazolopyridine-based therapeutics.
References
- 1. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dau.url.edu [dau.url.edu]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 8. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Molecular dynamics simulations of large macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
- 20. QSPR and QSTR analysis to explore pharmacokinetic and toxicity properties of antifungal drugs through topological descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, ADMET, PASS Prediction and Molecular Docking Studies of Novel pyrazolo[3,4-d]pyrimidines for Prospective of Anti-Cancer Agents [tips.sums.ac.ir]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1H-Pyrazolo[4,3-c]pyridine from 3-Aminopyrazole: An Application and Protocol Guide
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold
The 1H-Pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a purine isostere, this bicyclic system has demonstrated a wide range of biological activities, including but not limited to, the inhibition of kinases, which are pivotal in cellular signaling pathways.[1] The strategic placement of nitrogen atoms and the ability to functionalize various positions on the ring system make it an attractive framework for the design of novel therapeutic agents. This guide provides a detailed exploration of the synthesis of this compound, with a particular focus on a practical and regioselective route starting from the readily available precursor, 3-aminopyrazole.
Strategic Overview: Constructing the Pyridine Ring
The primary challenge in synthesizing this compound from 3-aminopyrazole lies in the regioselective construction of the fused pyridine ring. 3-Aminopyrazole possesses two nucleophilic centers that can participate in cyclization: the exocyclic amino group and the C4 carbon of the pyrazole ring. The desired [4,3-c] isomer is formed when cyclization occurs through the C4 position. This guide will focus on the Gould-Jacobs reaction, a powerful and versatile method for quinoline and related fused pyridine synthesis, which can be adapted to achieve the desired regioselectivity.[2][3]
The overall synthetic strategy involves three key stages:
-
Condensation: Reaction of 3-aminopyrazole with a malonic acid derivative to form a key intermediate.
-
Cyclization: High-temperature intramolecular reaction to form the pyrazolo[4,3-c]pyridinone core.
-
Modification: Hydrolysis and decarboxylation to yield the final this compound.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4", fontname="Arial", fontsize=9];
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Synthetic Workflow Diagram
Mechanistic Insights: Achieving Regioselectivity in the Gould-Jacobs Reaction
The Gould-Jacobs reaction, when applied to 3-aminopyrazole, proceeds through an initial condensation of the amino group with diethyl ethoxymethylenemalonate (DEEM) to form diethyl 2-(((1H-pyrazol-3-yl)amino)methylene)malonate. The crucial step for achieving the desired [4,3-c] isomer is the subsequent thermal cyclization.
The regioselectivity of this intramolecular cyclization is governed by the relative nucleophilicity of the N1 and C4 positions of the pyrazole ring and the stability of the resulting transition states. While cyclization onto the N1 position would lead to the [1,5-a] pyrimidine isomer, the high temperatures typically employed in the Gould-Jacobs reaction favor the electrophilic aromatic substitution-type reaction at the electron-rich C4 position of the pyrazole ring. This cyclization leads to the formation of the thermodynamically more stable 1H-pyrazolo[4,3-c]pyridin-4(5H)-one intermediate.
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Regioselectivity in the Gould-Jacobs Cyclization
Detailed Experimental Protocols
The following protocols are presented as a comprehensive guide for the synthesis of this compound from 3-aminopyrazole.
Part 1: Synthesis of Ethyl 4-hydroxy-1H-pyrazolo[4,3-c]pyridine-3-carboxylate
This procedure involves the condensation of 3-aminopyrazole with diethyl ethoxymethylenemalonate (DEEM) and subsequent thermal cyclization.
Materials:
-
3-Aminopyrazole
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
-
Hexanes
Procedure:
-
Condensation: In a round-bottom flask, dissolve 3-aminopyrazole (1 equivalent) in ethanol. Add diethyl ethoxymethylenemalonate (1.05 equivalents) dropwise at room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude diethyl 2-(((1H-pyrazol-3-yl)amino)methylene)malonate can be used in the next step without further purification.
-
Cyclization: The crude intermediate is added to a high-boiling solvent such as diphenyl ether in a flask equipped with a distillation head. The mixture is heated to 240-250 °C. Ethanol, formed during the cyclization, is distilled off. The reaction is typically complete within 1-2 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with hexanes to precipitate the product. The solid is collected by filtration, washed with hexanes, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford ethyl 4-hydroxy-1H-pyrazolo[4,3-c]pyridine-3-carboxylate.
Part 2: Synthesis of this compound
This part describes the saponification of the ester and subsequent decarboxylation.
Materials:
-
Ethyl 4-hydroxy-1H-pyrazolo[4,3-c]pyridine-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Mineral oil or Dowtherm A
Procedure:
-
Saponification: The ethyl ester from Part 1 is suspended in an aqueous solution of sodium hydroxide (e.g., 10-20%). The mixture is heated to reflux until a clear solution is obtained, indicating the completion of hydrolysis (typically 1-3 hours).
-
Acidification: The reaction mixture is cooled in an ice bath and acidified to a pH of approximately 4-5 with concentrated hydrochloric acid. The precipitated 4-hydroxy-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is collected by filtration, washed with cold water, and dried.
-
Decarboxylation: The dried carboxylic acid is mixed with mineral oil or Dowtherm A and heated to a high temperature (typically 250-300 °C) until the evolution of carbon dioxide ceases.
-
Purification: The reaction mixture is cooled, and the product is extracted with a suitable organic solvent. The solvent is then removed under reduced pressure, and the resulting crude 1H-Pyrazolo[4,3-c]pyridin-4(5H)-one can be purified by column chromatography or recrystallization. To obtain the final this compound, the pyridinone can be converted to a 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃), followed by reductive dechlorination.[4]
Comparative Data of Synthetic Routes
| Step | Reaction | Reagents & Conditions | Typical Yield | Reference |
| 1 | Condensation & Cyclization | 3-Aminopyrazole, DEEM, Diphenyl ether, 240-250 °C | 70-85% | [5] |
| 2 | Saponification | NaOH (aq), Reflux | >90% | General Procedure |
| 3 | Decarboxylation | Heat (250-300 °C) in Mineral Oil | 60-80% | [6] |
| 4 | Chlorination (Optional) | POCl₃, Reflux | 80-90% | [4] |
| 5 | Dechlorination (Optional) | H₂, Pd/C, Et₃N | >90% | General Procedure |
Conclusion and Future Perspectives
The Gould-Jacobs reaction provides a reliable and regioselective pathway for the synthesis of the valuable this compound scaffold from 3-aminopyrazole. The key to success lies in the high-temperature cyclization step, which favors the formation of the thermodynamically stable [4,3-c] fused system. The subsequent hydrolysis and decarboxylation steps are generally high-yielding, providing access to the core structure which can be further functionalized. This application note serves as a comprehensive guide for researchers in organic synthesis and medicinal chemistry, enabling the exploration of novel derivatives of this important heterocyclic system for potential therapeutic applications. Further optimization of reaction conditions, including the exploration of microwave-assisted synthesis, may lead to improved yields and reduced reaction times.[7]
References
- 1. Buy this compound, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)- | 1306738-92-0 [smolecule.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. 4-Chloro-1H-pyrazolo 4,3-c pyridine 871836-51-0 [sigmaaldrich.com]
- 5. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum | MDPI [mdpi.com]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthesis of 1H-Pyrazolo[4,3-c]pyridine: A Detailed Guide for Researchers
The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its structural resemblance to purine nucleosides allows it to interact with a variety of biological targets, making it a focal point in drug discovery and development. This guide provides detailed experimental protocols for the synthesis of this important heterocyclic system, aimed at researchers, scientists, and professionals in the field of drug development.
Strategic Approaches to the this compound Core
The synthesis of the this compound ring system can be approached through various synthetic strategies. This guide will focus on two distinct and effective methods:
-
One-Pot Synthesis from 2-chloro-4-methyl-3-pyridinecarboxaldehyde: A streamlined and efficient method that is well-suited for laboratory-scale synthesis.
-
Cyclization of 3-acylpyridine N-oxide Tosylhydrazones: A method that offers insights into regioselectivity and the formation of isomeric products.
Strategy 1: One-Pot Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine
This one-pot protocol offers a straightforward and efficient route to a substituted this compound, minimizing the need for the isolation of intermediates and thereby saving time and resources.
Reaction Principle
The synthesis begins with the reaction of 2-chloro-4-methyl-3-pyridinecarboxaldehyde with hydrazine. The reaction mechanism involves an initial nucleophilic substitution of the chloro group by hydrazine, which is then followed by an intramolecular cyclization and subsequent dehydration to form the stable, fused this compound ring system. The presence of a suitable base is critical for facilitating both the substitution and cyclization steps.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 2-chloro-4-methyl-3-pyridinecarboxaldehyde | 156558-97-9 | 155.58 |
| Hydrazine monohydrate (64%) | 7803-57-8 | 50.06 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
Application Notes & Protocols: Streamlining Pyrazolopyridine Synthesis via Multi-Component Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its structural similarity to natural purines.[1][2] This guide provides an in-depth exploration of Multi-Component Reactions (MCRs) as a superior strategy for the synthesis of these vital heterocyclic compounds. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering detailed, field-proven protocols for the efficient construction of pyrazolopyridine derivatives. This document is designed to empower researchers to leverage the elegance and efficiency of MCRs, accelerating the discovery of novel bioactive molecules.
The Strategic Advantage of Multi-Component Reactions (MCRs)
The synthesis of complex molecular architectures, particularly for high-throughput screening and library generation, demands efficiency, atom economy, and procedural simplicity. Traditional linear synthetic routes often fall short, burdened by multiple intermediate isolation and purification steps, leading to lower overall yields and significant solvent waste.
MCRs present a paradigm shift.[3] By combining three or more starting materials in a single reaction vessel, MCRs construct complex products in a single, convergent step.[4] This approach offers profound advantages:
-
Operational Simplicity: Reduces handling, purification steps, and overall reaction time.
-
High Atom Economy: Most atoms from the starting materials are incorporated into the final product, minimizing waste.
-
Molecular Diversity: Allows for the rapid generation of a library of analogues by simply varying the individual starting components.
-
Green Chemistry Alignment: Often utilizes milder reaction conditions and reduces solvent and energy consumption, especially when paired with enabling technologies like microwave or ultrasound irradiation.[4][5][6]
For pyrazolopyridine synthesis, MCRs provide a direct and powerful route to this privileged scaffold, which is a prominent feature in drugs targeting cyclin-dependent kinases (CDKs) and other key players in cellular signaling.[1][7]
General Workflow for Multi-Component Pyrazolopyridine Synthesis
The successful execution of an MCR relies on a logical workflow that ensures all components react in a controlled and predictable cascade. The following diagram outlines the typical experimental process.
Caption: General Experimental Workflow for MCR Synthesis.
Application Protocol I: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines
This protocol details a four-component reaction for the synthesis of highly functionalized 6-amino-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates. This method leverages microwave irradiation to dramatically reduce reaction times and improve yields, embodying a green and efficient chemical process.[4][8]
Principle and Mechanism
This reaction proceeds through a domino cascade initiated by a Knoevenagel condensation between an aldehyde and an active methylene compound (ethyl cyanoacetate). This is followed by a Michael addition of an aminopyrazole. The sequence concludes with an intramolecular cyclization and tautomerization to yield the stable dihydropyrazolopyridine ring system. The use of a base catalyst, such as triethylamine (TEA), facilitates key proton transfer steps.[4][8]
Caption: Plausible Mechanism for Pyrazolo[3,4-b]pyridine Formation.[4][8]
Detailed Experimental Protocol
This procedure is adapted from a microwave-assisted, environmentally friendly method.[4][8]
Materials and Reagents:
-
1,3-dimethyl-1H-pyrazol-5-amine (1.0 mmol, 1.0 equiv)
-
Substituted Benzaldehyde (1.0 mmol, 1.0 equiv)
-
Ethyl cyanoacetate (1.0 mmol, 1.0 equiv)
-
Ammonium acetate (1.0 mmol, 1.0 equiv)
-
Triethylamine (TEA) (0.5 mmol, 0.5 equiv)
-
Water (4 mL)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
Reaction Setup:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 1,3-dimethyl-1H-pyrazol-5-amine (111 mg, 1.0 mmol), the desired benzaldehyde (1.0 mmol), ethyl cyanoacetate (113 mg, 1.0 mmol), and ammonium acetate (77 mg, 1.0 mmol).
-
Add water (4 mL) followed by triethylamine (0.07 mL, 0.5 mmol).
-
Seal the vial with a cap.
-
Place the vial inside the cavity of a dedicated microwave reactor.
Microwave Irradiation Protocol:
-
Set the reaction temperature to 40 °C.
-
Irradiate the mixture for 20 minutes with continuous stirring.[8] Note: Power will be modulated by the instrument to maintain the set temperature.
-
After the specified time, the reaction is cooled to room temperature automatically by the instrument.
Work-up and Purification:
-
Upon cooling, a solid precipitate typically forms.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 5 mL) and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. In many cases, this procedure yields a product of high purity, negating the need for further purification like column chromatography.[4]
Characterization:
-
The final product structure should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9]
Data and Expected Outcomes
The versatility of this protocol allows for the synthesis of a wide array of derivatives by varying the aldehyde component.
| Entry | Aldehyde Substituent (R) | Typical Yield (%) | Reference |
| 1 | H | 94 | [4] |
| 2 | 4-CH₃ | 88 | [8] |
| 3 | 4-Cl | 91 | [4][8] |
| 4 | 4-NO₂ | 92 | [8] |
| 5 | 3,4-(OCH₃)₂ | 86 | [8] |
Expert Insights:
-
Causality of Microwave Irradiation: Microwave energy couples directly with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This significantly accelerates the reaction rates compared to conventional oil bath heating, often resulting in cleaner reactions and higher yields in a fraction of the time.[6][10]
-
Solvent Choice: The use of water as a solvent is a key aspect of the "green" nature of this protocol.[4][11] It is non-toxic, inexpensive, and can promote certain organic reactions through hydrophobic effects.
-
Catalyst Role: Triethylamine (TEA) acts as a mild base to facilitate the initial Knoevenagel condensation and subsequent proton transfers during the cyclization steps. Its volatility allows for easy removal during work-up.
Application Protocol II: Ultrasound-Promoted, Organocatalyzed Synthesis of Fused Pyrazolopyridines
This protocol describes an alternative energy-efficient MCR for synthesizing fused pyrazolo[4,3-e]pyridines using ultrasonic irradiation and an organocatalyst, camphor-10-sulfonic acid (CSA).[5] This method is notable for its mild conditions, rapid reaction times, and high atom economy.
Principle and Rationale
This three-component reaction involves an aminopyrazole, an aromatic aldehyde, and a cyclic 1,3-dione (indan-1,3-dione). The organocatalyst, CSA, activates the aldehyde's carbonyl group, facilitating the initial Knoevenagel condensation with the dione. The resulting intermediate then undergoes a Michael addition with the aminopyrazole, followed by cyclization and dehydration to form the fused heterocyclic product.
Ultrasound irradiation promotes the reaction through acoustic cavitation: the formation, growth, and implosion of microscopic bubbles. This process generates localized high-pressure and high-temperature spots, enhancing mass transfer and dramatically accelerating the reaction rate without raising the bulk temperature significantly.[5]
Detailed Experimental Protocol
Materials and Reagents:
-
1,3-dimethyl-1H-pyrazol-5-amine (1.0 mmol, 1.0 equiv)
-
Aromatic Aldehyde (1.0 mmol, 1.0 equiv)
-
Indan-1,3-dione (1.0 mmol, 1.0 equiv)
-
Camphor-10-sulfonic acid (CSA) (0.03 mmol, 3 mol%)
-
Ethanol (5 mL)
-
Reaction flask (e.g., 25 mL round-bottom flask)
Reaction Setup:
-
In a 25 mL round-bottom flask, combine 1,3-dimethyl-1H-pyrazol-5-amine (111 mg, 1.0 mmol), the aromatic aldehyde (1.0 mmol), indan-1,3-dione (146 mg, 1.0 mmol), and CSA (7 mg, 0.03 mmol).
-
Add ethanol (5 mL) and suspend the flask in an ultrasonic cleaning bath.
-
Position the flask so that the liquid level inside is similar to the water level in the bath for maximum energy transmission.
Ultrasonic Irradiation Protocol:
-
Turn on the ultrasound bath and set the temperature to 40 °C.
-
Irradiate the mixture for 7-15 minutes.[5] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol.
-
Dry the pure product under vacuum.
Data and Expected Outcomes
This method is robust and provides excellent yields for a variety of substituted aldehydes.
| Entry | Aldehyde Substituent (R) | Time (min) | Typical Yield (%) | Reference |
| 1 | 4-Cl | 7 | 88 | [5] |
| 2 | 4-Br | 10 | 90 | [5] |
| 3 | 4-F | 10 | 86 | [5] |
| 4 | 4-NO₂ | 15 | 89 | [5] |
| 5 | 2,4-Cl₂ | 10 | 92 | [5] |
Expert Insights:
-
Why Ultrasound? Compared to conventional heating, sonication is an energy-efficient method that promotes reactions at lower bulk temperatures, which is beneficial for thermally sensitive substrates. The mechanical effects of cavitation also keep catalyst surfaces clean and active.[5]
-
Organocatalysis: CSA is an effective, non-metallic, and environmentally benign catalyst. Its Brønsted acidity is sufficient to activate the carbonyl group for the initial condensation without causing unwanted side reactions, making it a prime choice for green synthesis.[5]
Conclusion and Future Outlook
Multi-component reactions represent a highly sophisticated and practical approach for the synthesis of pyrazolopyridines. By integrating principles of green chemistry with enabling technologies like microwave and ultrasound irradiation, researchers can access complex, drug-like molecules with unparalleled efficiency. The protocols detailed herein provide a robust foundation for scientists in drug discovery and organic synthesis to build diverse molecular libraries, ultimately accelerating the path toward new therapeutic breakthroughs. Future developments will likely focus on expanding the scope of MCRs through novel catalyst design, adaptation to continuous flow chemistry platforms, and the synthesis of even more complex and diverse heterocyclic systems.
References
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. preprints.org [preprints.org]
Synthesis of Substituted 1H-Pyrazolo[4,3-c]pyridine Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of the 1H-Pyrazolo[4,3-c]pyridine Scaffold
The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of this scaffold have been investigated for their potential as antimicrobial, anti-inflammatory, antiviral, and antitumor agents.[1] Notably, specific substituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have shown promise as potent inhibitors of c-Met kinase, a target in cancer therapy, and as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, a key enzyme in tuberculosis. This guide provides detailed synthetic protocols for the preparation of various substituted this compound derivatives, offering insights into the rationale behind the experimental choices to empower researchers in their drug development endeavors.
Strategic Approaches to the Synthesis of 1H-Pyrazolo[4,3-c]pyridines
The construction of the this compound ring system can be achieved through several strategic synthetic routes. The choice of a particular strategy often depends on the desired substitution pattern and the availability of starting materials. This guide will detail four robust and versatile methods:
-
One-Pot Synthesis from Substituted Chloropyridine Carboxaldehydes: A direct and efficient approach to aromatic 1H-pyrazolo[4,3-c]pyridines.
-
Synthesis of Tetrahydro Derivatives from Piperidin-4-one: A multi-step synthesis ideal for creating partially saturated and highly functionalized derivatives.
-
Cyclization of 3-Acylpyridine N-oxide Tosylhydrazones: An alternative route that avoids the use of halogenated pyridines.
-
Multicomponent Synthesis of Trifluoromethyl-Substituted Derivatives: A modern and efficient method for introducing the important trifluoromethyl group.
Protocol 1: One-Pot Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine
This protocol describes a streamlined one-pot synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine from readily available 2-chloro-4-methyl-3-pyridinecarboxaldehyde and hydrazine.[2] This method is advantageous due to its operational simplicity and high efficiency.
Reaction Principle and Mechanism
The synthesis proceeds through a two-step sequence within a single pot. The first step involves a nucleophilic aromatic substitution of the chloro group on the pyridine ring by hydrazine. The second step is an intramolecular cyclization via condensation of the newly introduced hydrazine moiety with the adjacent aldehyde group, followed by dehydration to form the stable aromatic pyrazole ring. The use of a base is crucial to facilitate both the nucleophilic substitution and the final dehydration step.[2]
Caption: Reaction mechanism for the one-pot synthesis.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 2-chloro-4-methyl-3-pyridinecarboxaldehyde | 156558-97-9 | 155.58 |
| Hydrazine monohydrate (64%) | 7803-57-8 | 50.06 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add 2-chloro-4-methyl-3-pyridinecarboxaldehyde (1.56 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous N,N-Dimethylformamide (DMF) (40 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add hydrazine monohydrate (0.63 mL, 20 mmol) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 4-Methyl-1H-pyrazolo[4,3-c]pyridine.
Protocol 2: Synthesis of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives
This protocol outlines a multi-step synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, starting from N-protected piperidin-4-one. This route is particularly valuable for accessing compounds with diverse substituents on the pyridine nitrogen, which is crucial for modulating their biological activity.
Synthetic Strategy Overview
The synthesis begins with the formylation of N-protected piperidin-4-one to introduce a hydroxymethylene group at the 3-position. This intermediate is then reacted with hydrazine to construct the pyrazole ring, yielding the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core. Subsequent functionalization of the pyrazole and/or pyridine nitrogen atoms allows for the generation of a library of derivatives.
Caption: General workflow for the synthesis of tetrahydro derivatives.
Experimental Protocol (Example: Synthesis of a Boc-protected intermediate)
Step 1: Synthesis of tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (19.9 g, 100 mmol) in anhydrous toluene (200 mL), add ethyl formate (12.1 mL, 150 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium methoxide (8.1 g, 150 mmol) portion-wise, keeping the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding cold water (100 mL).
-
Separate the aqueous layer and wash the organic layer with water (50 mL).
-
Combine the aqueous layers and acidify to pH 5-6 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of tert-butyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate
-
Dissolve the crude product from Step 1 (approx. 100 mmol) in ethanol (200 mL).
-
Add hydrazine hydrate (7.3 mL, 150 mmol) and a catalytic amount of acetic acid (1 mL).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by column chromatography on silica gel to obtain the desired Boc-protected tetrahydro-1H-pyrazolo[4,3-c]pyridine.
Protocol 3: Synthesis via Cyclization of 3-Acylpyridine N-oxide Tosylhydrazones
Reaction Principle
The synthesis starts with the formation of a tosylhydrazone from a 3-acylpyridine N-oxide. Treatment of the tosylhydrazone with an electrophilic additive and a base induces cyclization. The N-oxide oxygen activates the 2- and 4-positions of the pyridine ring for nucleophilic attack by the hydrazone nitrogen. This can lead to the formation of both pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine regioisomers. The regioselectivity can be influenced by the choice of electrophile and solvent.[3]
Experimental Protocol (General Procedure)
-
Synthesis of the 3-Acylpyridine N-oxide Tosylhydrazone:
-
To a solution of the 3-acylpyridine N-oxide (10 mmol) in methanol (50 mL), add p-toluenesulfonyl hydrazide (11 mmol).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold methanol and dry under vacuum.
-
-
Cyclization to form the Pyrazolo[4,3-c]pyridine:
-
To a solution of the 3-acylpyridine N-oxide tosylhydrazone (5 mmol) in dichloromethane (50 mL), add an electrophilic additive (e.g., tosyl chloride, 5.5 mmol).
-
Add triethylamine (6 mmol) dropwise at room temperature.
-
Stir the reaction mixture overnight.
-
Wash the reaction mixture with water and brine. .
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Separate the regioisomeric products by column chromatography.
-
Protocol 4: Multicomponent Synthesis of Trifluoromethyl-Substituted Derivatives
This protocol describes a modern and efficient one-pot, multicomponent procedure for the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines.[4][5] This approach is highly valuable for rapidly generating a library of compounds for structure-activity relationship (SAR) studies.
Reaction Principle
The reaction involves a microwave-assisted, Sonogashira-type cross-coupling of a 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of a base, such as tert-butylamine.[5] The reaction proceeds through an initial Sonogashira coupling to form a 5-alkynyl-pyrazole intermediate, which then undergoes an intramolecular cyclization facilitated by the amine to form the desired pyrazolo[4,3-c]pyridine.
Caption: Key steps in the multicomponent synthesis.
Experimental Protocol (General Procedure)
-
In a microwave vial, combine 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde (1 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 mmol), a copper co-catalyst (e.g., CuI, 0.1 mmol), and a suitable solvent (e.g., DMF or dioxane, 5 mL).
-
Add tert-butylamine (2 mmol).
-
Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 100-140 °C) for a designated time (e.g., 30-60 minutes).
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
Characterization of this compound Derivatives
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule, confirming the presence of key functional groups and the substitution pattern on the heterocyclic core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups, such as C=O, N-H, and C-F bonds.
-
Melting Point (for solid compounds): The melting point is a useful indicator of the purity of a crystalline solid.
Conclusion
The synthetic protocols detailed in this guide provide researchers with a range of reliable methods for the preparation of substituted this compound derivatives. By understanding the underlying reaction mechanisms and the rationale for the experimental choices, scientists can effectively synthesize novel compounds for evaluation in drug discovery programs. The versatility of these methods allows for the creation of diverse libraries of compounds, facilitating the exploration of structure-activity relationships and the development of new therapeutic agents.
References
- 1. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 2. benchchem.com [benchchem.com]
- 3. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application of 1H-Pyrazolo[4,3-c]pyridine in Cancer Research: A Guide to Targeting the ERK/MAPK Pathway
Introduction: A Privileged Scaffold for Kinase Inhibition
The search for effective and specific cancer treatments has led to the development of targeted therapies, which interfere with specific molecules involved in cancer cell growth and survival. Protein kinases are a major class of these targets, and small-molecule kinase inhibitors have revolutionized oncology. Within the vast chemical space explored for kinase inhibitors, certain core structures, often referred to as "privileged scaffolds," have emerged as particularly effective. The pyrazolopyridine nucleus is one such scaffold, structurally similar to the natural purine core of ATP, which allows it to effectively compete for the ATP-binding site of various kinases.[1][2]
The pyrazolopyridine family comprises several isomers, with the position of the nitrogen atoms defining their chemical properties and biological targets.[1] While isomers like 1H-pyrazolo[3,4-b]pyridine have been extensively developed as inhibitors for targets like Cyclin-Dependent Kinases (CDKs) and Anaplastic Lymphoma Kinase (ALK), this guide focuses specifically on the 1H-Pyrazolo[4,3-c]pyridine isomer.[1][3][4] This core has proven to be an exceptional foundation for developing highly potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK), a critical node in a major cancer-driving pathway.[5][6]
The ERK/MAPK Pathway: A Central Hub in Oncogenesis
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK pathway, is a central signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[6] This pathway is frequently hyperactivated in over 30% of human cancers due to mutations in upstream components like RAS or BRAF.[5]
Targeted therapies against BRAF (e.g., Vemurafenib) and MEK (e.g., Trametinib) have shown significant clinical success, particularly in BRAF-mutant melanoma.[5] However, a common mechanism of acquired resistance to these drugs is the reactivation of the ERK signal.[6] This clinical challenge highlights the need for potent inhibitors that target ERK directly, representing a strategy to overcome both primary and acquired resistance to upstream inhibitors.
Mechanism of Action: Selective Inhibition of ERK
Research has led to the discovery of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as a highly potent and selective series of ERK inhibitors.[5] These compounds were developed through a structure-guided design approach to specifically target the ATP-binding pocket of ERK1 and ERK2. The this compound core acts as the hinge-binding motif, a key interaction for anchoring the inhibitor within the kinase. The urea linker and additional substitutions are optimized to exploit specific interactions within the binding pocket, leading to high affinity and selectivity over other kinases.[5][6]
One notable compound from this series, referred to as compound 21 in the literature, demonstrated not only potent enzymatic inhibition but also strong engagement of the target in cellular and in vivo models, ultimately leading to significant tumor regression in BRAF(V600E) xenografts.[5]
Application Notes & Protocols
The following protocols provide a framework for evaluating this compound derivatives as ERK inhibitors. These are generalized methodologies and should be optimized for specific compounds and cell systems.
Experimental Workflow Overview
Protocol 1: In Vitro ERK2 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified ERK2 enzyme.
Causality: This is the primary screen to confirm that the compound directly inhibits the kinase activity of the intended target in a cell-free system. It measures the compound's potency.
Materials:
-
Active, purified human ERK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 1 mM DTT)
-
ATP, [γ-32P]ATP (radioactive) or ADP-Glo™ Kinase Assay kit (Promega) for non-radioactive readout
-
Test compound (this compound derivative) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper and wash buffer (if using radioactivity)
-
Luminometer (if using ADP-Glo™)
Methodology (Luminescent ADP-Glo™ Assay):
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 µM is appropriate. Dispense a small volume (e.g., 1 µL) of each dilution into a 96-well plate. Include DMSO-only wells as a "no inhibition" control.
-
Kinase Reaction Setup:
-
Prepare a master mix containing kinase buffer, ERK2 enzyme, and the MBP substrate. The concentrations must be optimized, but a typical starting point is 5-10 ng/well of enzyme and 0.2 µg/µL of substrate.
-
Add the master mix to the wells containing the compound.
-
Pre-incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Initiate Reaction: Add ATP to all wells to initiate the kinase reaction. The ATP concentration should be at or near the Km for ERK2 to ensure competitive inhibitors are fairly evaluated. A typical concentration is 10-25 µM.
-
Incubation: Incubate the plate at 30°C for 1 hour. The time should be within the linear range of the reaction.
-
Terminate Reaction & Detect ADP:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. The signal is directly proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Convert luminescence to percent inhibition relative to the DMSO controls. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Antiproliferative Assay (MTS Assay)
Objective: To measure the effect of the test compound on the proliferation and viability of cancer cells.
Causality: This assay moves from the purified enzyme to a biological system. It determines if the compound's enzymatic potency translates into an anti-cancer effect in living cells, which involves crossing the cell membrane and engaging the target in a complex environment.
Materials:
-
BRAF V600E mutant cancer cell line (e.g., A375 melanoma, HT-29 colorectal cancer)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Test compound dissolved in DMSO
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Spectrophotometer (plate reader) capable of measuring absorbance at 490 nm
Methodology:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Self-Validation: A proper cell density ensures logarithmic growth throughout the experiment. Too few cells lead to high variability; too many lead to contact inhibition and skewed results.
-
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound. Include DMSO-only (vehicle) and no-cell (blank) controls.
-
Incubation: Return the plates to the incubator for 72 hours. This duration allows for multiple cell doublings, providing a sufficient window to observe antiproliferative effects.
-
MTS Addition: Add 20 µL of MTS reagent to each well. The MTS compound is bioreduced by viable, metabolically active cells into a colored formazan product.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic rate of the cell line and should be optimized.
-
Data Acquisition: Measure the absorbance of each well at 490 nm.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells. Plot the percentage of inhibition against the log of the compound concentration and calculate the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot for Target Engagement & Pathway Modulation
Objective: To confirm that the test compound inhibits the phosphorylation of ERK in cancer cells.
Causality: This is a critical mechanistic study. A decrease in phosphorylated ERK (p-ERK) levels upon treatment provides direct evidence that the compound is hitting its intended target within the cell and inhibiting the signaling pathway.
Materials:
-
A375 or HT-29 cells
-
6-well plates
-
Test compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2, Rabbit anti-GAPDH or β-Actin (loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow until they are 70-80% confluent. Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the GI50 value) for a short duration, typically 1-4 hours, to observe direct effects on signaling. Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Self-Validation: Equal protein loading is essential for accurate comparison. The loading control (GAPDH/Actin) will later confirm this.
-
-
SDS-PAGE: Normalize the protein concentration for all samples. Denature the proteins by boiling in Laemmli sample buffer. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with the primary antibody against p-ERK (e.g., at 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash steps.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To ensure observed changes are not due to a decrease in total protein, the membrane can be stripped of antibodies and re-probed for total ERK and then for a loading control like GAPDH.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity.
Table 1: Example Preclinical Data for a Hypothetical this compound Derivative (Compound-X)
| Assay Type | Target/Cell Line | Endpoint | Result |
| In Vitro Kinase Assay | Purified ERK2 | IC50 | 15 nM |
| Cellular Proliferation | A375 (BRAF V600E) | GI50 | 120 nM |
| Cellular Proliferation | HT-29 (BRAF V600E) | GI50 | 155 nM |
| Target Engagement | A375 Cells | p-ERK IC50 | 135 nM |
Interpretation: The low nanomolar IC50 against purified ERK2 demonstrates high potency. The cellular GI50 and p-ERK IC50 values are closely aligned, strongly suggesting that the antiproliferative effect of Compound-X is driven by the on-target inhibition of the ERK pathway.
Conclusion and Future Outlook
The this compound scaffold is a highly valuable starting point for the design of potent and selective kinase inhibitors, particularly for challenging targets like ERK. Its ability to serve as an effective hinge-binding motif provides a solid anchor for building molecules with drug-like properties.[5] The protocols outlined here provide a robust framework for the preclinical evaluation of such compounds, moving logically from enzymatic potency to cellular mechanism and, ultimately, to in vivo efficacy.
Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives to improve oral bioavailability and metabolic stability, as well as exploring their efficacy in combination therapies to overcome complex resistance mechanisms in various cancers. The continued exploration of this privileged scaffold promises to yield new and effective weapons in the fight against cancer.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 1H-Pyrazolo[4,3-c]pyridine Derivatives as Carbonic Anhydrase Inhibitors
Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This seemingly simple reaction is pivotal for pH regulation, CO₂ transport, electrolyte secretion, and various biosynthetic pathways.[1][2] In humans, there are 15 known α-CA isoforms, each with distinct tissue distribution and catalytic activity.[3][4]
The involvement of specific CA isoforms in the pathophysiology of a range of diseases has rendered them attractive targets for therapeutic intervention.[5] For instance, inhibition of CA II is a validated strategy for the treatment of glaucoma, while targeting the tumor-associated isoforms CA IX and CA XII, which are overexpressed in many hypoxic cancers, is a promising approach in oncology.[1][4] These cancer-related isoforms contribute to the acidification of the tumor microenvironment, promoting tumor growth, and metastasis.[1][6]
The 1H-Pyrazolo[4,3-c]pyridine scaffold has emerged as a promising chemotype for the development of potent and selective CA inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of this compound derivatives as carbonic anhydrase inhibitors, covering their synthesis, in vitro enzymatic assays, and cell-based evaluations.
Rationale for Targeting Carbonic Anhydrase Isoforms with this compound Derivatives
The this compound core, particularly when functionalized with a sulfonamide group, has shown significant potential for potent and isoform-selective CA inhibition. The sulfonamide moiety acts as a zinc-binding group, anchoring the inhibitor to the catalytic zinc ion in the active site of the enzyme. The pyrazolopyridine scaffold allows for diverse substitutions, enabling the fine-tuning of inhibitory potency and selectivity for different CA isoforms.
A key objective in the development of CA inhibitors is to achieve isoform selectivity to minimize off-target effects. For example, while inhibition of CA IX and XII is desirable in cancer therapy, non-selective inhibition of the ubiquitous CA I and II can lead to side effects. The modular nature of the this compound scaffold provides a platform for medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize for desired selectivity profiles.
Synthesis of this compound Sulfonamide Derivatives: A General Protocol
The synthesis of this compound sulfonamides can be achieved through a multi-step sequence, starting from readily available materials. The following is a representative protocol for the synthesis of the core scaffold and its subsequent elaboration.
Protocol 1: Synthesis of the 4-Methyl-1H-pyrazolo[4,3-c]pyridine Core
This protocol outlines a one-pot synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine.[7]
Materials and Reagents:
-
2-chloro-4-methyl-3-pyridinecarboxaldehyde
-
Hydrazine monohydrate (64%)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a 100 mL round-bottom flask, add 2-chloro-4-methyl-3-pyridinecarboxaldehyde (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (20 mL/g of starting material).
-
Stir the mixture at room temperature for 10 minutes.
-
Add hydrazine monohydrate (1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain 4-Methyl-1H-pyrazolo[4,3-c]pyridine.
In Vitro Evaluation of Carbonic Anhydrase Inhibition
The primary method for assessing the inhibitory potency of compounds against CA isoforms is the stopped-flow CO₂ hydrase assay. This technique measures the enzyme-catalyzed hydration of CO₂. An alternative, more accessible method is a colorimetric assay that measures the esterase activity of CA.
Protocol 2: Stopped-Flow CO₂ Hydrase Assay for CA Inhibition
This protocol is adapted from established methods for determining CA inhibition kinetics.[8][9][10][11]
Principle:
This assay monitors the pH change resulting from the CA-catalyzed hydration of CO₂. A pH indicator is used to follow the reaction progress spectrophotometrically in a stopped-flow instrument. The initial rate of the reaction is measured in the presence and absence of the inhibitor to determine the inhibitory potency.
Materials and Reagents:
-
Recombinant human CA isoforms (hCA I, II, IX, XII, etc.)
-
HEPES buffer (20 mM, pH 7.4)
-
pH indicator solution (e.g., phenol red, p-nitrophenol)
-
CO₂-saturated water (substrate)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Acetazolamide (a known pan-CA inhibitor, as a positive control)
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the CA enzyme in HEPES buffer.
-
Prepare a series of dilutions of the test compounds and acetazolamide in HEPES buffer containing a constant small percentage of DMSO.
-
Prepare the CO₂ substrate solution by bubbling CO₂ gas through chilled, deionized water until saturation.[12]
-
-
Instrument Setup:
-
Set up the stopped-flow spectrophotometer to monitor the absorbance change of the pH indicator at its λmax.
-
Equilibrate the instrument and syringes to the desired temperature (typically 25 °C).
-
-
Assay Protocol:
-
Load one syringe of the stopped-flow instrument with the enzyme solution (containing the pH indicator) and the other with the CO₂-saturated water.
-
To determine inhibition, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature before loading into the syringe.
-
Rapidly mix the contents of the two syringes to initiate the reaction.
-
Record the change in absorbance over time. The initial linear portion of the curve represents the initial rate of the reaction.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the slope of the absorbance vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V₀ - Vᵢ) / V₀] * 100 where V₀ is the rate in the absence of inhibitor and Vᵢ is the rate in the presence of the inhibitor.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Kₘ) are known.[13]
-
Expert Insights:
-
Causality: The pre-incubation step is crucial to allow the inhibitor to bind to the enzyme and reach equilibrium.
-
Troubleshooting: If the initial rates are not linear, it may indicate substrate depletion or enzyme instability. Adjust enzyme or substrate concentrations accordingly. Inconsistent results could be due to improper mixing in the stopped-flow apparatus or instability of the CO₂ solution.
Protocol 3: Colorimetric Esterase Activity Assay for CA Inhibition
This is a more accessible alternative to the stopped-flow assay.[14]
Principle:
Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400 nm.
Materials and Reagents:
-
Recombinant human CA isoforms
-
Tris-HCl buffer (50 mM, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds and a positive control (e.g., Acetazolamide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare working solutions of the CA enzyme, test compounds, and p-NPA in Tris-HCl buffer.
-
-
Assay in 96-well Plate Format:
-
Add the following to the wells of a 96-well plate:
-
Blank: Buffer + p-NPA solution
-
Control (no inhibitor): Buffer + Enzyme solution + p-NPA solution
-
Inhibitor: Buffer + Enzyme solution + Inhibitor solution
-
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the p-NPA solution to all wells.
-
-
Measurement and Analysis:
-
Immediately measure the absorbance at 400 nm in kinetic mode for 10-30 minutes.
-
Calculate the reaction rates and percent inhibition as described in Protocol 2.
-
Determine the IC₅₀ values.
-
Cell-Based Assays for Evaluating CA Inhibitors
Cell-based assays are essential for confirming the activity of inhibitors in a more physiologically relevant context, especially for tumor-associated isoforms like CA IX.
Protocol 4: Cell Growth Inhibition Assay (MTT Assay)
This assay assesses the effect of CA inhibitors on the proliferation of cancer cells that express the target CA isoform.[6]
Materials and Reagents:
-
Cancer cell line expressing the target CA isoform (e.g., HT-29 or MDA-MB-231 for CA IX)[6][15]
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 5: Intracellular pH Measurement
This assay directly measures the functional consequence of CA IX inhibition on intracellular pH regulation.
Materials and Reagents:
-
Cancer cell line expressing CA IX
-
pH-sensitive fluorescent dye (e.g., BCECF-AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Grow cells on glass-bottom dishes or in black-walled, clear-bottom 96-well plates.
-
Load the cells with the BCECF-AM dye.
-
Treat the cells with the test compounds.
-
Induce an acid load (e.g., by ammonium chloride prepulse).
-
Monitor the recovery of intracellular pH over time by measuring the ratio of fluorescence at two excitation wavelengths.
-
Compare the rate of pH recovery in treated versus untreated cells.
Data Presentation and Interpretation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Inhibitory Activity of this compound Derivatives against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Example 1 | 250 | 50 | 5 | 15 |
| Example 2 | 500 | 100 | 150 | 200 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
Table 2: Cell-Based Activity of a Lead this compound Inhibitor
| Compound | Cell Line | Target CA | GI₅₀ (µM) |
| Example 1 | HT-29 | CA IX | 1.5 |
| Example 1 | A549 (low CA IX) | CA IX | > 50 |
Visualizations
Experimental Workflow for CA Inhibition Screening
References
- 1. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. Determination of the dissociation constant of carbonic anhydrase inhibitors: a computerized kinetic method based on esterase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 10. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay: Inhibition of human carbonic anhydrase 2 incubated for 10 mins by stopped flow CO2 hydrase assay (CHEMBL4034206) - ChEMBL [ebi.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 1H-Pyrazolo[4,3-c]pyridines in Kinase-Targeted Drug Discovery: A Guide for Researchers
Introduction: The Strategic Advantage of the 1H-Pyrazolo[4,3-c]pyridine Scaffold
The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast landscape of heterocyclic chemistry, the this compound scaffold has garnered significant attention as a privileged structure. Its rigid, bicyclic nature provides a well-defined framework for the precise orientation of pharmacophoric elements, enabling high-affinity interactions with the ATP-binding pocket of various kinases. Notably, this scaffold has proven instrumental in the development of inhibitors targeting key nodes in oncogenic signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.
The MAPK/ERK pathway is a critical regulator of cellular processes including proliferation, differentiation, and survival.[1] Its aberrant activation is a frequent driver in over 30% of human cancers, making it a prime target for therapeutic intervention.[1][2] While inhibitors of upstream components like BRAF and MEK have demonstrated clinical efficacy, the emergence of resistance, often through pathway reactivation, has underscored the need for effective inhibitors of the downstream kinase, ERK.[2][3] It is in this context that this compound-based compounds have emerged as a promising class of ERK inhibitors, offering a potential solution to circumvent acquired resistance.[2][4]
This technical guide provides a comprehensive overview of the development of this compound-based drugs, with a focus on their application as ERK inhibitors. We present detailed protocols for the synthesis of a representative compound and its biological evaluation, alongside an exploration of the underlying structure-activity relationships that guide medicinal chemistry efforts.
I. Synthesis of a Representative this compound-Based ERK Inhibitor
The following protocol outlines the synthesis of a 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivative, a class of compounds that has shown potent and selective inhibition of ERK.[2][3] The synthesis is presented as a multi-step process, commencing from commercially available starting materials.
Rationale for the Synthetic Strategy
The chosen synthetic route is designed for modularity, allowing for the facile introduction of diversity at key positions of the pyrazolopyridine scaffold. This is crucial for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. The formation of the pyrazolopyridine core is a critical step, followed by functionalization to introduce the urea moiety, a common pharmacophore in kinase inhibitors that often engages in crucial hydrogen bonding interactions within the ATP-binding site.
Experimental Workflow for Synthesis
References
The Rising Therapeutic Potential of 1H-Pyrazolo[4,3-c]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with novel derivatives demonstrating a broad spectrum of biological activities. This is largely attributed to its nature as a purine bioisostere, allowing it to effectively interact with the ATP-binding sites of various kinases.[1] This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antiviral, antimicrobial, and anti-inflammatory properties of these compounds. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways to aid in the ongoing development of this compound-based therapeutics.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Derivatives of the this compound nucleus have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[2][3] Their mechanisms of action often involve the inhibition of key enzymes that regulate cell cycle progression and signaling pathways critical for tumor growth and survival.
Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that are essential for the regulation of the cell cycle.[4] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several pyrazolopyridine derivatives have been identified as potent CDK inhibitors.[4][5] For instance, certain analogs have demonstrated significant inhibitory activity against CDK2/cyclin A2, a key complex for the G1 to S phase transition.[4][5]
Featured Application Note: Screening for CDK2 Inhibitors
This protocol outlines a robust method for evaluating the inhibitory potential of novel this compound analogs against CDK2. The described luminescence-based assay is highly adaptable for high-throughput screening.
Experimental Workflow: CDK2 Inhibition Assay
Caption: Workflow for a luminescence-based CDK2 inhibition assay.
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors. Aberrant JAK activity is implicated in various immune-inflammatory diseases and cancers.[6][7] Pyrazolopyrimidine derivatives have been successfully developed as selective JAK inhibitors.[6][8] The structural similarity of 1H-pyrazolo[4,3-c]pyridines suggests their potential as scaffolds for novel JAK inhibitors.
Signaling Pathway: The JAK-STAT Cascade and Inhibition
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
Quantitative Anticancer Data
The in vitro anticancer activity of various pyrazolo[4,3-c]pyridine derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridopyrazolo-triazine 5a | MCF-7 (Breast) | 3.89 | [9] |
| Pyridopyrazolo-triazine 6a | HCT-116 (Colon) | 12.58 | [9] |
| Pyridopyrazolo-triazine 6a | MCF-7 (Breast) | 11.71 | [9] |
| Pyridopyrazolo-triazole 11 | HCT-116 (Colon) | 7.71 | [9] |
| Pyridopyrazolo-triazine 7 | HepG-2 (Liver) | 8.42 | [9] |
Antiviral Activity
Several pyrazolopyridine analogs have demonstrated potent antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV-1) and enteroviruses.[10][11] Their mechanisms of action can vary, from inhibiting viral adsorption and penetration to interfering with viral replication processes.[10]
Featured Application Note: Plaque Reduction Assay for Antiviral Efficacy
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques in a cell culture.
Experimental Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., Vero cells for HSV-1) to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the this compound analog in a cell culture medium.
-
Virus-Compound Incubation: Incubate a known titer of the virus with each dilution of the compound for a specified period (e.g., 1 hour at 37°C).
-
Infection: Remove the medium from the cell monolayer and inoculate with the virus-compound mixture. Allow for viral adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value, which is the concentration that reduces the number of plaques by 50%.[12]
Antimicrobial and Anti-inflammatory Activities
Antibacterial and Antifungal Potential
Pyrazolopyridine derivatives have been investigated for their efficacy against various bacterial and fungal strains.[12][13] Some analogs have shown promising activity against both Gram-positive and Gram-negative bacteria.[14]
Featured Application Note: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[6][10][13][15]
Experimental Protocol: Broth Microdilution Assay
-
Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.[6][13]
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., to 0.5 McFarland standard).[6]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.[6][13]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[6]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).[13][15]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6][13]
Anti-inflammatory Properties
Certain pyrazolo[4,3-c]quinoline derivatives have demonstrated significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[16] Overproduction of NO is a key feature of inflammatory processes.
Featured Application Note: Nitric Oxide Production Assay
This assay measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.[17][18]
Experimental Protocol: Griess Assay for Nitric Oxide
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.[18][19]
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound analog for a specified time (e.g., 1-2 hours).[18]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.[18][19]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.[17]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.[17][19]
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The diverse biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects, underscore the importance of continued research in this area. The protocols and data presented in this guide are intended to facilitate the exploration and development of new this compound analogs with improved potency and selectivity for a range of therapeutic targets. Further structure-activity relationship (SAR) studies are warranted to optimize the pharmacological properties of these compounds and advance them through the drug discovery pipeline.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. benchchem.com [benchchem.com]
- 12. bioagilytix.com [bioagilytix.com]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. ijtsrd.com [ijtsrd.com]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: An Application Note and Detailed Protocol
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed, one-pot protocol for the synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold of considerable interest in medicinal chemistry and drug discovery. The pyrazolo[4,3-c]pyridine core is a privileged structure found in numerous biologically active compounds, including kinase inhibitors.[1][2] This document outlines the reaction principles, provides a step-by-step experimental protocol, and explains the causality behind the procedural choices, ensuring both scientific integrity and practical applicability for researchers in organic synthesis and drug development.
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold
The fusion of pyrazole and pyridine ring systems creates the pyrazolopyridine scaffold, a class of heterocyclic compounds with a broad spectrum of biological activities.[2][3] Specifically, the 4-Methyl-1H-pyrazolo[4,3-c]pyridine isomer (C₇H₇N₃) has emerged as a valuable building block in the development of therapeutic agents.[1] Its structural analogy to purine bases allows it to interact with a variety of biological targets, most notably the ATP-binding sites of kinases.[1] This interaction can disrupt signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which are often dysregulated in cancer.[1] Consequently, derivatives of this scaffold are actively investigated for their potential as anti-inflammatory, antiviral, and antitumor agents.[2][3]
The protocol detailed herein describes an efficient, one-pot synthesis that minimizes the need for isolating intermediates, thereby improving time and resource efficiency in a laboratory setting.[4]
Reaction Principle and Mechanism
The synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine is achieved through a one-pot reaction involving the condensation of 2-chloro-4-methyl-3-pyridinecarboxaldehyde with hydrazine.[4] The reaction proceeds via two key mechanistic steps:
-
Nucleophilic Aromatic Substitution (SNAAr): Hydrazine, acting as a nucleophile, attacks the carbon atom bearing the chloro group on the pyridine ring. The presence of a base, such as potassium carbonate, is crucial to facilitate this substitution.
-
Intramolecular Cyclization and Dehydration: Following the initial substitution, the hydrazine intermediate undergoes an intramolecular cyclization, where the terminal nitrogen atom attacks the aldehyde carbon. Subsequent dehydration of the resulting cyclic intermediate yields the stable, aromatic 4-Methyl-1H-pyrazolo[4,3-c]pyridine ring system.[4]
Caption: Reaction mechanism for the synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and expected outcomes.
Materials and Reagents
For successful and reproducible synthesis, it is imperative to use reagents of appropriate purity, particularly anhydrous solvents.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Role |
| 2-chloro-4-methyl-3-pyridinecarboxaldehyde | 156558-97-9 | 155.58 | 1.0 eq | Starting Material |
| Hydrazine monohydrate (64%) | 7803-57-8 | 50.06 | 1.2 eq | Reagent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 eq | Base |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Solvent | Solvent |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | - | Extraction Solvent |
| Brine (saturated NaCl solution) | - | - | - | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | Drying Agent |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the one-pot synthesis.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-methyl-3-pyridinecarboxaldehyde.
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material.
-
Add potassium carbonate (K₂CO₃) to the solution.
-
Finally, add hydrazine monohydrate dropwise to the stirring mixture.
-
-
Reaction Progression:
-
Attach a reflux condenser to the flask and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 80-90°C.
-
Maintain this temperature and continue stirring. The reaction progress should be monitored periodically (e.g., every 2 hours) by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining DMF and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, the crude product can be further purified by column chromatography on silica gel.
-
-
Characterization:
-
The identity and purity of the final product, 4-Methyl-1H-pyrazolo[4,3-c]pyridine, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Trustworthiness and Self-Validation
-
Reaction Monitoring: The use of TLC is a critical checkpoint to ensure the reaction has gone to completion, preventing premature work-up and maximizing yield.
-
Aqueous Work-up: The extraction and washing steps are essential for removing the high-boiling point solvent (DMF) and inorganic salts, which is a key step for obtaining a clean product.
-
Anhydrous Conditions: The use of anhydrous DMF is important as the presence of water can lead to unwanted side reactions.
-
Characterization: Final analytical characterization provides definitive validation of the synthesized compound's structure and purity.
Conclusion
This application note provides a reliable and efficient one-pot protocol for the synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine. By explaining the underlying chemical principles and providing a detailed, step-by-step guide, this document serves as a valuable resource for researchers engaged in the synthesis of heterocyclic compounds for applications in drug discovery and medicinal chemistry.
References
functionalization of the pyrazolo[4,3-c]pyridine core
An Application Guide to the Strategic Functionalization of the Pyrazolo[4,3-c]pyridine Core
Authored by Gemini, Senior Application Scientist
Abstract
The pyrazolo[4,3-c]pyridine scaffold is a "privileged" heterocyclic motif, a cornerstone in modern medicinal chemistry due to its structural analogy to endogenous purines. This relationship allows it to interact with a multitude of biological targets, leading to derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1][2] Notably, this core is central to the development of next-generation kinase inhibitors and other targeted therapeutics.[3][4][5][6] The strategic is therefore a critical task in drug discovery, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of key functionalization strategies, supported by detailed protocols and mechanistic insights to empower researchers in drug development.
The Pyrazolo[4,3-c]pyridine Core: Structure and Reactivity
The pyrazolo[4,3-c]pyridine system is a bicyclic heteroaromatic compound featuring a fused pyrazole and pyridine ring. Understanding the distinct electronic nature of each position is fundamental to devising effective synthetic strategies.
-
Pyrazole Ring (N1, N2, C3): This five-membered ring contains two nitrogen atoms. The N1 and N2 positions are nucleophilic and are primary sites for alkylation and arylation. The C3 position can be functionalized through C-H activation or by first installing a leaving group.
-
Pyridine Ring (C4, C5, C6, C7): This ring is electron-deficient, which influences its reactivity. The C4, C5, and C7 positions are the most common sites for substitution. Direct electrophilic substitution on the pyridine ring is often challenging and may require harsh conditions.[7] However, these positions are susceptible to functionalization via metalation or through cross-coupling reactions on pre-halogenated intermediates.
Figure 1: Structure and key reactive sites of the pyrazolo[4,3-c]pyridine core.
Application Notes: Core Functionalization Strategies
N-Functionalization: Modulating Solubility and Target Engagement
Modification at the N1 and N2 positions of the pyrazole ring is a primary strategy for exploring structure-activity relationships (SAR). These substitutions can influence the molecule's orientation within a protein binding pocket and significantly alter its physicochemical properties, such as solubility and membrane permeability.
Causality Behind Experimental Choices:
-
N-Alkylation: This is typically achieved under basic conditions using an alkyl halide. The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaH) depends on the acidity of the pyrazole N-H. A strong, non-nucleophilic base like NaH is used when a weaker base fails to deprotonate the nitrogen sufficiently. DMF is a common solvent due to its polar aprotic nature, which effectively solvates the cation of the base and accelerates the Sₙ2 reaction.[8] Regioselectivity between N1 and N2 can be challenging and is often governed by sterics; bulky alkylating agents may favor the less hindered nitrogen.
-
N-Arylation: Transition metal-catalyzed reactions are the gold standard. Copper-catalyzed Ullmann-type reactions are classic, but often require high temperatures.[9] Modern Buchwald-Hartwig amination (palladium-catalyzed) offers milder conditions and broader substrate scope.[1][10] The choice of ligand (e.g., diamines for copper, phosphines for palladium) is critical as it stabilizes the metal center and facilitates the catalytic cycle.[11][12]
C3-Functionalization: Probing Deep into Binding Pockets
The C3 position often points into solvent-exposed regions or deeper into enzyme active sites. Modifications here are crucial for enhancing potency and achieving selectivity.
Causality Behind Experimental Choices:
-
Halogenation as a Precursor: Installing a bromine or iodine atom at C3 is a common first step, creating a versatile handle for subsequent cross-coupling reactions. Electrophilic halogenating agents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) are frequently used.
-
Palladium-Catalyzed Cross-Coupling:
-
Suzuki-Miyaura Coupling: This reaction forms a C-C bond between the C3-halogenated scaffold and a boronic acid/ester.[1][10][13] It is highly reliable and tolerates a vast array of functional groups. The choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and base (e.g., K₂CO₃, Cs₂CO₃) is crucial for efficient catalytic turnover.
-
Direct C-H Arylation: This modern approach avoids the pre-halogenation step, making it more atom-economical.[14][15] It requires a palladium catalyst and often a directing group to achieve regioselectivity, though the inherent reactivity of the C3 position can sometimes provide selectivity.[14]
-
C7-Functionalization via Directed Metalation: A Regioselective Approach
The pyridine ring's C-H bonds are generally less acidic and harder to functionalize selectively. Directed metalation offers a powerful solution, particularly for the C7 position, which is adjacent to the ring fusion.
Causality Behind Experimental Choices:
-
Metalating Agent: Turbo-Grignard reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) are highly effective.[10][13] The LiCl salt breaks up magnesium amide aggregates, increasing the reagent's kinetic basicity and preventing side reactions.
-
Mechanism: The TMP base is sterically hindered, preventing it from acting as a nucleophile. It selectively deprotonates the most acidic C-H proton, which is often C7 due to its proximity to the pyrazole nitrogens. The resulting magnesiated intermediate can then be trapped with a wide range of electrophiles (e.g., I₂, aldehydes, CO₂). This intermediate can also undergo transmetalation to a zinc species (with ZnCl₂) for subsequent Negishi cross-coupling.[10][13]
Figure 2: Logical workflow for the .
Detailed Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5
This protocol describes the synthesis of a C5-arylated pyrazolo[3,4-c]pyridine, a closely related and illustrative isomer. The principles are directly applicable to the [4,3-c] core. This reaction is a cornerstone for creating C-C bonds.[10][13]
Objective: To introduce an aryl group at the C5 position of a pre-halogenated pyrazolo[4,3-c]pyridine scaffold.
| Materials & Reagents | Supplier | Grade |
| 5-Bromo-1H-pyrazolo[4,3-c]pyridine | Commercial/Synthesized | >95% |
| Arylboronic Acid | Commercial | >98% |
| Pd(PPh₃)₄ (Tetrakis) | Commercial | >98% |
| Sodium Carbonate (Na₂CO₃) | Commercial | Anhydrous |
| 1,4-Dioxane | Commercial | Anhydrous |
| Water | In-house | Degassed, DI |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add 5-bromo-1H-pyrazolo[4,3-c]pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and sodium carbonate (2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical as the palladium catalyst is oxygen-sensitive.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe to create a 4:1 solvent mixture (e.g., 4 mL dioxane, 1 mL water for a 0.1 mmol scale reaction). The solution should be thoroughly degassed by bubbling argon through it for 15 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (0.05 eq.). The mixture may turn yellow or dark.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure C5-arylated product.
Protocol 2: Regioselective C7-Iodination via Directed Metalation
This protocol details the selective functionalization at the C7 position, a site that is otherwise difficult to access. This method creates a valuable intermediate for further cross-coupling reactions.[10][13]
Objective: To selectively install an iodine atom at the C7 position using a TMP-based Turbo-Grignard reagent.
| Materials & Reagents | Supplier | Grade |
| 1H-Pyrazolo[4,3-c]pyridine (N-protected) | Synthesized | >95% |
| TMPMgCl·LiCl (1.1 M in THF) | Commercial | Solution |
| Iodine (I₂) | Commercial | >99% |
| Tetrahydrofuran (THF) | Commercial | Anhydrous |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an argon atmosphere, add a solution of the N-protected this compound (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -40 °C using an acetone/dry ice bath.
-
Metalation: Slowly add TMPMgCl·LiCl (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -35 °C. Stir the mixture at -40 °C for 1.5 hours.
-
Electrophilic Quench: In a separate flask, prepare a solution of iodine (1.5 eq.) in anhydrous THF. Cool this solution to -40 °C.
-
Addition: Slowly transfer the metalated pyrazolopyridine solution via cannula into the cold iodine solution.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1 hour. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the C7-iodinated product.
Comparative Data Summary
The choice of functionalization strategy depends on the desired substitution pattern and available starting materials. The following table summarizes common transformations.
| Position | Reaction Type | Typical Reagents | Yield Range | Key Advantage | Reference |
| N1/N2 | Alkylation | R-Br, K₂CO₃, DMF | 60-95% | Straightforward, high yield | [8] |
| N1/N2 | Arylation | Ar-I, CuI, ligand, base | 50-85% | Access to N-aryl scaffolds | [11][12] |
| C3/C5 | Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | 70-95% | High functional group tolerance | [1][10] |
| C5 | Buchwald-Hartwig | R₂NH, Pd cat., NaOtBu | 65-90% | Direct C-N bond formation | [10][13] |
| C7 | Directed Metalation | TMPMgCl·LiCl, then E⁺ | 50-80% | Excellent regioselectivity | [10][13] |
Conclusion
The pyrazolo[4,3-c]pyridine core offers a versatile platform for the development of novel therapeutics. A deep understanding of its reactivity, combined with a strategic application of modern synthetic methods like palladium-catalyzed cross-coupling and directed metalation, allows for the systematic and efficient exploration of chemical space. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to unlock the full potential of this powerful scaffold in their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrazolo[4,3-c]pyridines
Welcome to the technical support center for the synthesis of 1H-Pyrazolo[4,3-c]pyridines. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance your synthetic success and improve yields. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical transformations.
Introduction to 1H-Pyrazolo[4,3-c]pyridine Synthesis
The this compound core is a significant pharmacophore due to its structural resemblance to purines, allowing for interactions with various biological targets, including kinases.[1] Its synthesis, however, can present several challenges, from regioselectivity issues to low yields and difficult purifications. This guide will address the most common synthetic strategies and their associated pitfalls.
Two primary retrosynthetic approaches are commonly employed for the construction of the this compound core:
-
Strategy A: Annulation of a pyridine ring onto a pre-existing pyrazole.
-
Strategy B: Annulation of a pyrazole ring onto a pre-existing pyridine.
This guide is structured to address the specific issues that may arise during each of these synthetic routes.
Frequently Asked Questions (FAQs)
General Questions
Q1: My overall yield for the this compound synthesis is consistently low. What are the general factors I should investigate?
A1: Low yields in multi-step heterocyclic syntheses can be attributed to a variety of factors. A systematic evaluation of your process is crucial. Key areas to focus on include:
-
Purity of Starting Materials: Ensure the purity of your initial pyrazole or pyridine precursors. Impurities can lead to unwanted side reactions and inhibit catalyst activity.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Small deviations can significantly impact the reaction outcome. We recommend running small-scale optimizations to identify the ideal parameters.
-
Atmospheric Control: Many of the intermediates and reagents are sensitive to air and moisture. The use of an inert atmosphere (Nitrogen or Argon) is highly recommended, especially for reactions involving organometallic reagents or catalysts.
-
Purification Losses: The purification of polar heterocyclic compounds can be challenging. Significant product loss can occur during work-up and chromatography.
Q2: I am observing the formation of a regioisomeric pyrazolopyridine product. How can I improve the regioselectivity of my reaction?
A2: Regioselectivity is a common challenge in the synthesis of unsymmetrical fused heterocycles. The formation of the desired isomer depends on the relative reactivity of the positions involved in the cyclization.
-
For Strategy A (Pyridine ring formation): When cyclizing onto a pyrazole, the regioselectivity is determined by which nitrogen of the pyrazole participates in the cyclization. The substitution pattern on the pyrazole ring plays a crucial role. Electron-donating or withdrawing groups can influence the nucleophilicity of the ring nitrogens.
-
For Strategy B (Pyrazole ring formation): When forming the pyrazole ring from a substituted pyridine, the initial nucleophilic attack of hydrazine will be directed by the electronic and steric environment of the pyridine ring.
To improve regioselectivity, consider the following:
-
Protecting Groups: Judicious use of protecting groups on one of the pyrazole nitrogens can direct the cyclization to the desired position.
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the transition state energies of the competing pathways, thereby affecting the isomeric ratio.
-
Catalyst Choice: In catalyzed reactions, the nature of the catalyst can influence the regiochemical outcome.
Troubleshooting Guide: Strategy A - Pyridine Ring Annulation on a Pyrazole Precursor
This approach typically involves the reaction of a functionalized pyrazole, such as an aminopyrazole or a pyrazole carbaldehyde, with a three-carbon synthon to construct the pyridine ring. A common method is the reaction of a 5-alkynyl-1H-pyrazole-4-carbaldehyde with an amine.[2]
Problem 1: Low yield of the desired this compound from a 5-alkynyl-1H-pyrazole-4-carbaldehyde.
-
Possible Cause 1: Incomplete Sonogashira Coupling. The synthesis of the 5-alkynyl-1H-pyrazole-4-carbaldehyde precursor via Sonogashira coupling may be inefficient.
-
Solution:
-
Catalyst System: Ensure the use of an active palladium catalyst and copper(I) co-catalyst. Deactivated catalyst can be a major issue.
-
Base: The choice of base is critical. Amine bases like triethylamine or diisopropylethylamine are commonly used. Ensure the base is dry and of high purity.
-
Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and side reactions.
-
-
-
Possible Cause 2: Inefficient Cyclization. The subsequent ring closure of the alkynyl pyrazole carbaldehyde can be sluggish.
-
Solution:
-
Amine Source: The choice of amine for the cyclization is important. tert-Butylamine is often effective.[2]
-
Temperature: Higher temperatures, often achieved through microwave irradiation, can significantly improve the rate and yield of the cyclization.[2]
-
Lewis Acid Catalysis: The addition of a Lewis acid may facilitate the cyclization by activating the carbonyl group.
-
-
| Reaction Step | Parameter | Recommendation | Expected Yield Range |
| Sonogashira Coupling | Catalyst | Pd(PPh₃)₄, CuI | 70-90% |
| Solvent | Anhydrous THF or DMF | ||
| Base | Triethylamine | ||
| Cyclization | Amine | tert-Butylamine | 50-75% |
| Conditions | Microwave, 120-150 °C |
Problem 2: Formation of N-oxide byproducts.
-
Possible Cause: The oxime derived from the pyrazole carbaldehyde can undergo cyclization to form the corresponding this compound 5-oxide.[2]
-
Solution:
-
Control of Reaction Pathway: To avoid the N-oxide, ensure the direct cyclization of the aldehyde with an amine. If the oxime is the intended intermediate for N-oxide synthesis, the use of a silver triflate catalyst can promote this specific transformation.[2]
-
-
Workflow for Troubleshooting Low Yield in Strategy A
Caption: Troubleshooting workflow for low yields in Strategy A.
Troubleshooting Guide: Strategy B - Pyrazole Ring Annulation on a Pyridine Precursor
A common route in this strategy involves the reaction of a substituted chloropyridine, such as a 2-chloro-3-pyridinecarboxaldehyde, with hydrazine.[3]
Problem 3: Low yield in the one-pot synthesis from 2-chloro-3-pyridinecarboxaldehyde and hydrazine.
-
Possible Cause 1: Incomplete Nucleophilic Substitution. The initial displacement of the chloride by hydrazine may be incomplete.
-
Possible Cause 2: Formation of Azine Side Product. The pyridine carboxaldehyde can react with hydrazine to form an azine, which may not efficiently cyclize.
-
Solution:
-
Control Stoichiometry: Use a slight excess of hydrazine to favor the initial substitution over azine formation.
-
Reaction Conditions: The cyclization of the intermediate hydrazone is often promoted by heat. Ensure the reaction temperature is sufficient for the intramolecular cyclization and subsequent dehydration.
-
-
| Parameter | Condition | Role | Typical Yield |
| Starting Material | 2-chloro-4-methyl-3-pyridinecarboxaldehyde | Electrophile | ~75-85% (one-pot) |
| Reagent | Hydrazine monohydrate | Nucleophile | |
| Base | Potassium Carbonate | Promotes substitution and cyclization | |
| Solvent | Anhydrous DMF | High-boiling polar aprotic | |
| Temperature | 100-120 °C | Drives reaction to completion |
Problem 4: Difficulty in purifying the final product from reaction byproducts.
-
Possible Cause: The polarity of the this compound product is often similar to that of unreacted starting materials or polar byproducts.
-
Solution:
-
Chromatography:
-
Use a gradient elution on silica gel, starting with a non-polar solvent and gradually increasing the polarity.
-
Consider using a different stationary phase, such as alumina, if silica gel chromatography is ineffective.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Acid-Base Extraction: The basic nitrogen atoms in the pyrazolopyridine ring can be protonated. An acid-base workup can sometimes be used to separate the product from non-basic impurities.
-
-
Mechanistic Insight for Strategy B
Caption: Key steps in the synthesis of this compound via Strategy B.
Conclusion
Improving the yield in the synthesis of 1H-Pyrazolo[4,3-c]pyridines requires a careful and systematic approach to troubleshooting. By understanding the underlying reaction mechanisms and paying close attention to the purity of reagents, reaction conditions, and purification techniques, researchers can significantly enhance their synthetic outcomes. This guide provides a starting point for addressing common challenges, and we encourage you to adapt these principles to your specific synthetic targets.
References
Technical Support Center: Chromatographic Purification of 1H-Pyrazolo[4,3-c]pyridine
Welcome to the dedicated technical support center for the chromatographic purification of 1H-Pyrazolo[4,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable heterocyclic scaffold. As a purine isostere, the purity of this compound is paramount for its successful application in drug discovery and development.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to overcome common purification challenges.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues encountered during the chromatographic purification of this compound and its derivatives.
Issue 1: Co-elution of the Target Compound with its Regioisomer (e.g., 1H-Pyrazolo[3,4-b]pyridine)
Symptom: You observe a single broad peak or two very poorly resolved peaks in your chromatogram, and analytical data (e.g., NMR) of the collected fractions indicates a mixture of isomers.
Root Cause Analysis: The synthesis of pyrazolopyridines can often lead to the formation of regioisomers, especially when using unsymmetrical starting materials.[2] These isomers, such as this compound and its [3,4-b] counterpart, possess very similar polarities and molecular weights, making their separation by standard chromatography challenging. The subtle differences in the position of the nitrogen atoms within the bicyclic system lead to only minor variations in their interaction with the stationary phase.
Strategic Solutions:
-
Method 1: High-Resolution Normal-Phase Chromatography
-
Principle: Enhancing the resolving power of the stationary phase and optimizing the mobile phase can amplify the small differences in polarity between the isomers.
-
Step-by-Step Protocol:
-
Stationary Phase Selection: Utilize a high-surface-area silica gel with a small particle size (e.g., 35-70 µm).
-
Mobile Phase Optimization: Begin with a non-polar solvent system and gradually increase polarity. A common starting point is a gradient of ethyl acetate in hexanes or petroleum ether.[1][3]
-
Solvent System Screening: If initial separation is poor, systematically screen different solvent systems. Sometimes, switching one component can alter selectivity. For instance, replacing ethyl acetate with dichloromethane/methanol mixtures can be effective.
-
Isocratic vs. Gradient Elution: Employ a very shallow gradient or switch to isocratic elution once the optimal solvent ratio is identified by TLC or small-scale column tests. This can improve resolution between closely eluting compounds.
-
-
-
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle: RP-HPLC separates compounds based on hydrophobicity. The differential interaction of the isomers with a non-polar stationary phase in a polar mobile phase can provide an alternative selectivity for separation.
-
Step-by-Step Protocol:
-
Column Selection: A C18 column is the most common choice for reversed-phase chromatography.[4]
-
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic modifier like acetonitrile or methanol.[1][5]
-
pH and Buffer Control: The ionization state of the pyrazolopyridine isomers can be manipulated by adjusting the mobile phase pH with buffers. Operating near the pKa of the analytes can sometimes enhance separation, but it's crucial to maintain a stable pH for reproducibility.
-
Additives: The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) (e.g., 0.1%), can improve peak shape and potentially influence selectivity.[6]
-
-
Issue 2: Pronounced Peak Tailing
Symptom: The chromatographic peak for this compound is asymmetrical, with a trailing edge that is significantly broader than the leading edge.
Root Cause Analysis: Peak tailing for basic compounds like pyrazolopyridines is a frequent issue in normal-phase chromatography on silica gel.[7] The primary cause is the strong interaction between the basic nitrogen atoms in the analyte and acidic residual silanol groups (Si-OH) on the silica surface. This secondary interaction mechanism leads to a portion of the analyte molecules being retained more strongly, resulting in a "tail." Other contributing factors can include column overload or physical issues with the column packing.[7][8][9]
Strategic Solutions:
-
Method 1: Mobile Phase Modification
-
Principle: Introducing a competitive base into the mobile phase will preferentially interact with the active silanol sites, effectively masking them from the target analyte.
-
Step-by-Step Protocol:
-
Addition of a Competing Base: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to the eluent.
-
Ammonia in Methanol: For highly polar compounds that require methanol in the mobile phase, using a pre-mixed solution of methanol with a small percentage of ammonia can be very effective.
-
System Equilibration: Ensure the column is thoroughly equilibrated with the modified mobile phase before injecting the sample to ensure consistent masking of the active sites.
-
-
-
Method 2: Use of Alternative or Modified Stationary Phases
-
Principle: Employing a stationary phase with fewer or no accessible acidic sites can eliminate the root cause of the secondary interaction.
-
Options:
-
End-Capped Silica: In reversed-phase chromatography, using an end-capped C18 column minimizes the number of free silanol groups.
-
Neutral or Basic Alumina: For normal-phase chromatography, switching to neutral or basic alumina can be a viable alternative to silica gel for purifying basic compounds.
-
Polymer-Based Columns: These columns lack silanol groups entirely and can provide excellent peak shapes for basic analytes.
-
-
-
Method 3: Sample Load Optimization
Issue 3: Low or No Recovery of the Compound
Symptom: After purification, the yield of this compound is significantly lower than expected, or in extreme cases, no product is recovered.
Root Cause Analysis: This issue can arise from several factors. The compound may be irreversibly adsorbed onto the stationary phase, especially if it is highly polar or if the silica gel is particularly acidic. Degradation of the compound on the acidic silica surface is another possibility. Finally, the chosen solvent system may not have sufficient elution strength to move the compound off the column.
Strategic Solutions:
-
Assess Compound Stability: Before committing to large-scale purification, test the stability of your compound on a small amount of silica gel (TLC plate test). Spot the compound and let it sit for a few hours before eluting to see if degradation occurs.
-
Increase Mobile Phase Polarity: If the compound is not moving from the baseline on the TLC plate even with highly polar solvents, it may be too polar for normal-phase chromatography. In this case, reversed-phase chromatography is a better option. For normal-phase, a solvent system like 5-10% methanol in dichloromethane can be attempted for highly polar compounds.
-
Neutralize the Stationary Phase: As mentioned for peak tailing, pre-treating the silica gel with a base like triethylamine can prevent irreversible adsorption and degradation of acid-sensitive compounds.
-
Dry Loading Technique: For compounds with poor solubility in the initial mobile phase, using a dry loading technique can improve recovery. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dried powder onto the top of the column.[3]
Data Summary Tables
Table 1: Recommended Starting Solvent Systems for Chromatography
| Chromatography Mode | Stationary Phase | Recommended Eluent System (Starting Point) | Target Analytes |
| Normal-Phase | Silica Gel | 20-50% Ethyl Acetate in Hexanes/Petroleum Ether | Moderately polar this compound derivatives |
| Normal-Phase | Silica Gel | 1-5% Methanol in Dichloromethane (+ 0.5% TEA) | Polar this compound derivatives |
| Reversed-Phase | C18 | Gradient of 10-95% Acetonitrile in Water (+ 0.1% TFA) | Water-soluble or polar this compound derivatives |
| Reversed-Phase | C18 | Gradient of 10-95% Methanol in Water | Alternative to Acetonitrile, may offer different selectivity |
Table 2: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Action |
| Co-elution of Isomers | Similar polarity of regioisomers. | Try reversed-phase chromatography or use a high-resolution normal-phase setup with a shallow gradient. |
| Peak Tailing | Interaction with acidic silanol groups. | Add a basic modifier (e.g., 0.5% TEA) to the mobile phase or use an alternative stationary phase (e.g., alumina). |
| Low Recovery | Irreversible adsorption or degradation on silica. | Neutralize silica with TEA, use a less acidic stationary phase, or switch to reversed-phase. |
| No Elution | Compound is too polar for the mobile phase. | Increase the polarity of the eluent (e.g., add methanol) or switch to reversed-phase chromatography. |
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for method development.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare my sample for loading onto a silica gel column?
A1: For optimal separation, it is best to dissolve your crude this compound in a minimum amount of the mobile phase or a slightly stronger solvent. However, if the compound has limited solubility in the eluent, a "dry loading" technique is highly recommended. Dissolve your compound in a good solvent (like dichloromethane or methanol), add a small amount of silica gel to this solution, and then remove the solvent under reduced pressure. The resulting free-flowing powder can be carefully layered on top of the packed column. This technique prevents band broadening at the start of the purification.[3]
Q2: My compound is UV-active, but I can't see it on the TLC plate under a UV lamp. What should I do?
A2: While many aromatic heterocycles are UV-active, the response can sometimes be weak. If you cannot visualize your compound with a UV lamp (254 nm), you can use an alternative visualization technique. Staining the TLC plate with iodine vapor is a common and effective method for many organic compounds. Permanganate stains can also be useful for compounds that are susceptible to oxidation.
Q3: Can I use reversed-phase chromatography for large-scale purification?
A3: Yes, reversed-phase flash chromatography is a powerful technique for purifying polar compounds on a preparative scale.[5] Systems using pre-packed C18 cartridges are commercially available and can handle milligram to multi-gram quantities of material. This method is particularly advantageous for polar, water-soluble molecules that are difficult to purify using normal-phase chromatography.[5]
Q4: How do I know if my column is overloaded?
A4: The classic symptoms of column overload are a gradual decrease in retention time as the sample concentration increases and the transformation of a symmetrical peak into a right-triangle shape.[9] If you suspect overload, simply dilute your sample and inject a smaller mass onto the column. If the peak shape and retention time improve, you have confirmed that the column was overloaded.[7][9]
Q5: My purified this compound is an oil and won't crystallize. How can I solidify it?
A5: The presence of even minor impurities can inhibit crystallization. First, ensure the highest possible purity using the chromatographic methods described above. If the compound is pure and still an oil, systematic screening of various solvents and solvent mixtures for recrystallization is necessary. Techniques like slow evaporation, cooling, or vapor diffusion of an anti-solvent can be employed. In some cases, compounds may have a strong tendency to remain as viscous oils for extended periods before crystallizing.[10]
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selekt.biotage.com [selekt.biotage.com]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrazolo[4,3-c]pyridine Derivatives
Welcome to the technical support center for the synthesis of pyrazolo[4,3-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The pyrazolo[4,3-c]pyridine core is a key pharmacophore in numerous biologically active compounds, making its efficient synthesis crucial for medicinal chemistry and drug discovery programs.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to overcome synthetic hurdles and optimize your reaction outcomes.
Section 1: Core Synthesis and Cyclization Strategies - FAQs and Troubleshooting
The construction of the bicyclic pyrazolo[4,3-c]pyridine system is the foundational challenge. Most synthetic routes involve either forming the pyridine ring onto a pre-existing pyrazole or constructing the pyrazole ring from a functionalized pyridine precursor. Each approach presents a unique set of challenges.
FAQ 1: My Pictet-Spengler reaction to form the pyrazolo[4,3-c]pyridine core is giving low yields. What are the common pitfalls?
The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydro-pyrazolo[4,3-c]pyridine skeleton, which can be subsequently oxidized.[3][4] However, its success is highly dependent on carefully controlled reaction conditions.
Answer: Low yields in a Pictet-Spengler reaction for this scaffold often stem from several factors:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Traditional Brønsted acids (HCl, H₂SO₄) or Lewis acids (BF₃·OEt₂) are commonly used.[5] For sensitive substrates, milder catalysts like chiral phosphoric acids may be necessary.[5]
-
Troubleshooting Tip: Screen a panel of acid catalysts and concentrations. Start with milder conditions and gradually increase the acidity while monitoring the reaction by TLC or LC-MS to avoid substrate or product decomposition.
-
-
Suboptimal Reaction Temperature: Temperature control is paramount. While some reactions proceed at ambient temperature, others require heating to drive the cyclization.[5]
-
Troubleshooting Tip: Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly increase it. This helps to identify the optimal temperature window that favors product formation over degradation.
-
-
Solvent Choice: The solvent influences the solubility of reactants and the stability of the crucial iminium ion intermediate.[5][6]
-
Troubleshooting Tip: While protic solvents are common, aprotic solvents can sometimes lead to higher yields.[5] A solvent screen including toluene, dioxane, and acetonitrile is recommended.
-
-
Decomposition: The starting materials, particularly electron-rich pyrazole amines or aldehydes with sensitive functional groups, can decompose under harsh acidic conditions.
-
Troubleshooting Tip: If decomposition is observed, consider using protecting groups for sensitive functionalities. Alternatively, explore milder, two-step procedures where the intermediate imine is isolated before cyclization under optimized conditions.
-
Experimental Workflow: Optimizing the Pictet-Spengler Reaction
Caption: A logical workflow for optimizing the Pictet-Spengler reaction.
Section 2: Regioselectivity Challenges - FAQs and Troubleshooting
A significant hurdle in the synthesis of pyrazolo[4,3-c]pyridine derivatives is controlling regioselectivity, particularly during N-alkylation and C-H functionalization.
FAQ 2: I am getting a mixture of N1 and N2 alkylated isomers. How can I achieve regioselective N-alkylation?
The pyrazole core of the pyrazolo[4,3-c]pyridine scaffold has two nucleophilic nitrogen atoms (N1 and N2), leading to potential isomeric mixtures upon alkylation.[7]
Answer: Achieving regioselective N-alkylation is a common challenge. The outcome is influenced by steric and electronic factors of the substrate, the nature of the alkylating agent, and the reaction conditions.
-
Steric Hindrance: Bulky substituents on the pyrazole or pyridine ring can direct alkylation to the less sterically hindered nitrogen.
-
Troubleshooting Tip: If your substrate has minimal steric bias, consider introducing a bulky protecting group at one of the nitrogen atoms to force alkylation at the desired position.
-
-
Base and Solvent Effects: The choice of base and solvent can significantly impact the N1/N2 ratio.
-
Thermodynamic vs. Kinetic Control: In some cases, one isomer may be the kinetic product while the other is the thermodynamic product.
-
Troubleshooting Tip: Varying the reaction temperature can influence the product ratio. Lower temperatures may favor the kinetic product, while higher temperatures could allow for equilibration to the more stable thermodynamic product.
-
Advanced NMR Techniques for Isomer Differentiation:
Correctly identifying the N1 and N2 isomers is crucial. Advanced 2D NMR techniques are invaluable for unambiguous structure determination.[7][8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can show through-space correlations between the protons of the alkyl group and protons on the heterocyclic core, allowing for definitive assignment.[7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Can reveal long-range couplings between the alkyl group protons and the carbons of the pyrazole ring.
| Technique | Application in N-Alkylation | Reference |
| NOESY | Identifies spatial proximity between N-alkyl protons and specific ring protons. | [7][8] |
| HMBC | Shows 2- and 3-bond correlations between N-alkyl protons and ring carbons. | [7] |
Section 3: Cross-Coupling Reactions - FAQs and Troubleshooting
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are essential for elaborating the pyrazolo[4,3-c]pyridine core. However, these reactions can be problematic with heteroaromatic substrates.
FAQ 3: My Suzuki coupling reaction on a halogenated pyrazolo[4,3-c]pyridine is failing or giving low yields. What should I troubleshoot?
Answer: Failed Suzuki couplings on this scaffold are often due to catalyst inhibition, poor reagent quality, or suboptimal reaction conditions.
-
Catalyst Inhibition: The nitrogen atoms in the pyrazolo[4,3-c]pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[9]
-
Troubleshooting Tip: Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic cycle and prevent catalyst inhibition.[9]
-
-
Poor Reagent Quality: Water and oxygen can be detrimental to the catalytic cycle.
-
Troubleshooting Tip:
-
Degassing: Thoroughly degas all solvents and the reaction mixture using methods like sparging with an inert gas or freeze-pump-thaw cycles.[9][10]
-
Anhydrous Conditions: Use flame-dried glassware and anhydrous, finely ground bases (e.g., K₃PO₄, Cs₂CO₃).[9]
-
Boronic Acid Quality: Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[9][11]
-
-
-
Homocoupling of Boronic Acid: This is a common side reaction, often exacerbated by the presence of oxygen which can oxidize the active Pd(0) catalyst to Pd(II).[9]
-
Troubleshooting Tip: Strict exclusion of oxygen is the most critical factor in minimizing homocoupling.[9]
-
Troubleshooting Workflow for a Failed Suzuki Coupling
Caption: A systematic approach to troubleshooting a failed Suzuki coupling reaction.
Section 4: Purification and Side Reactions - FAQs and Troubleshooting
Even with a successful reaction, purification can be challenging, and unexpected side products can complicate the isolation of the desired compound.
FAQ 4: I am having difficulty purifying my pyrazolo[4,3-c]pyridine derivative by column chromatography. What are some alternative strategies?
Answer: The basic nitrogen atoms in the pyrazolo[4,3-c]pyridine core can cause streaking and poor separation on silica gel.
-
Modified Silica Gel Chromatography:
-
Troubleshooting Tip: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent. This can neutralize the acidic sites on the silica gel and improve peak shape.
-
-
Alternative Stationary Phases:
-
Troubleshooting Tip: Consider using alumina (basic or neutral) or reverse-phase silica gel (C18) for chromatography.
-
-
Crystallization:
-
Troubleshooting Tip: If the product is a solid, crystallization can be a highly effective purification method. Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to induce crystallization.
-
-
Distillation: For non-solid products, distillation under reduced pressure can be an option if the compound is thermally stable.[12]
FAQ 5: I've observed an unexpected rearrangement during my synthesis. Is this common?
Answer: Rearrangements, though not always common, can occur under certain reaction conditions. For example, unusual C-to-N migration of acyl groups has been observed in related pyrazolopyridine syntheses.[13][14]
-
Plausible Mechanism: These rearrangements are often driven by the formation of a more stable intermediate.
-
Troubleshooting Tip: If a rearrangement is suspected, carefully analyze the spectroscopic data (NMR, MS) to confirm the structure of the unexpected product. Modifying the reaction conditions, such as temperature or the choice of catalyst, may help to suppress the rearrangement pathway.
References
- 1. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 13. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Pyrazolopyridine Synthesis
Welcome to the technical support center for navigating the complexities of regioselectivity in pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in controlling the formation of specific pyrazolopyridine isomers. Here, we provide in-depth troubleshooting guides and frequently asked questions to empower you with the knowledge to optimize your synthetic strategies.
Troubleshooting Guide: Overcoming Common Regioselectivity Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is yielding a difficult-to-separate mixture of pyrazolopyridine regioisomers. What are the primary factors controlling the outcome?
Answer:
The formation of regioisomers is a common challenge when using unsymmetrical starting materials in pyrazolopyridine synthesis.[1][2] The regiochemical outcome is a delicate balance of several competing factors:
-
Electronic Effects: The initial and often rate-determining step is the nucleophilic attack of the hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. The more electrophilic carbonyl carbon will be preferentially attacked. Electron-withdrawing groups adjacent to a carbonyl group increase its electrophilicity.[2]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the attack to the less sterically encumbered carbonyl group.[2]
-
Reaction Conditions: This is often the most critical and tunable parameter. Solvent, temperature, and pH can dramatically influence which regioisomer is favored.[2][3] For instance, acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity observed under neutral or basic conditions.[2][4]
Troubleshooting Workflow:
Caption: Decision-making workflow for troubleshooting regioisomer mixtures.
Question 2: I am attempting an N-alkylation of a substituted pyrazolopyridine and obtaining a mixture of N1 and N2 isomers. How can I control the site of alkylation?
Answer:
The regioselectivity of N-alkylation in pyrazoles and their fused derivatives like pyrazolopyridines is notoriously challenging due to the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.[5] Several strategies can be employed to direct the alkylation to the desired nitrogen:
-
Protecting Groups: A reliable method is to use a protecting group strategy. For instance, a tetrahydropyranyl (THP) group can be introduced, which can direct subsequent substitutions. The protecting group can then be removed to yield the desired isomer.[6][7]
-
Functional Group Tuning: The electronic nature of substituents on the pyrazole ring can influence the regioselectivity of alkylation. By modifying a functional group, you can alter the electron density at each nitrogen, thereby directing the alkylation. For example, converting a carbonyl group to a hydrazone has been shown to guide the reaction toward a specific isomer.[5]
-
Reaction Conditions: The choice of base and solvent can play a crucial role. Different bases can lead to different ratios of N1 to N2 alkylation.[5]
Experimental Protocol: Selective N1-Alkylation using a THP Protecting Group (General Procedure)
-
Protection: To a solution of the N-unsubstituted pyrazolopyridine in a suitable solvent (e.g., dichloromethane), add 3,4-dihydro-2H-pyran and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Stir the reaction at room temperature until complete consumption of the starting material is observed by TLC.
-
Purification: Work up the reaction mixture and purify the THP-protected pyrazolopyridine by column chromatography.
-
Alkylation: To a solution of the purified THP-protected pyrazolopyridine in an appropriate solvent (e.g., DMF), add a suitable base (e.g., NaH) followed by the desired alkylating agent (e.g., an alkyl halide). Stir the reaction until completion.
-
Deprotection: After workup and purification of the N-alkylated intermediate, remove the THP group by treating it with an acid (e.g., HCl in an alcoholic solvent).
-
Final Purification: Purify the final N1-alkylated pyrazolopyridine by column chromatography or recrystallization.
Question 3: My attempts to separate the regioisomers by column chromatography are failing. What can I do?
Answer:
Separating regioisomers can be challenging due to their similar polarities.[1] If standard column chromatography is not effective, consider the following:
-
Systematic Solvent Screening: Don't rely on a single eluent system. A systematic approach is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate.[1] Sometimes, a three-component solvent system can provide better separation.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases such as alumina (basic or neutral) or reverse-phase silica.
-
Recrystallization: If the regioisomers are crystalline and have different solubilities in a particular solvent, recrystallization can be a highly effective purification method.[1]
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution.[8][9]
-
Derivatization: In some cases, it may be possible to selectively derivatize one isomer, which would alter its polarity and facilitate separation. The derivatizing group can then be removed.
Frequently Asked Questions (FAQs)
-
Q1: What is regioselectivity in the context of pyrazolopyridine synthesis?
-
A: Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another when multiple products are possible.[2] In pyrazolopyridine synthesis, this often relates to the orientation of substituents on the final fused heterocyclic ring system.
-
-
Q2: How do fluorinated alcohols like TFE and HFIP improve regioselectivity in pyrazole formation?
-
A: Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[3] Unlike traditional alcoholic solvents like ethanol, they are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group of the 1,3-dicarbonyl compound. This leads to a more selective initial attack and, consequently, a higher yield of the desired regioisomer.[3]
-
-
Q3: Can microwave irradiation influence regioselectivity?
-
Q4: Are there synthetic strategies that completely avoid regioselectivity issues?
-
A: Yes, one approach is to use symmetrical starting materials. For example, if a symmetrical 1,3-dicarbonyl compound is used, the issue of which carbonyl group is attacked first becomes irrelevant.[11] Another strategy is to employ multi-component reactions where the intermediates are generated in situ in a way that favors the formation of a single product.[11][12]
-
Data Summary
Table 1: Effect of Solvent on Regioselectivity in the Reaction of a Nonsymmetrical 1,3-Diketone with Methylhydrazine
| Solvent | Ratio of Regioisomer A : Regioisomer B | Reference |
| Ethanol (EtOH) | ~1 : 1.3 | [3] |
| 2,2,2-Trifluoroethanol (TFE) | 85 : 15 | [3] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97 : 3 | [3] |
Visualizing Reaction Mechanisms
Caption: Competing pathways in the synthesis of pyrazolopyridines from unsymmetrical precursors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New synthesis of N1- and N2-substituted pyrazolo[4,3-b]pyridine-5-one derivatives as CB2 receptor ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ijcpa.in [ijcpa.in]
- 9. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
removal of by-products from 1H-Pyrazolo[4,3-c]pyridine reaction
Welcome to the technical support center for the synthesis of 1H-Pyrazolo[4,3-c]pyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges related to by-product formation and provide actionable troubleshooting strategies and detailed purification protocols.
Frequently Asked Questions (FAQs)
Q1: My TLC of the crude reaction mixture shows multiple spots. What are the likely impurities?
A: Besides your target this compound, common impurities include unreacted starting materials (e.g., a substituted 2-chloronicotinaldehyde or a hydrazine derivative), partially cyclized intermediates, and regioisomers. The formation of regioisomers, such as the 1H-Pyrazolo[3,4-b]pyridine, is a known challenge, especially when using unsymmetrical starting materials.[1][2]
Q2: The reaction seems to have worked, but my yield is very low. What could be the cause?
A: Low yields in pyrazolopyridine synthesis can stem from several factors.[1] Key areas to investigate include the purity of your starting materials, suboptimal reaction temperature or time, and the choice of catalyst and solvent.[1] Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent product degradation.[1]
Q3: I've isolated a product, but the NMR spectrum is complex, suggesting a mixture of isomers. How can I separate them?
A: The separation of pyrazole-based regioisomers is a common challenge that can often be addressed by flash column chromatography.[1][3] Success hinges on the careful selection of the mobile phase; a gradient of hexane and ethyl acetate is a typical starting point.[1] In some cases, recrystallization from a carefully chosen solvent system can also effectively separate isomers.
Q4: My crude product is a dark, oily tar. How should I proceed with purification?
A: Tarry or oily crude products often contain polymeric by-products or degradation materials.[4] The first step is a robust aqueous work-up to remove inorganic salts and highly polar impurities.[1][5] Following this, liquid-liquid extraction can separate the bulk of the desired product from aqueous-soluble materials. The resulting organic extract can then be subjected to column chromatography for further purification.[5][6]
Troubleshooting Guide: Common Synthesis & Purification Issues
This section provides a deeper dive into specific problems you may encounter during the synthesis and purification of 1H-Pyrazolo[4,3-c]pyridines.
Problem 1: Persistent Impurity with Similar Polarity to the Product
You've run a flash column, but one impurity consistently co-elutes with your desired compound.
Root Cause Analysis: This often occurs when the impurity is a regioisomer or a closely related analog of the target molecule. The similar structures result in nearly identical interactions with the stationary phase (e.g., silica gel).
Troubleshooting Strategy:
-
Modify the Mobile Phase:
-
Introduce a Different Solvent: Switch one of the solvents in your mobile phase to alter the selectivity. For example, if you are using Ethyl Acetate/Hexane, try substituting Dichloromethane (DCM) for Ethyl Acetate or Toluene for Hexane. This changes the nature of the solvent-solute interactions.
-
Add a Modifier: For nitrogen-containing heterocycles, which are basic, peak tailing on silica gel is common. Adding a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or pyridine to the mobile phase can improve peak shape and may enhance separation.
-
-
Change the Stationary Phase:
-
If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity for basic compounds. Alternatively, reversed-phase chromatography (C18) with a polar mobile phase (e.g., Acetonitrile/Water or Methanol/Water) is a powerful option.
-
-
Recrystallization:
-
If the product is a solid, recrystallization is an excellent method for removing small amounts of impurities. A systematic solvent screen is recommended to find a solvent (or solvent pair) in which the product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while the impurity remains soluble.
-
Problem 2: Incomplete Cyclization and Formation of Intermediates
Your analytical data (NMR, LC-MS) indicates the presence of a significant amount of an acyclic intermediate (e.g., a hydrazone).
Root Cause Analysis: The final cyclocondensation step to form the pyrazole ring is often the rate-limiting step and can be sensitive to reaction conditions. Common causes for incomplete reaction include insufficient temperature, incorrect pH, or a deactivated catalyst. Cyclocondensation reactions are crucial for forming the pyrazole ring system.[7][8][9][10]
Troubleshooting Strategy:
-
Optimize Reaction Conditions:
-
Temperature & Time: Increase the reaction temperature or prolong the reaction time. Monitor the disappearance of the intermediate by TLC or LC-MS to find the optimal balance and avoid decomposition of the desired product.
-
Catalyst: If using a catalyst (e.g., an acid or base), ensure it is active and present in the correct stoichiometric amount. For acid-catalyzed cyclizations, reagents like p-toluenesulfonic acid (p-TsOH) or acetic acid are often employed.[11]
-
-
Solvent Choice: The solvent can significantly influence reaction kinetics.[1] Switching to a higher-boiling point solvent (e.g., from ethanol to n-butanol, or from THF to DMF or toluene) can facilitate the cyclization.
Purification Protocols & Methodologies
Protocol 1: Optimized Flash Chromatography for Pyrazolopyridines
This protocol is a general guideline for the purification of this compound derivatives using silica gel chromatography.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or chloroform). Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator. This "dry loading" method often results in better separation than injecting a liquid sample.
-
Column Packing: Prepare a silica gel column using your chosen non-polar solvent (e.g., hexanes). Ensure the column is packed uniformly to avoid channeling.
-
Elution:
-
Begin with a non-polar mobile phase (e.g., 100% hexanes) to elute very non-polar by-products.
-
Gradually increase the polarity by introducing a polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.
-
Crucial Tip: For pyrazolopyridines, consider pre-treating your mobile phase with 1% triethylamine to neutralize the acidic silica surface, which will significantly reduce peak tailing.
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Recommended Solvent Systems for Chromatography
| Mobile Phase Composition | Polarity | Best For... |
| Ethyl Acetate / Hexanes | Adjustable | General purpose separation of moderately polar compounds. A good starting point. |
| Dichloromethane / Methanol | High | Separating more polar pyrazolopyridine derivatives. |
| Chloroform / Ethyl Acetate | Medium | An alternative to Ethyl Acetate/Hexanes that can offer different selectivity.[12] |
| Acetonitrile / Water (Reversed-Phase) | High (Polar) | Excellent for separating isomers or very polar compounds when silica is ineffective. |
Workflow & Logic Diagrams
The following diagrams illustrate the decision-making process and chemical transformations involved in the purification and potential side reactions.
Caption: General purification workflow for this compound.
Caption: Formation of regioisomeric by-products during synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. US2982771A - Purification of heterocyclic organic nitrogen compounds - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. Instead of a generic overview, we will directly address the common, and often frustrating, issues that arise during experimental work. This guide is structured as a series of practical questions and in-depth answers, grounded in mechanistic principles and supported by peer-reviewed literature.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis of pyrazoles, particularly via the classical Knorr condensation and related methods.
Issue 1: Poor or Unpredictable Regioselectivity
Question: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of regioisomers, often in a nearly 1:1 ratio. How can I control the reaction to favor my desired isomer?
Answer: This is the most common challenge in pyrazole synthesis.[1] Regioselectivity—the preferential formation of one constitutional isomer over another—is governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[2] When these factors are not sufficiently differentiated between the two carbonyl groups, a mixture of products is the frequent result.[3]
Causality and Strategic Solutions:
The initial, and often rate-determining, step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the dicarbonyl's carbonyl carbons. The key to control is to make one pathway significantly more favorable than the other.
-
Exploit Electronic and Steric Bias:
-
Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. An electron-withdrawing group (like -CF₃) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to attack.[2][3]
-
Steric Effects: A bulky substituent on either the dicarbonyl compound or the hydrazine will direct the attack to the less sterically hindered carbonyl group.[2]
-
-
Optimize Reaction Conditions (The Most Powerful Lever):
-
pH Control: The pH of the medium is critical. Under acidic conditions, the hydrazine is protonated. The more basic nitrogen (typically the substituted one in an alkylhydrazine) is preferentially protonated, making the terminal -NH₂ group the primary nucleophile. In neutral or basic conditions, the substituted nitrogen is the stronger nucleophile. This can sometimes be used to reverse selectivity.[2]
-
Solvent Selection: This is a highly effective strategy. Standard protic solvents like ethanol often give poor selectivity.[4] However, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically enhance regioselectivity, often favoring a single isomer.[1][5] These solvents stabilize intermediates through strong hydrogen bonding without being nucleophilic themselves.
-
Troubleshooting Workflow for Regioselectivity:
References
Technical Support Center: Scaling Up the Synthesis of 1H-Pyrazolo[4,3-c]pyridine
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of the 1H-Pyrazolo[4,3-c]pyridine scaffold, a heterocyclic core of increasing importance in medicinal chemistry.[1][2] As projects transition from bench-scale discovery to pilot-scale production, new and often unforeseen challenges arise. This document provides in-depth troubleshooting advice and practical FAQs to navigate the complexities of scaling up this valuable chemical entity.
Section 1: Foundational Synthetic Strategies for Scale-Up
The successful scale-up of any synthesis is predicated on a robust and well-understood chemical route. For the this compound core, two primary strategies are prevalent: de novo construction of the bicyclic system and late-stage functionalization of a pre-formed, halogenated scaffold.
-
De Novo Ring Construction: This classical approach often involves building the pyrazole ring onto a pre-functionalized pyridine. A notable method involves the nitrosation of 3-acetamido-4-methylpyridines, which then undergo rearrangement and cyclization to form the pyrazolopyridine core.[3] While effective for creating the initial scaffold, this route may require handling sensitive nitroso compounds and can present regioselectivity challenges depending on the substitution pattern.
-
Late-Stage Functionalization (LSF): This modern and highly flexible approach is often preferred for generating libraries of analogues for drug discovery and for process development. The strategy involves synthesizing a stable, halogenated intermediate, such as a 5-chloro- or 5-bromo-1H-pyrazolo[3,4-c]pyridine, which then serves as a versatile handle for diversification via cross-coupling reactions.[1][4] This allows for the introduction of various substituents at a late stage, making it highly efficient for structure-activity relationship (SAR) studies and process optimization.
Caption: A typical Late-Stage Functionalization (LSF) workflow for producing diverse this compound analogs.
Section 2: Troubleshooting Guide for Synthesis & Scale-Up
This section addresses common issues encountered during synthesis in a direct question-and-answer format.
Question 1: My initial cyclization reaction to form the scaffold is low-yielding and produces significant tar. What are the likely causes and how can I optimize it?
Answer: This is a frequent issue, particularly when scaling up reactions involving strong dehydrating acids and elevated temperatures. The root cause often lies in one of three areas: starting material purity, reaction conditions, or work-up procedure.
-
Purity of Starting Materials: Impurities in the initial substituted pyridine can act as catalysts for polymerization or decomposition under harsh acidic conditions.[5]
-
Recommendation: Re-purify the starting material via recrystallization or column chromatography before use. Ensure it is thoroughly dried, as water can interfere with dehydrating agents like phosphorus oxychloride (POCl₃).
-
-
Reaction Conditions: The Bischler-Napieralski reaction and similar cyclizations are highly sensitive to temperature and the choice of acid catalyst.[6]
-
Causality: Overheating can lead to uncontrolled side reactions and decomposition (tarring). The concentration and type of acid (e.g., POCl₃, PPA, Tf₂O) dictate the reactivity of the electrophilic species, and an improper choice can reduce yield.[6]
-
Recommendation:
-
Temperature Control: Perform an optimization screen at a lower temperature range. On a large scale, ensure efficient heat transfer by using a jacketed reactor and controlling the rate of addition of exothermic reagents.
-
Catalyst Screening: While POCl₃ is common, polyphosphoric acid (PPA) or Eaton's reagent can sometimes provide a milder, more controlled reaction. For substrates lacking electron-donating groups, a stronger system like P₂O₅ in refluxing POCl₃ might be necessary.[6]
-
-
-
Work-up Procedure: Quenching a large-scale reaction from high heat can be problematic.
-
Recommendation: Allow the reaction mixture to cool to a manageable temperature before quenching. The quench should be performed slowly by adding the reaction mixture to a cooled base (e.g., ice/water with NaHCO₃ or NH₄OH) to avoid localized heat spikes that can degrade the product.
-
Question 2: I'm performing a Suzuki-Miyaura coupling on my 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold, but the reaction is sluggish on a larger scale and stalls at ~60% conversion. What should I investigate?
Answer: Stalled Suzuki reactions during scale-up often point to issues with catalyst activity, mass transfer limitations, or inadequate base performance.
-
Catalyst Deactivation: Palladium catalysts can be sensitive to oxygen and impurities.
-
Causality: On a small scale, achieving an inert atmosphere is trivial. On a large scale, leaks in the reactor or oxygen dissolved in solvents or reagents can poison the catalyst. The choice of ligand is also critical for stabilizing the active palladium species.
-
Recommendation:
-
Inerting: Ensure the reactor is rigorously purged with an inert gas (Argon or Nitrogen). Use de-gassed solvents for the reaction.
-
Catalyst System: Screen different palladium pre-catalysts and ligands. While Pd(PPh₃)₄ is a classic choice, more robust and active catalyst systems based on ligands like SPhos, XPhos, or RuPhos may be necessary for challenging substrates.[7] Nickel-based catalysts can also be a cost-effective and highly reactive alternative.[8]
-
-
-
Base and Solvent Effects: The choice of base and solvent is critical for the transmetalation step.
-
Causality: Many bases (e.g., K₂CO₃, K₃PO₄) are solids. On a large scale, poor mixing can lead to inefficient reaction rates as the reagents are not in homogeneous contact. The solvent system (e.g., Dioxane/Water, 2-MeTHF) must effectively dissolve both the organic and inorganic components.[7][9]
-
Recommendation:
-
Base Selection: Use a soluble base if possible, or ensure high-torque overhead stirring to maintain a fine suspension. Aqueous bases often accelerate the reaction but require careful phase management.
-
Solvent Screening: Consider "greener" solvents like 2-MeTHF or t-amyl alcohol, which have shown excellent performance in nickel-catalyzed couplings and can simplify downstream processing.[8]
-
-
-
Reaction Monitoring: Relying solely on a final time point is risky.
-
Recommendation: Implement in-process controls (IPCs) using HPLC to track the consumption of starting material and formation of product. This provides real-time data to determine the true endpoint of the reaction and identify if it has stalled.
-
Question 3: After scaling up, I'm detecting high levels of residual palladium in my final product. How can I effectively remove it to meet regulatory limits (<10 ppm)?
Answer: Palladium removal is a critical step in pharmaceutical process chemistry. High levels of residual metals are a common scale-up challenge.
-
Causality: Palladium can exist in various oxidation states and may be complexed with the product or byproducts, making it difficult to remove by simple filtration or extraction.
-
Recommendation: A multi-pronged approach is most effective.
-
Aqueous Washes: Certain aqueous solutions can effectively strip palladium. A proven method is to treat the reaction mixture with an aqueous solution of sodium bisulfite (NaHSO₃) at elevated temperatures.[9] This can drastically reduce palladium levels.
-
Activated Carbon: Treatment with a high-surface-area activated carbon (e.g., Darco KB-G) can adsorb significant amounts of residual palladium. An optimization of temperature, contact time, and carbon loading is required.
-
Metal Scavengers: For very low limits, specialized scavengers are highly effective. These are typically silica- or polymer-based materials functionalized with thiols, amines, or other ligands that have a high affinity for palladium. They can be stirred with the product solution and then filtered off.
-
Recrystallization: A final crystallization step is often the most powerful purification technique and can dramatically reduce metal content by excluding impurities from the crystal lattice.
-
Section 3: Scale-Up FAQs
Q: Which synthetic route is generally preferred for kilogram-scale production? A: The Late-Stage Functionalization (LSF) approach is almost always preferred for large-scale campaigns.[1] It offers greater convergence and flexibility. Manufacturing a single, stable halogenated intermediate in large quantities is more efficient than running multiple, distinct de novo syntheses for each final target molecule. It also isolates potentially problematic steps to the early part of the synthesis.
Q: What are the primary safety concerns when using reagents like POCl₃ or running large-scale Pd-catalyzed reactions? A:
-
POCl₃: This is a highly corrosive and water-reactive reagent. On a large scale, its reaction with water is extremely exothermic and releases HCl gas. All additions must be done under strictly anhydrous conditions with careful temperature control. Personnel must use appropriate PPE, including acid-resistant gloves, aprons, and face shields.
-
Palladium Catalysts: Many palladium catalysts, especially those on carbon (Pd/C) used for hydrogenations, can be pyrophoric when dry and exposed to air. They should be handled wet or under an inert atmosphere. Finely divided palladium from cross-coupling reactions can also pose an inhalation hazard.
Q: How do I adapt my reaction monitoring from TLC to a larger scale? A: While TLC is excellent for bench-top development, it is not suitable for quantitative monitoring in a large reactor. The standard industrial practice is to use High-Performance Liquid Chromatography (HPLC). A validated HPLC method should be developed that can separate starting materials, intermediates, products, and key impurities. Samples can be carefully taken from the reactor at set intervals to track reaction progress accurately, ensuring the reaction is driven to completion and preventing the formation of excess impurities from unnecessarily long reaction times.[10]
Section 4: Key Experimental Protocols & Data
Protocol: Gram-Scale Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura coupling reaction for the arylation of a 5-chloro-1H-pyrazolo[3,4-c]pyridine intermediate.
-
Reactor Setup: A 1 L jacketed glass reactor equipped with an overhead mechanical stirrer, thermocouple, condenser, and nitrogen inlet is assembled and dried.
-
Inerting: The vessel is purged with nitrogen for 30 minutes.
-
Reagent Charging: To the reactor, charge 5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridine (50.0 g, 1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Solvent Addition: Add 500 mL of de-gassed 1,4-Dioxane. Begin stirring to create a slurry.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).
-
Reaction: Heat the mixture to 90-95 °C under a positive pressure of nitrogen.
-
Monitoring: Monitor the reaction every 2 hours by taking a small, quenched sample and analyzing it by HPLC.
-
Work-up: Once the reaction is complete (typically >98% conversion), cool the mixture to 20 °C. Add 500 mL of ethyl acetate and 500 mL of water. Stir for 15 minutes, then separate the layers.
-
Purification: Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.
Table 1: Example Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 12 | 65% |
| 2 | Pd(PPh₃)₄ (5%) | K₃PO₄ (2.5) | Dioxane/H₂O | 100 | 8 | 85% |
| 3 | Pd₂(dba)₃/SPhos (2%) | K₃PO₄ (2.5) | 2-MeTHF | 90 | 6 | 92% |
| 4 | NiCl₂(PCy₃)₂ (5%) | K₃PO₄ (2.5) | t-Amyl Alcohol | 90 | 6 | 94%[8] |
Section 5: Visualization of Troubleshooting Workflow
Caption: A decision tree for troubleshooting a low-yielding Suzuki-Miyaura cross-coupling reaction during scale-up.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1H-Pyrazolo[4,3-c]pyridine
Welcome to the technical support center for the synthesis of 1H-Pyrazolo[4,3-c]pyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common stability issues and other challenges encountered during synthesis through a series of troubleshooting guides and frequently asked questions. Our approach is rooted in mechanistic principles to provide you with a deeper understanding of the experimental choices.
Introduction to the Challenges
The this compound core is a valuable scaffold in medicinal chemistry due to its structural similarity to purines, making it a key fragment in the development of various therapeutic agents.[1] However, its synthesis is not without challenges. Stability issues can arise at multiple stages, from the reactivity of intermediates to the purification and handling of the final product. This guide will walk you through these potential pitfalls and offer field-proven solutions.
Part 1: Troubleshooting Guide for the Synthesis of 5-Halo-1H-Pyrazolo[4,3-c]pyridines
A common and effective route to the this compound scaffold is the synthesis of 5-halo derivatives, which can then be further functionalized. This pathway typically starts from a 3-amino-4-halopyridine.[1]
General Synthetic Workflow
References
Validation & Comparative
The Isomeric Advantage: A Comparative Analysis of Pyrazolopyridine's Biological Activities
A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential
The pyrazolopyridine scaffold, a privileged heterocyclic system in medicinal chemistry, has garnered significant attention for its diverse and potent biological activities. As a purine bioisostere, it can effectively interact with a multitude of biological targets, particularly kinases, making it a cornerstone in the development of novel therapeutics.[1][2] This guide provides an in-depth comparative analysis of the biological activities of key pyrazolopyridine isomers, offering researchers and drug development professionals a comprehensive understanding of their structure-activity relationships (SAR) and therapeutic potential. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols.
There are five main isomers of pyrazolopyridine, arising from the fusion of a pyrazole and a pyridine ring.[3] This guide will focus on the most extensively studied isomers, primarily pyrazolo[3,4-b]pyridine, pyrazolo[1,5-a]pyridine, and pyrazolo[4,3-c]pyridine, highlighting how the orientation of the fused rings and the nitrogen atoms dictates their biological profiles.
I. Anticancer Activity: A Tale of Kinase Inhibition and Cellular Fate
Pyrazolopyridine derivatives have emerged as a prominent class of anticancer agents, largely due to their ability to act as ATP-competitive inhibitors of various protein kinases that are often dysregulated in cancer.[1][4] The isomeric form of the pyrazolopyridine core plays a critical role in defining the selectivity and potency of these inhibitors.
Comparative Analysis of Anticancer Potency
The anticancer activity of pyrazolopyridine isomers is intrinsically linked to their ability to fit into the ATP-binding pocket of specific kinases. The position of the nitrogen atoms and the overall shape of the scaffold influence the hydrogen bonding and hydrophobic interactions that are crucial for inhibitory activity.
| Isomer Scaffold | Target Kinase(s) | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference(s) |
| Pyrazolo[3,4-b]pyridine | CDK1, TRK, Topoisomerase IIα | Various | 0.54 - 2.08 (GI50) | [5][6][7] |
| Pyrazolo[1,5-a]pyridine | RET kinase | NSCLC, Thyroid Cancer | Potent (Selpercatinib is an approved drug) | [1] |
| Pyrazolo[4,3-c]pyridine | Not specified | MIA PaCa-2, SCOV3 | Submicromolar to low micromolar | Not specified in provided context |
| Pyrazolo[3,4-d]pyrimidine | Bcr-Abl, Pim-1, PKD | Various | Nanomolar to micromolar | Not specified in provided context |
Note: IC50/GI50 values are highly dependent on the specific substitutions on the core scaffold and the cancer cell line tested. This table provides a general overview of the potency of derivatives based on the parent isomer.
Causality Behind Differential Activity:
The superior activity of certain isomers against specific kinases can be attributed to their unique structural features. For instance, the nitrogen arrangement in the pyrazolo[1,5-a]pyridine core of the FDA-approved drug selpercatinib is optimal for binding to the hinge region of RET kinase.[1] In contrast, the pyrazolo[3,4-b]pyridine scaffold has proven to be a versatile template for developing inhibitors of a broader range of kinases, including CDKs and TRKs.[5][6] The subtle shift in the position of the pyridine nitrogen between isomers alters the electrostatic potential and the directionality of potential hydrogen bonds, thereby influencing kinase selectivity.
Mechanism of Action: Beyond Kinase Inhibition
While kinase inhibition is a primary mechanism, pyrazolopyridine derivatives exert their anticancer effects through various cellular pathways.
Figure 1: Simplified signaling pathway of pyrazolopyridine anticancer activity.
Studies have shown that some pyrazolo[3,4-b]pyridine derivatives can induce cell cycle arrest in the S-phase and trigger apoptosis.[7] Furthermore, certain analogues have been found to inhibit topoisomerase IIα, an enzyme crucial for DNA replication, leading to DNA damage and cell death.[7] The specific pathway activated often depends on the isomeric scaffold and the nature of its substituents.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
A fundamental experiment to determine the anticancer potential of pyrazolopyridine isomers is the MTT assay, which measures cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolopyridine isomers in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and pyrazole-containing compounds have a long history as anti-inflammatory agents, with celecoxib being a prominent example.[8] Pyrazolopyridine isomers also exhibit significant anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.
Comparative Analysis of Anti-inflammatory Efficacy
The anti-inflammatory activity of pyrazolopyridine isomers is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.
| Isomer Scaffold | Target(s) | In Vivo Model | Efficacy | Reference(s) |
| Pyrazolo[3,4-d]pyrimidine | COX-2, 5-LOX, NO release | Carrageenan-induced paw edema | Potent inhibition | Not specified in provided context |
| Pyrazolo[1,5-a]pyrimidine | Not specified | Not specified | Varied | [9] |
| Pyrazoline derivatives | COX, 5-LOX | Carrageenan-induced paw edema | Potent, sometimes exceeding pyrazoles | [8] |
Causality Behind Differential Activity:
The structural arrangement of the pyrazolopyridine core influences its ability to bind to the active site of COX enzymes. The orientation of substituents, dictated by the isomeric scaffold, can lead to enhanced selectivity for COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects associated with non-selective NSAIDs.[8] For example, derivatives of pyrazolo[3,4-d]pyrimidine have been shown to be dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), offering a broader anti-inflammatory profile.
Mechanism of Action: Targeting Key Inflammatory Mediators
Figure 2: Simplified pathway of pyrazolopyridine anti-inflammatory action.
The anti-inflammatory effects of pyrazolopyridine isomers are primarily mediated by the inhibition of enzymes like COX-2 and 5-LOX, which are responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[8] By blocking these pathways, pyrazolopyridine derivatives can effectively reduce the signs of inflammation, including edema, pain, and redness.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.
Methodology:
-
Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) for at least one week before the experiment.
-
Compound Administration: Administer the test pyrazolopyridine isomers orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant microbes necessitates the discovery of new antimicrobial agents. Pyrazolopyridine derivatives have shown promising activity against a range of bacteria and fungi.[10][11]
Comparative Analysis of Antimicrobial Spectrum
The antimicrobial efficacy of pyrazolopyridine isomers can vary significantly depending on the microbial species. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
| Isomer Scaffold | Bacterial Strains | Fungal Strains | MIC (µg/mL) | Reference(s) |
| Pyrazolo[3,4-b]pyridine | S. aureus, B. cereus, E. coli, P. aeruginosa | C. albicans, A. fumigatus, A. flavus | 250 - 1000 | [11] |
| Pyrazolo[1,5-a]pyrimidine | B. subtilis, E. coli | Not specified | Potent | [9] |
| Generic Pyrazolopyridines | S. aureus, B. cereus, E. coli, P. aeruginosa | C. albicans, A. fumigatus, A. flavus | Varied, some with broad-spectrum activity | [10] |
Causality Behind Differential Activity:
The structural features of pyrazolopyridine isomers, including their lipophilicity and electronic properties, influence their ability to penetrate microbial cell walls and interact with intracellular targets. For example, specific substitutions on the pyrazolo[3,4-b]pyridine core have been shown to enhance activity against both Gram-positive and Gram-negative bacteria.[11] The presence of certain functional groups can facilitate interactions with microbial enzymes or disrupt cell membrane integrity.
Mechanism of Action: Disrupting Microbial Homeostasis
The precise mechanisms of antimicrobial action for many pyrazolopyridine derivatives are still under investigation. However, potential targets include:
Figure 3: Potential antimicrobial mechanisms of pyrazolopyridines.
Some studies suggest that these compounds may inhibit essential microbial enzymes, such as DNA gyrase, or interfere with cell wall synthesis.[12] Others may act by disrupting the integrity of the microbial cell membrane, leading to cell death.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
Methodology:
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the pyrazolopyridine isomers in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Candida albicans) corresponding to a specific McFarland turbidity standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
IV. Conclusion: The Path Forward for Pyrazolopyridine Isomers in Drug Discovery
This comparative analysis underscores the profound impact of isomeric variation on the biological activity of pyrazolopyridines. The subtle changes in the arrangement of the fused pyrazole and pyridine rings lead to significant differences in their anticancer, anti-inflammatory, and antimicrobial profiles. The pyrazolo[3,4-b]pyridine scaffold has demonstrated broad utility across all three therapeutic areas, while the pyrazolo[1,5-a]pyridine core has shown remarkable success in targeted cancer therapy.
For researchers and drug development professionals, a deep understanding of these structure-activity relationships is paramount. The choice of the isomeric scaffold is a critical first step in the design of new therapeutic agents with enhanced potency and selectivity. Future research should focus on systematic, side-by-side comparisons of a wider range of pyrazolopyridine isomers against diverse biological targets. This will undoubtedly unlock the full therapeutic potential of this versatile and privileged heterocyclic system.
V. References
-
Halder, P., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
-
Ghorab, M. M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.
-
Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
-
Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry.
-
Hasan, M., et al. (2013). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. International Journal of Inventions in Pharmaceutical Sciences.
-
El-Gohary, N. S., & Shaaban, M. (2018). New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. European Journal of Medicinal Chemistry.
-
Pontiki, E., & Hadjipavlou-Litina, D. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules.
-
Abdel-Wahab, B. F., et al. (2017). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review. European Journal of Medicinal Chemistry.
-
Abdel-Aziz, H. A., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry.
-
Kumar, A., et al. (2021). A review on Chemistry and Therapeutic effect of Pyrazole. Ignited Minds Journals.
-
Zala, D., et al. (2023). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Chemistry.
-
El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.
-
Wang, Y., et al. (2018). Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry.
-
Al-Obaid, A. M., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Molecules.
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Rios, M. Y., & Saldivar-Gonzalez, F. I. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules.
-
Barvian, M., et al. (2000). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters.
-
Wang, L., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
-
Abdel-Aziz, M., et al. (2021). Bioactive compounds based on pyrazolopyridine, pyrazolopyrimidine and pyrazoloquinazoline scaffolds. Journal of the Iranian Chemical Society.
-
Halder, P., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
-
Al-Omair, M. A., et al. (2023). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules.
-
Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry.
-
Wang, L., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
-
Ali, M. M., et al. (2021). Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. Journal of the Iranian Chemical Society.
-
Koutentis, P. A., et al. (2019). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules.
-
Abdel-Aziz, M., et al. (2023). Anticancer activity of some known pyrazolopyridine derivatives. Journal of the Iranian Chemical Society.
-
Sahu, S. K., et al. (2022). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. ChemistrySelect.
-
Kumar, R., et al. (2023). Pyrazole Scaffolds: Centrality in Anti-Inflammatory and Antiviral Drug Design. Current Organic Chemistry.
-
Al-Ghorbani, M., et al. (2022). Synthesis and discovery of pyrazolo-pyridine analogs as inflammation medications through pro- and anti-inflammatory cytokine and COX-2 inhibition assessments. Journal of the Iranian Chemical Society.
-
El-Sayed, N. N. E., et al. (2023). Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. Scientific Reports.
-
Asati, V., et al. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. European Journal of Medicinal Chemistry.
-
Bekeschus, S., et al. (2022). Pyrazole Derivatives Emerge as Potent Contenders in Antimicrobial Spectrum, Rivaling Standard Antibiotics. Molecules.
-
El-Gohary, N. S., & Shaaban, M. (2018). New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. European Journal of Medicinal Chemistry.
-
Li, C., et al. (2020). Ru(iii) complexes with pyrazolopyrimidines as anticancer agents: bioactivities and the underlying mechanisms. Dalton Transactions.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Tale of Two Scaffolds: A Comparative Guide to 1H-Pyrazolo[4,3-c]pyridine and 1H-Pyrazolo[3,4-b]pyridine in Kinase Inhibition
In the relentless pursuit of novel therapeutics, the architecture of small molecules is paramount. Among the privileged scaffolds in kinase inhibitor design, pyrazolopyridines have emerged as a cornerstone, owing to their structural mimicry of the adenine core of ATP. This allows them to effectively compete for the ATP-binding site of a vast array of kinases, enzymes that play pivotal roles in cellular signaling and are frequently dysregulated in diseases such as cancer.
This guide provides an in-depth, objective comparison of two isomeric pyrazolopyridine scaffolds: 1H-Pyrazolo[4,3-c]pyridine and the more extensively studied 1H-Pyrazolo[3,4-b]pyridine . We will dissect their distinct kinase inhibition profiles, explore the structural nuances that govern their target selectivity, and provide detailed experimental protocols for assessing their inhibitory activity. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically leverage these scaffolds in their quest for next-generation kinase inhibitors.
The Isomeric Distinction: A Structural Overview
The seemingly subtle difference in the fusion of the pyrazole and pyridine rings between these two isomers results in a significant alteration of their electronic properties and the spatial orientation of their nitrogen atoms. This, in turn, dictates their interaction with the kinase hinge region, a critical determinant of binding affinity and selectivity.
The Versatility of the 1H-Pyrazolo[4,3-c]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships
The 1H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, largely owing to its nature as a purine bioisostere. This structural mimicry allows its derivatives to effectively compete for the ATP-binding sites of numerous kinases, making it a cornerstone for the development of targeted therapies. Beyond kinase inhibition, the adaptable structure of this compound has been exploited to modulate other critical biological processes, including protein-protein interactions. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, offering insights into how subtle molecular modifications can profoundly influence their biological activity and therapeutic potential. We will delve into their applications as kinase inhibitors and protein-protein interaction modulators, supported by experimental data and detailed protocols.
The this compound Core: A Foundation for Diverse Biological Activity
The this compound scaffold is a bicyclic aromatic heterocycle composed of a fused pyrazole and pyridine ring. The arrangement of nitrogen atoms in this scaffold is key to its ability to form crucial hydrogen bond interactions within the active sites of various protein targets. The versatility of this core structure allows for chemical modifications at several positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Caption: Core structure of this compound with key positions for substitution.
Comparative SAR Analysis of this compound Derivatives
The therapeutic application of this compound derivatives is dictated by the nature and position of their substituents. Below, we compare the SAR of this scaffold in two distinct therapeutic areas: oncology, through the inhibition of Extracellular Signal-Regulated Kinase (ERK), and infectious diseases, by targeting the PEX14–PEX5 protein-protein interaction in Trypanosoma.
Inhibition of Extracellular Signal-Regulated Kinase (ERK) for Cancer Therapy
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[1] Targeting ERK, a downstream kinase in this cascade, is a promising strategy to overcome resistance to upstream inhibitors like BRAF and MEK inhibitors.[2] A series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives have been identified as potent and selective ERK inhibitors.[2]
Key SAR Insights for ERK Inhibition:
The development of these inhibitors was guided by a de novo design approach, building upon the scaffold of a known ERK inhibitor, SCH772984.[1] The goal was to create potent, selective inhibitors with low molecular weight and high ligand efficiency.[3]
-
The Urea Linker: The 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea moiety is crucial for activity. The urea forms key hydrogen bonds within the ATP binding pocket of ERK.
-
Substitution at the Pyrazole N1 Position: This position is critical for potency. Small alkyl groups are generally well-tolerated.
-
Substitution at the Pyridine C3 Position: This position projects towards the solvent-exposed region. Introduction of a substituted phenyl ring at this position significantly enhances potency. For instance, a 2-methylpyridin-4-yl group at this position has been shown to be favorable.[2]
-
Substitution on the Terminal Phenyl Ring of the Urea: The nature and position of substituents on the terminal phenyl ring of the urea moiety dramatically impact activity.
Comparative Biological Data of ERK Inhibitors:
| Compound | R1 (Pyrazole) | R3 (Pyridine) | R (Urea) | ERK1 IC50 (nM) | ERK2 IC50 (nM) | Cell Proliferation (BRAF V600E) IC50 (nM) |
| Lead Compound | H | H | 1-phenylethyl | >1000 | >1000 | >10000 |
| Optimized Compound (21) | H | 2-methylpyridin-4-yl | 1-phenylethyl | 1 | 1 | 25 |
Data synthesized from publicly available research.[2]
Caption: Key SAR takeaways for this compound-based ERK inhibitors.
Inhibition of PEX14–PEX5 Protein-Protein Interaction for Trypanocidal Activity
Trypanosoma parasites, the causative agents of devastating diseases like African sleeping sickness and Chagas disease, rely on specialized organelles called glycosomes for essential metabolic processes.[3] The import of proteins into glycosomes is mediated by the interaction of the PEX14 and PEX5 proteins.[3] Disrupting this protein-protein interaction (PPI) presents a novel therapeutic strategy.[3] A series of this compound derivatives have been identified as the first inhibitors of this PPI.[3]
Key SAR Insights for PEX14–PEX5 PPI Inhibition:
A structure-based drug design approach led to the discovery of these inhibitors.[3]
-
The Pyrazolo[4,3-c]pyridine Scaffold: The core scaffold forms favorable π–π interactions with key phenylalanine residues in the PEX14 binding pocket.[3]
-
Substitution at the C3 Position: An amide linkage at this position is crucial for activity. Aromatic and heteroaromatic substituents on the amide nitrogen are well-tolerated and can be optimized to enhance potency. For example, a 4-chlorobenzyl group is a favorable substituent.[4]
-
Substitution at the C7 Position: Introduction of a substituted naphthalene moiety at this position, connected via an amide linker, significantly improves inhibitory activity. A methoxy group on the naphthalene ring is particularly important for high-affinity binding.[3]
Comparative Biological Data of PEX14–PEX5 PPI Inhibitors:
| Compound | C3-Substituent | C7-Substituent | TbPEX14–PEX5 PPI IC50 (µM) | T. brucei EC50 (µM) |
| Hit Compound (1) | Indole | H | 163 | >50 |
| Optimized Compound (29) | 4-Chlorobenzylamide | 4-Methoxy-1-naphthylamide | 0.05 | 0.1 |
Data synthesized from publicly available research.[3]
Caption: Key SAR takeaways for this compound-based PEX14-PEX5 PPI inhibitors.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.
ERK2 Kinase Inhibition Assay
This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound against ERK2.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ERK2 enzyme. The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method.
Materials:
-
Recombinant active ERK2 enzyme
-
Biotinylated myelin basic protein (MBP) substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
Streptavidin-coated acceptor beads
-
Anti-phospho-MBP antibody conjugated to donor beads
-
384-well microplate
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing ERK2 enzyme and biotinylated MBP substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP in assay buffer to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of a stop solution containing EDTA and the AlphaScreen beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
PEX14–PEX5 Protein-Protein Interaction Inhibition Assay (AlphaScreen)
This protocol outlines the use of the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) to quantify the disruption of the PEX14–PEX5 interaction.[5]
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when the target proteins interact, generating a luminescent signal. An inhibitor will disrupt this interaction, leading to a decrease in the signal.
Materials:
-
Recombinant PEX14 protein conjugated to donor beads
-
Recombinant PEX5-derived peptide conjugated to acceptor beads
-
Assay buffer (e.g., PBS, 0.1% BSA)
-
Test compounds dissolved in DMSO
-
384-well microplate
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the PEX14-donor beads and PEX5-acceptor beads in assay buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-3 hours.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion
The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its versatility allows for the development of highly potent and selective inhibitors for a diverse range of biological targets. As demonstrated, subtle modifications to the core structure can redirect its therapeutic application from oncology to infectious diseases. The comparative SAR analysis presented in this guide highlights the key structural features that govern the biological activity of these derivatives, providing a valuable resource for researchers and drug development professionals. Further exploration of the chemical space around this remarkable scaffold is likely to yield novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 1H-Pyrazolo[4,3-c]pyridine as a Potent ERK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the Ras-Raf-MEK-ERK signaling pathway remains a pivotal target.[1][2] Constitutive activation of this cascade, frequently driven by mutations in BRAF and RAS genes, is a hallmark of numerous cancers.[1][3] While inhibitors targeting upstream components like BRAF and MEK have achieved clinical success, the frequent emergence of resistance, often through reactivation of ERK signaling, necessitates the development of potent and selective ERK inhibitors.[3][4][5] This guide provides an in-depth technical comparison for the validation of a promising class of ERK inhibitors, 1H-Pyrazolo[4,3-c]pyridines, against other well-characterized ERK inhibitors.
The ERK Signaling Cascade: A Central Hub in Cancer Proliferation
The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are serine/threonine kinases that act as the terminal nodes of the MAPK/ERK pathway.[6] This pathway transduces signals from extracellular growth factors to the nucleus, regulating a multitude of cellular processes including proliferation, differentiation, survival, and migration.[1][7][8] Its dysregulation is a key driver of tumorigenesis and cancer progression.[1][7]
Caption: The canonical RAS/RAF/MEK/ERK signaling pathway.
1H-Pyrazolo[4,3-c]pyridine: A Novel Scaffold for Potent ERK Inhibition
Recent drug discovery efforts have identified 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as a novel and highly potent class of ERK inhibitors.[3][5] These compounds were developed through de novo design efforts, building upon the scaffold of the known ERK inhibitor SCH772984.[3] A key example from this series, designated as Compound 21 , has demonstrated significant potential, exhibiting strong tumor regression in a BRAF V600E xenograft model.[3][5]
The mechanism of action for this class of inhibitors is through direct, ATP-competitive binding to the ERK1/2 kinases, thereby preventing the phosphorylation of downstream substrates.
Caption: Mechanism of this compound ERK inhibition.
Comparative Analysis of ERK Inhibitors
A critical step in the validation of a new inhibitor is to benchmark its performance against existing alternatives. The following table provides a comparative overview of this compound (represented by Compound 21) and other well-established ERK inhibitors: Ulixertinib (BVD-523), Ravoxertinib (GDC-0994), and SCH772984.
| Compound | Target(s) | Biochemical Potency (IC50/Ki) | Cellular Potency (IC50) | Key Features & Stage of Development |
| This compound (Compound 21) | ERK1/2 | Data not publicly available | Potent inhibition of p-ERK in vivo | Novel scaffold with demonstrated in vivo efficacy in BRAF-mutant xenograft models.[3][9] |
| Ulixertinib (BVD-523) | ERK1/2 | Ki: <0.3 nM (ERK1), 0.04 nM (ERK2)[4] | 180 nM (A375 cells)[10] | First-in-class, reversible, ATP-competitive inhibitor; has been evaluated in Phase 1/2 clinical trials.[11][12][13] |
| Ravoxertinib (GDC-0994) | ERK1/2 | IC50: 1.1 nM (ERK1), 0.3 nM (ERK2)[14] | 140 nM (p-RSK inhibition in A375 cells)[14] | Potent and selective, orally bioavailable inhibitor; has been in Phase 1 clinical trials.[14][15] |
| SCH772984 | ERK1/2 | IC50: 4 nM (ERK1), 1 nM (ERK2)[8][16][17] | EC50 <500 nM in ~88% of BRAF-mutant cell lines[16] | Highly selective, ATP-competitive inhibitor with a unique dual mechanism of action.[18] Effective in models of acquired resistance to BRAF and MEK inhibitors.[19] |
Experimental Protocols for Validation
Objective validation of an ERK inhibitor requires a multi-faceted approach, encompassing biochemical, cellular, and in vivo assays. Below are detailed, step-by-step methodologies for key experiments.
Biochemical Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay is designed to measure the binding affinity of the inhibitor to the target kinase.
Principle: This is a fluorescence resonance energy transfer (FRET)-based assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding pocket of the kinase. When both are bound, FRET occurs. A test compound that competes with the tracer for the ATP-binding site will disrupt FRET, leading to a decrease in the signal.[14][16][20]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution from the 5X stock.[16]
-
Prepare serial dilutions of the this compound inhibitor and control inhibitors (e.g., Ulixertinib) in 100% DMSO. Then, create intermediate dilutions in 1X Kinase Buffer A.
-
Prepare a 3X solution of the ERK2 kinase and the Eu-anti-GST antibody in 1X Kinase Buffer A.
-
Prepare a 3X solution of the Kinase Tracer 236 in 1X Kinase Buffer A.[16]
-
-
Assay Procedure (384-well plate):
-
Data Acquisition and Analysis:
-
Read the plate using a fluorescence plate reader capable of measuring time-resolved FRET. Measure the emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assay: Western Blot for Phospho-ERK (p-ERK)
This assay determines the ability of the inhibitor to block ERK phosphorylation in a cellular context.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using an antibody specific to the phosphorylated form of ERK (p-ERK), we can quantify the level of active ERK. A total ERK antibody is used for normalization.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells with a known activating mutation in the MAPK pathway (e.g., A375 with BRAF V600E) and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the this compound inhibitor or a vehicle control (DMSO) for a specified time (e.g., 2 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-ERK (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Normalization and Data Analysis:
-
Strip the membrane and re-probe with a primary antibody for total ERK for normalization.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each treatment condition and plot the results.
-
Cell Viability Assay: MTS Assay
This assay measures the effect of the inhibitor on cell proliferation and viability.
Principle: The MTS assay is a colorimetric method that measures the metabolic activity of viable cells.[9] The tetrazolium salt MTS is reduced by viable cells to a colored formazan product that is soluble in the culture medium. The amount of formazan produced is proportional to the number of viable cells.[9]
Step-by-Step Protocol:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound inhibitor for a desired period (e.g., 72 hours).[9]
-
-
MTS Reagent Addition and Incubation:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[9]
-
Subtract the background absorbance from wells containing medium only.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
In Vivo Efficacy: Tumor Xenograft Model
This assay evaluates the anti-tumor activity of the inhibitor in a living organism.
Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
Step-by-Step Protocol:
-
Xenograft Establishment:
-
Inhibitor Formulation and Dosing:
-
Formulate the this compound inhibitor in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).[18]
-
Administer the inhibitor to the treatment group at a predetermined dose and schedule (e.g., once or twice daily for 21 days).[18] The control group receives the vehicle only.
-
-
Tumor Growth Monitoring and Data Analysis:
-
Measure the tumor volume (e.g., using calipers) at regular intervals throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.[18]
-
Tumors can also be harvested for pharmacodynamic analysis (e.g., Western blot for p-ERK) to confirm target engagement in vivo.
-
Caption: A streamlined workflow for ERK inhibitor validation.
Conclusion
The this compound scaffold represents a promising new avenue for the development of potent and selective ERK inhibitors. The validation of compounds from this class, such as Compound 21, requires rigorous and systematic evaluation. By employing a combination of biochemical, cellular, and in vivo assays as outlined in this guide, researchers can effectively characterize the potency, selectivity, and anti-tumor efficacy of these novel inhibitors. The comparative data presented here positions 1H-Pyrazolo[4,3-c]pyridines as a compelling alternative to other ERK inhibitors, warranting further investigation for their potential in treating MAPK pathway-driven cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomed-valley.com [biomed-valley.com]
- 11. selleckchem.com [selleckchem.com]
- 12. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleck.co.jp [selleck.co.jp]
- 14. Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. selleck.co.jp [selleck.co.jp]
- 18. researchgate.net [researchgate.net]
- 19. selleckchem.com [selleckchem.com]
- 20. aacrjournals.org [aacrjournals.org]
comparing the efficacy of 1H-Pyrazolo[4,3-c]pyridine analogs
An In-Depth Technical Guide to the Efficacy of 1H-Pyrazolo[4,3-c]pyridine Analogs for Researchers and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The this compound nucleus has emerged as a "privileged structure" in modern medicinal chemistry, serving as a versatile foundation for the development of novel therapeutics.[1] Its unique arrangement of nitrogen atoms and fused ring system offers a three-dimensional architecture that can engage with a multitude of biological targets. This has led to the discovery of analogs with a broad spectrum of activities, including potent anticancer, antiparasitic, and specific enzyme inhibitory properties.[2] This guide provides a comparative analysis of the efficacy of various this compound analogs, supported by experimental data and detailed methodologies, to inform and guide future drug discovery efforts.
Comparative Efficacy Analysis I: Anticancer Activity
Derivatives of the this compound scaffold have demonstrated significant promise as anticancer agents, primarily through the targeted inhibition of key signaling pathways involved in cell proliferation and survival.
Targeting the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that is frequently hyperactivated in many human cancers. Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are crucial downstream nodes in this pathway. A research group at Merck reported the successful optimization of 1H-pyrazolo[4,3-c]pyridin-6-yl urea derivatives as potent and selective ERK inhibitors.[3] This work was guided by a de novo design approach aimed at improving upon a previously identified indazole-based inhibitor (SCH772984). The strategic goal was to retain high potency and selectivity while achieving a lower molecular weight and greater ligand efficiency.[3][4] The resulting analog, Compound 21, not only showed potent target engagement but also demonstrated significant tumor regression in a BRAFV600E xenograft model, validating the therapeutic potential of this chemical series.[4]
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound analogs.
General Antiproliferative Activity
Beyond specific kinase targets, various analogs have shown broad antiproliferative effects against diverse cancer cell lines. For instance, novel pyrazolo[4,3-c]pyridine derivatives synthesized by Metwally et al. were evaluated for their antitumor activity.[5] As summarized in the table below, certain compounds displayed potent cytotoxicity against breast (MCF7), liver (HepG2), and colon (HCT116) cancer cell lines, with IC₅₀ values comparable to or better than the standard chemotherapeutic agent, doxorubicin.[5]
Table 1: Antiproliferative Activity of Pyrazolo[4,3-c]pyridine Analogs
| Compound | Cell Line | IC₅₀ (µg/mL)[5] | Doxorubicin IC₅₀ (µg/mL)[5] |
| 41 | MCF7 | 1.937 | 4.162 |
| HepG2 | 3.695 | 3.832 | |
| 42 | HCT116 | 2.914 | 3.676 |
Comparative Efficacy Analysis II: Antiparasitic Activity
A groundbreaking application of this scaffold has been in the development of agents against Trypanosoma protists, the pathogens responsible for devastating diseases like sleeping sickness and Chagas disease.[6]
Targeting the PEX14–PEX5 Protein-Protein Interaction
Researchers have successfully designed this compound derivatives as the first-in-class inhibitors of the PEX14–PEX5 protein-protein interaction (PPI).[7] This interaction is essential for importing proteins into glycosomes, specialized organelles critical for the parasite's metabolism. Disrupting this import process is fatal to the parasite, presenting a highly specific and promising therapeutic strategy.[6][7]
The discovery process employed a structure-based drug design approach, beginning with an in silico screening that identified an initial hit compound.[7][8] This lead molecule was then systematically optimized through medicinal chemistry. Docking studies revealed how the scaffold's phenyl and indole moieties fit into key pockets on the PEX14 surface.[7] This structural insight allowed for the rational design of hybrid molecules that merged the most effective features of parent compounds, leading to superior activity.[7]
Caption: Structure-based drug discovery workflow for PEX14-PEX5 PPI inhibitors.
Table 2: Efficacy of Pyrazolo[4,3-c]pyridine Analogs as PEX14-PEX5 PPI Inhibitors
| Compound | Assay | Target | EC₅₀ (µM) |
| 1 | AlphaScreen | TbPEX14-PEX5 | 265[8] |
| AlphaScreen | TcPEX14-PEX5 | 539[8] | |
| 29 (Hybrid) | AlphaScreen | TbPEX14-PEX5 | Superior to parents[7] |
Experimental Protocols: A Guide to Efficacy Evaluation
The trustworthiness of efficacy data hinges on robust and reproducible experimental design. The following protocols describe standard methodologies for evaluating the biological activities of this compound analogs.
Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)
This protocol determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀).
-
Cell Seeding: Plate human cancer cells (e.g., MCF7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolopyridine analogs in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Protein-Protein Interaction Inhibition (AlphaScreen Assay)
This protocol quantifies the ability of compounds to disrupt a specific PPI, such as PEX14-PEX5.
-
Principle: The assay utilizes two types of hydrogel beads: a Donor bead that generates singlet oxygen upon excitation at 680 nm, and an Acceptor bead that produces a chemiluminescent signal at 520-620 nm when it comes into close proximity with the Donor bead. This proximity is achieved by binding the two interacting proteins to the different beads.
-
Reagent Preparation: Biotinylate one protein partner (e.g., PEX14) and tag the other with an epitope (e.g., GST-PEX5). The Donor beads are coated with streptavidin, and the Acceptor beads are coated with anti-GST antibodies.
-
Assay Procedure:
-
In a 384-well plate, add the biotinylated PEX14, GST-PEX5, and the test compound (pyrazolopyridine analog) at various concentrations.
-
Incubate to allow for protein interaction and potential inhibition.
-
Add the streptavidin-Donor beads and incubate.
-
Add the anti-GST-Acceptor beads and incubate in the dark.
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable reader.
-
Analysis: A decrease in the luminescent signal indicates disruption of the PEX14-PEX5 interaction. Plot the signal against the log of the inhibitor concentration to calculate the EC₅₀.[8]
Conclusion and Future Outlook
The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of targeted therapeutics. Analogs have demonstrated high efficacy as both selective kinase inhibitors for cancer treatment and as first-in-class PPI inhibitors for combating parasitic diseases. The structure-activity relationships derived from these studies provide a clear roadmap for further optimization. Future work will likely focus on enhancing pharmacokinetic properties, improving selectivity profiles, and exploring the full potential of this versatile chemical core against a wider range of biological targets. The continued exploration of this compound chemistry holds significant promise for delivering next-generation medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iris.cnr.it [iris.cnr.it]
A Researcher's Guide to Cross-Reactivity Profiling of 1H-Pyrazolo[4,3-c]pyridine-Based Inhibitors
The 1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the core for a multitude of potent kinase inhibitors.[1] As purine bioisosteres, these compounds are adept at occupying the ATP-binding pocket of kinases, making them effective hinge-binding motifs.[1] The successful development of inhibitors targeting kinases such as ERK, HPK1, and others underscores the therapeutic potential of this heterocyclic system.[2][3] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: ensuring target selectivity.[1] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and comprehensive cross-reactivity profiling campaign is not merely a supplementary exercise but a cornerstone of the drug discovery and development process for this class of inhibitors.
This guide provides an in-depth comparison of the state-of-the-art methodologies for assessing the cross-reactivity of this compound-based inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a framework for interpreting the resulting data to guide lead optimization and candidate selection.
The Imperative of Kinome-Wide Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity within their ATP-binding sites.[1] This homology is the primary reason why achieving absolute selectivity for a single kinase is an arduous task. A compound designed to inhibit a specific kinase may inadvertently interact with dozens of other kinases, leading to a complex pharmacological profile.
Why is cross-reactivity profiling critical?
-
Toxicity Mitigation: Off-target inhibition is a major cause of adverse drug reactions. Proactively identifying unintended targets allows for the rational design of more selective compounds, thereby minimizing the risk of toxicity in preclinical and clinical development.
-
Mechanism Deconvolution: Understanding the complete target landscape of an inhibitor is crucial for accurately interpreting its biological effects in cellular and in vivo models. Ascribing a phenotype solely to the intended target without considering off-target engagement can be misleading.
-
Unveiling Polypharmacology: In some instances, particularly in oncology, inhibiting multiple nodes in a signaling network can lead to enhanced efficacy. Comprehensive profiling can uncover these beneficial multi-targeting effects, which can then be optimized.
-
Lead Optimization Guidance: Selectivity data provides invaluable structure-activity relationship (SAR) insights. By comparing the kinome profiles of a series of analogs, medicinal chemists can identify structural modifications that enhance potency for the desired target while diminishing interactions with off-targets.
A Comparative Overview of Cross-Reactivity Profiling Platforms
A variety of robust platforms are available to assess the interaction of small molecules with a broad panel of kinases. These can be broadly categorized into biochemical assays, which measure direct target binding or enzymatic inhibition, and cell-based assays, which probe target engagement within a more physiologically relevant environment.
| Assay Type | Platform Example | Principle | Key Advantages | Key Limitations |
| Biochemical Binding | KINOMEscan™ (DiscoverX) | Competition binding between the test inhibitor and an immobilized ligand for a DNA-tagged kinase. The amount of bound kinase is quantified by qPCR.[4] | - Broad kinome coverage (>480 kinases).[5] - Does not require active enzyme. - High sensitivity and reproducibility. | - Does not measure inhibition of catalytic activity. - Performed in a cell-free system. |
| Biochemical Activity | LanthaScreen® Eu Kinase Binding Assay | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based on the displacement of a fluorescent tracer from the kinase active site.[6] | - Direct measure of binding to the ATP site. - Can be used to determine binding kinetics.[7] | - Requires purified, active kinases. - Potential for compound interference with the detection system. |
| Cell-Based Target Engagement | NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer in live cells. | - Measures target engagement in a physiological context. - Provides data on cellular permeability and potency. - Can be used to determine residence time. | - Requires genetic modification of cells to express the fusion protein. - Tracer competition format. |
| Chemical Proteomics | KiNativ™ | Activity-based protein profiling using ATP-biotin probes that covalently label active kinases in cell lysates. Inhibition is measured by mass spectrometry.[8][9] | - Profiles kinases in their native state and conformation. - Can identify novel or unexpected targets. | - Technically complex and requires specialized instrumentation. - Lower throughput compared to other methods. |
Experimental Workflows and Protocols
A tiered approach to cross-reactivity profiling is often the most efficient. An initial broad screen at a single high concentration is used to identify a wide range of potential off-targets, followed by more focused dose-response studies on hits to determine their potency.
Diagram: Tiered Kinase Profiling Workflow
Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.
Detailed Protocol: KINOMEscan™ Competition Binding Assay
This protocol provides a generalized overview of the KINOMEscan™ platform, a widely used method for broad kinase inhibitor profiling.[4]
Principle: The assay quantifies the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag.[4]
Step-by-Step Methodology:
-
Preparation of Affinity Resin: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to generate the affinity resin. The beads are then blocked to reduce non-specific binding.[4]
-
Binding Reaction: The DNA-tagged kinase, liganded affinity beads, and the test compound (at a specified concentration, e.g., 10 µM) are combined in a multi-well plate. The plate is incubated at room temperature with shaking to allow the binding reaction to reach equilibrium.[4]
-
Washing: The affinity beads are washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The concentration of the eluted DNA-tagged kinase is measured by qPCR.
-
Data Analysis: The results are typically reported as a percentage of the DMSO control (% Ctrl). A lower % Ctrl value indicates stronger binding of the test compound to the kinase.
% Ctrl = (test compound signal - background signal) / (DMSO control signal - background signal) * 100
Detailed Protocol: NanoBRET™ Target Engagement Assay
This protocol outlines the general steps for performing a NanoBRET™ assay to measure inhibitor binding to a target kinase in living cells.[7]
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a kinase fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the kinase's active site. An unlabeled test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.
Step-by-Step Methodology:
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Cell Plating: The transfected cells are seeded into a multi-well assay plate.
-
Compound and Tracer Addition: The test compound is added to the cells at various concentrations, followed by the addition of the NanoBRET™ tracer at a predetermined optimal concentration. An extracellular NanoLuc® inhibitor is also added to ensure the signal originates only from within intact cells.
-
Incubation: The plate is incubated at 37°C in a CO2 incubator for a period (e.g., 2 hours) to allow for compound entry and target engagement to reach equilibrium.
-
Luminescence Measurement: A Nano-Glo® substrate is added to the wells, and the plate is read on a luminometer capable of measuring the donor (NanoLuc®) and acceptor (tracer) emission wavelengths simultaneously.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The data are then plotted as a function of the test compound concentration to determine the IC50 value, which reflects the compound's potency in a cellular environment.
Case Study: Selectivity Profiling of a 1H-pyrazolo[3,4-c]pyridine-based HPK1 Inhibitor
While comprehensive, publicly available kinome-wide data for the specific 1H-pyrazolo[4,3-c ]pyridine scaffold is limited, a recent study on the closely related 1H-pyrazolo[3,4-c ]pyridine isomer provides an excellent case study in leveraging selectivity profiling for lead optimization.[3]
In the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, researchers identified a lead compound from this pyrazolopyridine series.[3] An initial broad kinase panel screen was instrumental in guiding the structure-activity relationship (SAR) campaign.
Key Findings from the Profiling Data:
-
Identification of Off-Targets: The initial lead compound, while potent against HPK1, also showed significant activity against other kinases, such as FLT3 and TrkA.[3]
-
SAR for Selectivity: By systematically modifying the scaffold, the researchers were able to significantly improve selectivity. For example, replacing a fluorine atom with a trifluoromethyl group boosted selectivity against FLT3 by 6-fold.[3]
-
Mitigation of Liabilities: Further profiling revealed that the trifluoromethyl analog had a time-dependent inhibition (TDI) liability against cytochrome P450 2C19. This critical information, derived from broader profiling, led to a subsequent modification (switching to a methyl group) that suppressed this liability while maintaining high potency and selectivity for HPK1.[3]
Representative Kinome Selectivity Data
The following table illustrates the kind of data generated from a broad kinase panel screen for an optimized 1H-pyrazolo[3,4-c]pyridine-based HPK1 inhibitor (Compound 16 from the cited study).[3] The data shows the percent inhibition at a single concentration (e.g., 1 µM).
| Kinase Target | % Inhibition at 1 µM | Kinase Family |
| HPK1 (MAP4K1) | >99 | STE |
| GCK (MAP4K2) | 98 | STE |
| KHS1 (MAP4K5) | 97 | STE |
| MINK1 (MAP4K6) | 96 | STE |
| TNIK (MAP4K7) | 85 | STE |
| FLT3 | <50 | TK |
| TrkA | <50 | TK |
| ... (data for >400 other kinases) | <50 | ... |
This is a representative subset of data based on the findings in the cited publication. A full dataset would include results for the entire kinase panel.
This type of data is often visualized as a "kinetree" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome, providing an intuitive visual representation of the inhibitor's selectivity.
Diagram: Kinase Selectivity Profile Visualization
Caption: A simplified kinetree diagram illustrating inhibitor selectivity.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of this compound-based inhibitors is an indispensable component of their development into safe and effective therapeutics. As this guide has demonstrated, a multi-tiered approach that combines broad biochemical screening with cell-based target engagement and in-depth proteomics provides a robust framework for understanding a compound's full pharmacological profile. The data generated from these assays are not merely for regulatory submission but are a vital tool for guiding medicinal chemistry efforts, de-risking candidates, and ultimately, designing better medicines. The continued evolution of profiling technologies will further enhance our ability to predict and interpret the complex interplay between kinase inhibitors and the human kinome, paving the way for the next generation of targeted therapies.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay in Summary_ki [bindingdb.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of 1H-Pyrazolo[4,3-c]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities. As a bioisostere of purine, its derivatives are adept at interacting with the ATP-binding sites of various kinases, making them a focal point in the development of targeted therapies, particularly in oncology and neurodegenerative diseases.[1][2][3] This guide provides an in-depth technical comparison of this compound compounds, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Rise of 1H-Pyrazolo[4,3-c]pyridines as Kinase Inhibitors
The strategic advantage of the pyrazolopyridine core lies in its ability to form crucial hydrogen bonds with the hinge region of kinase active sites, a fundamental interaction for potent inhibition.[1][3] Among the various pyrazolopyridine isomers, the this compound scaffold has been successfully exploited to generate highly potent and selective inhibitors of key kinases implicated in cancer cell signaling.
A prime example is the development of inhibitors targeting Extracellular Signal-Regulated Kinase (ERK), a critical node in the MAPK/ERK pathway.[4] Dysregulation of this pathway is a hallmark of many cancers, making ERK an attractive therapeutic target.[4] Researchers at Merck, through a de novo design approach, identified 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as potent ERK inhibitors, demonstrating the scaffold's potential in overcoming resistance to upstream inhibitors like BRAF and MEK inhibitors.[3][4]
Comparative In Vitro Efficacy
The true measure of a compound's potential begins with rigorous in vitro evaluation. This involves assessing its direct inhibitory effect on the target enzyme and its broader impact on cellular processes.
Kinase Inhibition Profile
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound against its target kinase. The table below compares the in vitro inhibitory activity of representative this compound derivatives against ERK1 and ERK2, alongside other established ERK inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Compound 21 | ERK1 | 1.9 | Enzymatic | [4] |
| ERK2 | 0.3 | Enzymatic | [4] | |
| SCH772984 | ERK1 | 4 | Enzymatic | |
| ERK2 | 1 | Enzymatic | ||
| Ulixertinib (BVD-523) | ERK1 | 1.8 | Enzymatic | |
| ERK2 | 0.5 | Enzymatic | ||
| GDC-0994 (Ravoxertinib) | ERK1 | 6.1 | Enzymatic | |
| ERK2 | 3.1 | Enzymatic |
Note: Data for SCH772984, Ulixertinib, and GDC-0994 are included for comparative purposes.
Cellular Antiproliferative Activity
Beyond enzymatic inhibition, it is crucial to assess a compound's ability to inhibit the proliferation of cancer cells. The following table summarizes the antiproliferative activity of a this compound derivative in various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Key Mutation | Reference |
| Compound 21 | A375 (Melanoma) | 0.008 | BRAF V600E | [4] |
| HT-29 (Colon) | 0.015 | BRAF V600E | [4] | |
| MIA PaCa-2 (Pancreatic) | 0.025 | KRAS G12C | [4] |
In Vivo Performance: From Bench to Preclinical Models
Promising in vitro data paves the way for in vivo evaluation, where the compound's efficacy and pharmacokinetic properties are assessed in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.
Antitumor Efficacy in Xenograft Models
The ability of a compound to inhibit tumor growth in vivo is a critical determinant of its therapeutic potential. The data below showcases the in vivo efficacy of a this compound derivative in a melanoma xenograft model.
| Compound ID | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Compound 21 | A375 (BRAF V600E) | 25 mg/kg, oral, twice daily | 102 | [4] |
A tumor growth inhibition of over 100% indicates tumor regression.
Pharmacokinetic (ADME) Profile
A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial for its success as a drug. While specific ADME data for a wide range of this compound compounds is not extensively published, studies on related pyrazolopyridine scaffolds provide valuable insights. For instance, a pyrazolo[3,4-b]pyridine-based MET kinase inhibitor showed oral bioavailability ranging from 11.2% in rats to 88.0% in mice, with a terminal elimination half-life of 1.67 hours in rats and 16.3 hours in dogs.[5] These findings suggest that the pyrazolopyridine core can be modified to achieve favorable pharmacokinetic profiles.
Expanding Therapeutic Horizons: Beyond Cancer
While oncology is a major focus, the versatility of the this compound scaffold extends to other therapeutic areas.
Neuroprotection
The structural similarity of pyrazolopyridines to purines also makes them interesting candidates for neurological disorders. While extensive data on the this compound isomer is still emerging, related pyrazolo[3,4-b]pyridine derivatives have shown neuroprotective effects.
Anti-inflammatory Activity
Derivatives of the isomeric pyrazolo[4,3-c]quinoline scaffold have demonstrated significant anti-inflammatory properties by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells.[6] Specifically, compounds 2i (3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline) and 2m (4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid) showed potent inhibition of NO production, comparable to the positive control.[6] This suggests that the broader pyrazolopyridine family holds promise for the development of novel anti-inflammatory agents.
Visualizing the Mechanism: The MAPK/ERK Signaling Pathway
To understand the context of ERK inhibition, it is essential to visualize its place within the MAPK/ERK signaling cascade. This pathway is a crucial regulator of cell proliferation, differentiation, and survival.
Experimental Protocols: A Guide to Best Practices
Reproducible and reliable data is the bedrock of drug discovery. The following are detailed, step-by-step methodologies for key in vitro and in vivo experiments.
In Vitro Kinase Inhibition Assay (Luminescent)
This protocol describes a common method for determining the IC50 value of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant Kinase (e.g., ERK2)
-
Kinase-specific substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µL of the kinase enzyme solution to all assay wells.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test Compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the respective wells. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol provides a general workflow for evaluating the antitumor efficacy of a compound in a subcutaneous xenograft model.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 6. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Molecular Docking Studies of 1H-Pyrazolo[4,3-c]pyridine and its Isomers with Target Proteins
In the landscape of contemporary drug discovery, the pyrazolopyridine scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity. This guide provides an in-depth technical comparison of molecular docking studies involving the 1H-Pyrazolo[4,3-c]pyridine isomer and its more extensively studied congeners, such as the 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[3,4-c]pyridine series. We will explore their interactions with various protein targets, primarily focusing on kinases, and provide a detailed, validated workflow for performing such computational experiments, grounded in scientific integrity and field-proven insights.
The Significance of the Pyrazolopyridine Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrazolopyridine core is an attractive scaffold for kinase inhibitors due to its structural resemblance to the purine ring of ATP, enabling it to form key hydrogen bonding interactions with the hinge region of the kinase active site.[1][2] Different isomers of pyrazolopyridine, distinguished by the arrangement of nitrogen atoms in their bicyclic structure, offer distinct three-dimensional shapes and hydrogen bonding patterns, allowing for the fine-tuning of selectivity and potency against various kinases.[3]
While isomers like 1H-pyrazolo[3,4-b]pyridine have been extensively investigated as inhibitors of targets such as Anaplastic Lymphoma Kinase (ALK) and TANK-binding kinase 1 (TBK1)[2][4], the this compound scaffold, though less explored, has shown significant promise. A notable example is the development of 1H-pyrazolo[4,3-c]pyridin-6-yl urea derivatives as potent inhibitors of Extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway implicated in many cancers.[5]
Comparative Molecular Docking Performance
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[6] Below is a comparative summary of docking studies with different pyrazolopyridine isomers against their respective kinase targets.
| Pyrazolopyridine Isomer | Target Protein | Docking Software | Key Findings & Interactions | Reference |
| This compound | ERK1/2 | (Not specified in ref.) | Urea moiety forms crucial interactions, with the pyrazolopyridine core likely engaging the hinge region. Optimization led to low molecular weight and high ligand efficiency while retaining potency. | [3][5] |
| 1H-Pyrazolo[3,4-b]pyridine | ALK (L1196M mutant) | (Not specified in ref.) | Favorable interaction with M1196 in the kinase domain and hydrogen bonding with K1150 and E1210, overcoming crizotinib resistance. | [2] |
| 1H-Pyrazolo[3,4-b]pyridine | TBK1 | (Not specified in ref.) | Pyrazolopyridine core forms two hydrogen bonds with hinge residues Glu87 and Cys89. Additional interactions with the DFG motif and solvent region contribute to high affinity. | [1][4] |
| 1H-Pyrazolo[3,4-c]pyridine | HPK1 | (Not specified in ref.) | Hinge binding via the pyrazolopyridine ring. A water-bridged hydrogen bond with Asp155 contributes to superior potency compared to other isomers. |
A Self-Validating Molecular Docking Workflow
To ensure the reliability of in silico predictions, a robust and self-validating docking protocol is paramount. The following step-by-step methodology, primarily based on the widely used AutoDock and Glide software packages, incorporates best practices to enhance accuracy and reproducibility.[7][8][9][10]
Step 1: Receptor Preparation
The initial crystal structure of the target protein, typically obtained from the Protein Data Bank (PDB), is a static snapshot and requires careful preparation.
-
Rationale: Raw PDB files often contain experimental artifacts such as missing atoms (especially hydrogens), multiple conformations for side chains, and water molecules that may or may not be structurally important.[7] Proper preparation is crucial for accurately representing the physiological state of the binding pocket.
-
Protocol:
-
Import Protein Structure: Load the PDB file into a molecular modeling interface (e.g., Schrödinger Maestro, AutoDock Tools).
-
Remove Unnecessary Chains and Water: Delete any protein chains, cofactors, or ligands not relevant to the binding site of interest. The role of water molecules is critical; those mediating ligand-protein interactions should be retained, while bulk solvent is typically removed.[6]
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are crucial for proper hydrogen bond formation and charge calculations.
-
Assign Bond Orders and Charges: Correctly assign bond orders and partial atomic charges using a suitable force field (e.g., OPLS3e, Kollman charges).[8]
-
Optimize Hydrogen Bonding Network: Optimize the orientation of hydroxyl groups, histidine protonation states, and asparagine/glutamine side-chain flips to maximize hydrogen bonding.
-
Restrained Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during preparation, while keeping the backbone atoms close to their crystallographic positions.
-
Step 2: Ligand Preparation
The small molecule (ligand) must also be prepared to represent its correct chemical state at physiological pH.
-
Rationale: Ligands are often drawn in 2D, lacking the 3D conformational information and correct protonation states necessary for docking.[7]
-
Protocol:
-
Generate 3D Coordinates: Convert the 2D structure of the this compound derivative to a 3D conformation.
-
Determine Protonation States: Use tools like LigPrep (Schrödinger) or similar software to generate possible ionization states at a target pH (e.g., 7.4).
-
Generate Tautomers: Enumerate possible tautomeric forms, as different tautomers can have distinct interaction patterns.
-
Energy Minimization: Minimize the energy of each ligand structure to obtain a low-energy starting conformation.
-
Step 3: Grid Generation
A grid is generated around the binding site to pre-calculate the potential energy of interaction for different atom types, which significantly speeds up the docking calculation.
-
Rationale: Instead of calculating pairwise interactions for every atom at every step, the docking algorithm can simply look up the pre-calculated values from the grid, making the process much more efficient.[8]
-
Protocol (using AutoDock as an example):
-
Define the Binding Site: The binding site is typically defined by selecting the co-crystallized ligand or by identifying key active site residues.
-
Set Grid Box Dimensions: A 3D grid box is centered on the binding site. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling. A typical size might be 60x60x60 Å with a spacing of 0.375 Å.[8]
-
Run Grid Generation (AutoGrid): This program calculates the interaction energy for various atom types (e.g., carbon, hydrogen, nitrogen, oxygen) at each grid point.
-
Step 4: Ligand Docking
This is the core step where the ligand's conformational space is explored within the receptor's binding site.
-
Rationale: The docking algorithm must balance a thorough search of possible binding poses (sampling) with an accurate estimation of the binding affinity for each pose (scoring).[6]
-
Protocol (using Glide as an example):
-
Select Docking Precision: Choose a docking mode based on the desired balance of speed and accuracy (e.g., High-Throughput Virtual Screening (HTVS), Standard Precision (SP), or Extra Precision (XP)).[3][7] SP is often a good starting point for a balance of speed and accuracy.
-
Set Constraints (Optional but Recommended): If there is experimental evidence for a specific interaction (e.g., a hydrogen bond to a hinge residue), a constraint can be added to ensure the docked poses satisfy this condition. This is a key part of a self-validating system.
-
Initiate Docking Run: The software will then place the prepared ligand into the prepared grid and use its algorithm (e.g., a hierarchical filtering approach in Glide) to sample different poses and score them.[7]
-
Step 5: Analysis and Validation
The final step involves analyzing the results and validating the docking protocol.
-
Rationale: The top-scoring pose is not always the correct one. Visual inspection and further validation are necessary to build confidence in the results.
-
Protocol:
-
Pose Analysis: Visually inspect the top-ranked poses. The predicted binding mode should be chemically sensible, with key interactions (e.g., hydrogen bonds with the kinase hinge, hydrophobic interactions) being formed.
-
Scoring Function Analysis: Analyze the docking scores (e.g., GlideScore, Emodel, AutoDock binding energy). Lower energy scores generally indicate better binding affinity.
-
Re-docking (Protocol Validation): A crucial validation step is to dock the co-crystallized ligand back into its own receptor structure. A reliable docking protocol should be able to reproduce the experimental binding mode with a root-mean-square deviation (RMSD) of less than 2.0 Å.
-
Molecular Dynamics (MD) Simulation: For the most promising poses, running an MD simulation can provide insights into the stability of the ligand-protein complex over time, further validating the docking result.
-
Visualizing the Workflow and Pathways
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: A validated molecular docking workflow.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. schrodinger.com [schrodinger.com]
- 4. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 7. schrodinger.com [schrodinger.com]
- 8. Structurebased drug design and AutoDock study of potential protein tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 10. Modified AutoDock for accurate docking of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Profile of Pyrazolo[4,3-c]pyridines: A Head-to-Head Comparative Analysis Against Established Drugs
The landscape of drug discovery is in a perpetual state of evolution, with an unceasing demand for novel molecular scaffolds that offer enhanced potency, selectivity, and safety profiles. Within this dynamic environment, the pyrazolo[4,3-c]pyridine core has emerged as a "privileged" structure, a testament to its remarkable versatility in binding to a diverse array of biological targets. This guide provides an in-depth, head-to-head comparison of pyrazolo[4,3-c]pyridine derivatives against established drugs across several key therapeutic areas. We will delve into the mechanistic underpinnings of their activity, present supporting experimental data, and provide detailed protocols for the validation of these promising compounds. Our analysis is tailored for researchers, scientists, and drug development professionals, offering a rigorous and objective evaluation to inform future discovery and development efforts.
The Pyrazolo[4,3-c]pyridine Scaffold: A Privileged Framework in Medicinal Chemistry
The pyrazolo[4,3-c]pyridine system, a bicyclic heteroaromatic ring structure, has garnered significant attention in medicinal chemistry. Its unique electronic properties and three-dimensional architecture allow for diverse substitutions, enabling the fine-tuning of its pharmacological activity. This adaptability has led to the development of pyrazolo[4,3-c]pyridine derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2] The scaffold's ability to interact with multiple biological targets underscores its potential as a foundational element in the design of next-generation therapeutics.
Anticancer Activity: A New Frontier in Cytotoxicity
Derivatives of the pyrazolo[4,3-c]pyridine nucleus have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3]
Comparative Analysis of In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected pyrazolo[4,3-c]pyridine derivatives in comparison to the well-established chemotherapeutic agent, Doxorubicin. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Comparator Drug | Comparator IC50 (µg/mL) | Reference |
| 6b | MCF-7 (Breast) | 1.937 | Doxorubicin | 2.527 | [3] |
| 6b | HepG2 (Liver) | 3.695 | Doxorubicin | 4.749 | [3] |
| 6c | HCT-116 (Colon) | 2.914 | Doxorubicin | 3.641 | [3] |
Expert Insights: The data presented in Table 1 indicates that pyrazolo[4,3-c]pyridine derivatives, such as compound 6b , exhibit potent cytotoxic activity against breast and liver cancer cell lines, with IC50 values lower than that of the standard chemotherapeutic drug, Doxorubicin. This suggests that the pyrazolo[4,3-c]pyridine scaffold is a promising starting point for the development of novel anticancer agents with potentially improved efficacy. The causality behind this activity lies in the ability of these compounds to interfere with essential cellular processes, a topic we will explore further in the context of kinase inhibition.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[4,3-c]pyridine derivatives and a comparator drug (e.g., Doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: Workflow of the MTT cell viability assay.
Kinase Inhibition: Targeting Dysregulated Signaling Pathways
The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer. The pyrazolo[4,3-c]pyridine scaffold has proven to be an effective framework for the design of potent and selective kinase inhibitors.
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition
HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy for cancer immunotherapy.[4]
| Compound ID | HPK1 Kᵢ (nM) | p-SLP76 IC50 (nM) | Comparator Drug | Comparator Kᵢ/IC50 | Reference |
| Compound 6 | <1.0 | 144 | - | - | [4] |
| Compound 7 | 2.0 | 148 | - | - | [4] |
| Compound 12 | - | 91 | - | - | [4] |
Expert Insights: The pyrazolo[3,4-c]pyridine core has demonstrated superior potency in inhibiting HPK1 compared to other pyrazolopyridine isomers.[4] For instance, compound 6 , a 1H-pyrazolo[3,4-c]pyridine derivative, was almost 2-fold more potent in a cellular assay than its 1H-pyrazolo[3,4-b]pyridine counterpart.[4] This highlights the critical role of the nitrogen atom's position within the pyridine ring for optimal interaction with the kinase. The pyridine nitrogen engages in a water-bridged hydrogen bond with Asp155 in the HPK1 binding pocket, contributing to the enhanced potency.[4]
Caption: Simplified HPK1 signaling pathway and its inhibition.
Receptor-Interacting Protein 1 (RIP1) Kinase Inhibition
RIP1 kinase is a key mediator of necroptosis, a form of programmed necrosis involved in various inflammatory diseases and neurodegeneration.
| Compound | RIP1 IC50 (nM) | Cellular Necroptosis EC50 (nM) | Comparator Drug | Comparator RIP1 EC50 (nM) | Reference |
| Compound 22 | - | human: 6.3, mouse: 0.6 | Necrostatin-1 | 182 | [5][6] |
| GSK2982772 | 16 | human: 6.3 | Necrostatin-1 | 182 | [5][6] |
Expert Insights: A novel class of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives has been discovered as potent and brain-penetrating RIP1 kinase inhibitors.[7] Compound 22 from this series demonstrated significant suppression of necroptotic cell death in both human and mouse cells.[5] The development of this series was based on an overlay study between a high-throughput screening hit and the known RIP1 inhibitor GSK2982772, showcasing a rational drug design approach.[7]
Extracellular Signal-Regulated Kinase (ERK) Inhibition
The ERK/MAPK pathway is a central regulator of cell proliferation and survival, and its aberrant activation is a common feature of many cancers.
| Compound | ERK1 IC50 (nM) | ERK2 IC50 (nM) | Comparator Drug | Comparator ERK2 Ki (nM) | Reference |
| Compound 21 | - | - | Ulixertinib | 0.04 | [8] |
Expert Insights: A series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas has been identified as potent and selective ERK inhibitors.[8] Compound 21 from this series exhibited strong tumor regression in a BRAF(V600E) xenograft model, demonstrating potent target engagement in vivo.[8] The design of this series was inspired by the known ERK inhibitor SCH772984, employing a de novo design strategy that utilized specific hydrogen bond interactions within the ERK binding pocket.[8][9]
Caption: The ERK/MAPK signaling cascade and its inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a purified kinase by quantifying the amount of ADP produced.
Principle: The kinase reaction consumes ATP and produces ADP. A proprietary reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent converts ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the pyrazolo[4,3-c]pyridine derivatives and a known inhibitor (e.g., Staurosporine) in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate, and the test compounds or vehicle control in a kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Carbonic Anhydrase Inhibition: A Novel Therapeutic Avenue
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and as potential antibacterial agents.[10][11]
Comparative Analysis of Carbonic Anhydrase Inhibitors
| Compound ID | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | Comparator Drug | Comparator Kᵢ (nM) | Reference |
| 1f | 58.8 | - | - | - | Acetazolamide | hCA I: 250 | [12] |
| 1g | 66.8 | - | - | - | Acetazolamide | hCA I: 250 | [12] |
| 1k | 88.3 | - | - | 34.5 | Acetazolamide | hCA I: 250, hCA XII: 5.7 | [12] |
Expert Insights: Several pyrazolo[4,3-c]pyridine sulfonamides have demonstrated potent inhibitory activity against human carbonic anhydrase isoforms.[12] Notably, compounds 1f , 1g , and 1k were more potent inhibitors of hCA I than the clinically used drug Acetazolamide.[12] The structure-activity relationship studies revealed that the nature of the linker between the benzenesulfonamide and the pyrazolo[4,3-c]pyridine core is crucial for inhibitory activity against hCA I.[10]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This assay measures the inhibition of the CO₂ hydration reaction catalyzed by carbonic anhydrase.
Principle: The assay follows the change in pH resulting from the CA-catalyzed hydration of CO₂. The rate of this reaction is monitored using a pH indicator.
Step-by-Step Methodology:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the purified CA isoform and serial dilutions of the pyrazolo[4,3-c]pyridine sulfonamides and Acetazolamide.
-
Reaction Mixture: The reaction is initiated by rapidly mixing the enzyme/inhibitor solution with a CO₂-saturated solution in a stopped-flow instrument.
-
pH Monitoring: The change in absorbance of a pH indicator is monitored over time to determine the initial rate of the reaction.
-
Data Analysis: The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model.
PEX14-PEX5 Protein-Protein Interaction Inhibition: A Novel Anti-trypanosomal Strategy
The protein-protein interaction (PPI) between PEX14 and PEX5 is essential for the import of proteins into glycosomes, organelles unique to trypanosomes. Inhibition of this PPI represents a promising strategy for the development of new anti-trypanosomal drugs.
Comparative Analysis of PEX14-PEX5 PPI Inhibitors
As this is a novel and emerging target, there are no established drugs for direct comparison. The table below presents data for a pyrazolo[4,3-c]pyridine derivative that acts as an inhibitor of this PPI.
| Compound ID | TbPEX14-PEX5 EC50 (µM) | T. brucei EC50 (µM) | Reference |
| 1 | 265 | - |
Expert Insights: A pyrazolo[4,3-c]pyridine derivative was identified as the first inhibitor of the PEX14-PEX5 PPI, demonstrating the potential of this scaffold to target challenging PPIs. The central pyrazolo[4,3-c]pyridine scaffold of this hit compound was observed to form favorable π-π interactions with key phenylalanine residues in the PEX14 binding pocket. While a direct comparison with a known drug is not yet possible, this pioneering work opens a new avenue for the development of anti-trypanosomal agents with a novel mechanism of action.
Conclusion and Future Directions
The pyrazolo[4,3-c]pyridine scaffold has unequivocally established itself as a versatile and potent platform for the design of novel therapeutics. This guide has provided a comprehensive, head-to-head comparison of pyrazolo[4,3-c]pyridine derivatives with known drugs, highlighting their superior or comparable activity in several key areas, including cancer, inflammation, and infectious diseases. The detailed experimental protocols and mechanistic insights offered herein are intended to empower researchers to further explore and optimize this promising class of compounds.
The journey from a privileged scaffold to a clinically successful drug is arduous, yet the compelling data presented for pyrazolo[4,3-c]pyridines suggest a promising trajectory. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, as well as exploring their potential in other therapeutic areas. The continued application of rational drug design, guided by a deep understanding of structure-activity relationships, will undoubtedly unlock the full therapeutic potential of the pyrazolo[4,3-c]pyridine core.
References
- 1. A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. invivogen.com [invivogen.com]
- 4. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitors of PEX14 disrupt protein import into glycosomes and kill Trypanosoma parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1H-Pyrazolo[4,3-c]pyridine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management and disposal of chemical compounds are not merely procedural obligations but foundational pillars of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step operational plan for the proper disposal of 1H-Pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. By elucidating the principles behind each procedural step, this document aims to empower laboratory personnel with the knowledge to handle this compound safely and compliantly.
Hazard Assessment and Waste Profile of this compound
A thorough understanding of the inherent hazards of a chemical is the critical first step in establishing safe handling and disposal protocols. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily available, data from structurally related compounds and aggregated sources provide a strong basis for a conservative hazard assessment.
Based on available data, this compound is classified as harmful if swallowed[1]. Like many pyridine derivatives, it should be treated as a hazardous substance[2]. Pyridine and its derivatives are known to be harmful if they come into contact with skin or are inhaled, and they can cause skin and eye irritation[2][3]. Therefore, all waste streams containing this compound, including the pure compound, contaminated labware, and personal protective equipment (PPE), must be categorized and managed as hazardous chemical waste[2][4].
Key Hazard Information:
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed[1][5]. | Ingestion |
| Skin Irritation (Assumed) | Based on pyridine derivatives, may cause skin irritation[2][3][5]. | Dermal contact |
| Eye Irritation (Assumed) | Based on pyridine derivatives, may cause serious eye irritation[2][3][5]. | Ocular contact |
| Acute Toxicity, Inhalation (Assumed) | Based on pyridine derivatives, may be harmful if inhaled[2][6]. | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any work with or disposal of this compound, the appropriate personal protective equipment must be worn. The selection of PPE is dictated by the potential routes of exposure identified in the hazard assessment.
Recommended PPE:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield[3][5]. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile rubber gloves (double-layered recommended)[2][3]. | Provides a barrier against dermal absorption. Nitrile gloves are generally resistant to pyridine compounds[7]. |
| Body Protection | A fully-buttoned laboratory coat[3]. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, such as a certified chemical fume hood[3][8]. | Minimizes the risk of inhaling dust or vapors. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound waste. Adherence to these steps is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste at the source is paramount to prevent incompatible materials from mixing and to ensure proper disposal pathways.
-
Solid Waste:
-
Collect unused or expired solid this compound, as well as contaminated items such as weighing papers, spatulas, and disposable labware, in a dedicated hazardous waste container[2].
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE), and be clearly labeled[2].
-
-
Liquid Waste:
-
Contaminated PPE:
-
Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag[2].
-
Step 2: Labeling
Clear and accurate labeling of waste containers is a regulatory requirement and a critical safety measure.
-
All waste containers must be clearly labeled with the words "Hazardous Waste"[2].
-
The full chemical name, "this compound," must be written on the label[2].
-
Include the approximate quantity of the waste and the date of waste generation[2].
Step 3: Storage
Temporary storage of hazardous waste within the laboratory must be done in a safe and secure manner.
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area[2].
-
Ensure the storage area is away from sources of ignition and incompatible materials such as strong oxidizers and acids[8].
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is essential for a swift and effective response.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves, before attempting to clean the spill[2].
-
Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit[2][7].
-
Collection: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container[2].
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste[2].
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][5].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice[3][5].
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[5][9].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][9].
Final Disposal Pathway
The ultimate disposal of hazardous waste must be conducted by licensed professionals in accordance with all applicable federal, state, and local regulations[4][7].
-
Institutional EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[2].
-
Incineration: High-temperature incineration is a common and effective method for the disposal of pyridine-containing waste[4].
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been created.
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is a multi-faceted process that hinges on a thorough understanding of its potential hazards, the diligent use of personal protective equipment, and strict adherence to established protocols for waste segregation, containment, and final disposal. By integrating these practices into your laboratory's standard operating procedures, you contribute to a safer research environment and ensure compliance with environmental regulations.
References
- 1. This compound | C6H5N3 | CID 19930500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. aaronchem.com [aaronchem.com]
- 6. 1H-Pyrazolo[3,4-c]pyridine | C6H5N3 | CID 6451441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-Pyrazolo[4,3-c]pyridine
As researchers and drug development professionals, our work with novel heterocyclic compounds like 1H-Pyrazolo[4,3-c]pyridine is foundational to innovation. However, the potential of these molecules is intrinsically linked to our ability to handle them with the utmost safety and precision. This guide moves beyond a simple checklist, offering a comprehensive, risk-based methodology for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to instill a deep understanding of the "why" behind each safety protocol, ensuring that best practices become second nature in your laboratory.
Hazard Profile: Understanding the Intrinsic Risks
This compound and its derivatives are crystalline solids. While comprehensive toxicological data for the parent compound is not fully established, the available Safety Data Sheets (SDS) for structurally similar analogues provide a clear and consistent hazard profile that must be respected.[1]
The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, eye contact, and accidental ingestion. The known health hazards associated with this chemical class include:
-
Acute Toxicity: Classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][2] Some derivatives are also categorized as harmful in contact with skin or if inhaled.[2]
-
Skin Irritation: Causes skin irritation (Category 2).[1][3] Direct contact can lead to redness, itching, and inflammation.
-
Eye Damage: Causes serious eye irritation (Category 2A).[1][3] Contact with dust or solutions can result in significant pain and potential damage to the cornea.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation (Specific Target Organ Toxicity, Single Exposure, Category 3).[1][3]
Given these hazards, a proactive and diligent approach to exposure prevention is not just recommended; it is mandatory.
The Hierarchy of Controls: Your Primary Defense
Before we even consider PPE, we must implement more effective safety controls. PPE is the last line of defense, employed when engineering and administrative controls cannot eliminate the hazard entirely.
-
Engineering Controls: These are the most effective controls as they physically isolate the hazard from the worker. For this compound, all handling operations—from weighing and solution preparation to reaction work-ups—must be performed within a properly functioning and certified chemical fume hood.[4][5] This contains dust and vapors at the source, preventing inhalation.
-
Administrative Controls: These are the procedures and policies that dictate safe work practices. This includes comprehensive training on this specific chemical, restricting access to authorized personnel, and establishing clearly marked designated areas for its use.[5]
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.
Core PPE Requirements: A Head-to-Toe Protocol
When engineering and administrative controls are in place, the following PPE is required to minimize the risk of residual exposure.
Eye and Face Protection
The eyes are highly susceptible to damage from chemical dust and splashes.
-
Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory at all times when handling this compound in solid or solution form.[6][7] Standard safety glasses do not provide an adequate seal against dust and splashes.
-
Enhanced Protection: For procedures with a higher risk of splashing (e.g., handling >1L of a solution, running reactions under pressure, or performing vigorous extractions), a face shield must be worn over the chemical splash goggles to protect the entire face.[6][7]
Hand Protection
Gloves are the primary barrier against skin absorption. The choice of material and the technique for use are critical.
-
Material: Nitrile gloves are the standard recommendation for incidental contact with this class of chemicals.[8] They provide good resistance to a range of substances and are a barrier to solid particles.
-
Technique: Always inspect gloves for tears or punctures before use.[2] For tasks involving prolonged chemical contact or higher concentrations, consider double-gloving. Use proper glove removal technique (without touching the outer surface with bare skin) to prevent cross-contamination.[1] Dispose of contaminated gloves immediately in the designated hazardous waste container.[1]
Body Protection
-
Laboratory Coat: A clean, fully-buttoned, long-sleeved laboratory coat is required to protect skin and personal clothing.[7] A flame-resistant (e.g., Nomex) lab coat is recommended, especially when working with flammable solvents.[6]
-
Apparel: Full-length pants (or equivalent) and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[6][9] Fabrics such as polyester and acrylic should be avoided in favor of natural fibers like cotton.[6]
Respiratory Protection
When all work is conducted within a certified chemical fume hood, respiratory protection is typically not necessary. However, it becomes essential in specific scenarios:
-
Emergency Situations: In the event of a significant spill outside of a fume hood.
-
Control Failure: If there is a known failure of the ventilation system.
-
Required Procedures: For any procedure that cannot be confined to a fume hood and has the potential to generate dust or aerosols. In such cases, a NIOSH-approved respirator is required. For dusts, an N95 respirator may be sufficient. For vapors or unknown concentrations, an air-purifying respirator (APR) with organic vapor cartridges would be necessary. All respirator use requires enrollment in a formal respiratory protection program, including medical clearance and annual fit-testing.[6]
Task-Specific PPE Protocols
The level of PPE required can be adjusted based on the specific task and the scale of the operation. The following table provides a clear guide for common laboratory procedures.
| Task/Operation | Scale | Required PPE Ensemble | Rationale |
| Weighing Solid | Any Scale | Single pair of nitrile gloves, chemical splash goggles, lab coat. | All weighing of the solid powder must be done in a fume hood or a ventilated balance enclosure to contain fine particulates. Standard PPE protects against incidental contact. |
| Preparing Solutions | < 1 L | Single pair of nitrile gloves, chemical splash goggles, lab coat. | The primary risks are minor splashes and spills. Standard PPE is sufficient when performed in a fume hood. |
| Running Reactions & Work-up | > 1 L or High Risk* | Double-gloved (nitrile), chemical splash goggles, face shield, lab coat. | Larger volumes and dynamic procedures (e.g., quenching, extractions) increase the risk of significant splashes and aerosol generation. A face shield is crucial for enhanced protection. |
| Small Spill Cleanup | Inside Fume Hood | Double-gloved (nitrile), chemical splash goggles, lab coat. | Double-gloving provides an extra layer of protection during decontamination and handling of contaminated materials. |
| Large Spill Cleanup | Outside Fume Hood | Double-gloved (nitrile), chemical splash goggles, face shield, lab coat, appropriate respirator. | A large spill presents a significant inhalation and contact hazard, requiring the highest level of protection, including respiratory control. |
*High-Risk procedures include exothermic reactions, pressure reactions, or vigorous mixing/agitation.
Procedural Protocol: Safe Donning and Doffing of PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Clothing: Confirm you are wearing lab-appropriate attire (long pants, closed-toe shoes).
-
Lab Coat: Put on and fully button your lab coat.
-
Eye Protection: Put on chemical splash goggles.
-
Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using the proper technique (peeling one off with the other, then sliding a bare finger under the cuff of the second glove). Dispose of them immediately in a hazardous waste bin.
-
Lab Coat: Unbutton and remove your lab coat by folding it in on itself without touching the exterior surface. Hang it in its designated location or place it in a laundry bin if contaminated.
-
Eye Protection: Remove goggles by handling the strap, not the front.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1]
Disposal and Decontamination
All disposable PPE that has come into contact with this compound is considered hazardous waste.
-
Gloves, wipes, and other contaminated disposables must be collected in a clearly labeled, sealed hazardous waste container.[1][5]
-
Empty chemical containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[10]
By adhering to these rigorous, evidence-based protocols, you not only ensure your personal safety but also contribute to a robust culture of safety within your organization. This foundation of trust and diligence is what enables groundbreaking scientific advancement.
References
- 1. aaronchem.com [aaronchem.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 10. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
